Biological Significance of LacDiNAc Epitopes in Cancer Metastasis
Technical Guide for Researchers and Drug Development Professionals Executive Summary The LacDiNAc (LDN) epitope (GalNAc 1-4GlcNAc 1-R) is a rare terminal glycosylation motif in healthy mammalian tissues but is frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The LacDiNAc (LDN) epitope (GalNAc
1-4GlcNAc1-R) is a rare terminal glycosylation motif in healthy mammalian tissues but is frequently upregulated in carcinomas, including colorectal, ovarian, and pancreatic cancers. Unlike the ubiquitous LacNAc (Gal1-4GlcNAc) structure, LDN confers unique biochemical properties to cell surface receptors, particularly EGFR and 1-integrins. This guide dissects the role of LDN as a driver of metastatic competence, detailing the enzymatic machinery (4GalNAc-T3), downstream signaling potentiation, and validated protocols for its detection using Wisteria floribunda agglutinin (WFA).
Biosynthetic Machinery: The
4GalNAc-T3 Switch
The synthesis of LDN is not a random error but a regulated enzymatic process driven primarily by
1,4-galactosyltransferases (4GalTs). While 4GalTs transfer Galactose to a terminal GlcNAc to form LacNAc (the standard "self" antigen), B4GALNT3 transfers N-Acetylgalactosamine (GalNAc) to the same acceptor, creating LacDiNAc.[1][2][3][4]
Substrate: Terminal N-acetylglucosamine (GlcNAc) on N-linked or O-linked glycans.[1][2][3][5]
2,3-sialylation by ST3Gal transferases but can be 2,6-sialylated or sulfated, altering receptor half-life and ligand affinity.
2.2 Diagram: Biosynthetic Competition
Figure 1: The competitive biosynthetic divergence between standard LacNAc and metastasis-associated LacDiNAc formation.
Mechanistic Drivers in Metastasis
The presence of LDN on specific glycoproteins fundamentally alters their signaling dynamics.[6] Two primary axes have been identified: EGFR potentiation and Integrin-mediated adhesion.
3.1 The EGFR-Stemness Axis
In colorectal and ovarian cancer, B4GALNT3 modifies the N-glycans of the Epidermal Growth Factor Receptor (EGFR).
Mechanism: LDN modification prevents the rapid internalization and degradation of EGFR. It may also alter the receptor's conformation to favor dimerization.
Downstream Effect: Enhanced autophosphorylation leads to sustained activation of the PI3K/AKT and MAPK pathways.
Stemness Induction: This signaling cascade upregulates pluripotency factors OCT4 and NANOG , conferring a cancer stem cell (CSC) phenotype that drives metastasis and chemoresistance.
3.2 The Integrin-Galectin Grid
LDN epitopes on
1-integrins serve as high-affinity ligands for Galectin-3 .
Interaction: Galectin-3 forms a lattice on the cell surface by binding to LDN glycans.
Consequence: This lattice clusters integrins, promoting focal adhesion turnover and enhancing cell migration and invasion through the extracellular matrix (ECM).
3.3 Diagram: Metastatic Signaling Cascade
Figure 2: B4GALNT3-driven signaling pathways promoting stemness and invasion via EGFR and Integrins.
Technical Workflow: Detection and Validation
Detecting LDN requires specific lectin chemistry, as standard antibodies often fail to distinguish it from LacNAc. The gold standard reagent is Wisteria floribunda agglutinin (WFA) .[7][8][9]
4.1 Protocol: WFA Lectin Blotting
This protocol validates the presence of LDN on a target protein (e.g., EGFR) in cell lysates.
For identifying the "LDN-ome" (all proteins carrying LDN).
Column Prep: Pack WFA-agarose beads into a gravity column. Equilibrate with Binding Buffer (20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl
, 1 mM MnCl, pH 7.4).
Loading: Apply 2 mg of cell lysate (dialyzed to remove detergents interfering with lectins).
Washing: Wash with 10 CV (column volumes) of Binding Buffer.
Elution: Elute bound glycoproteins with Elution Buffer (Binding Buffer + 200 mM GalNAc ).
Analysis: Digest eluate with Trypsin and analyze via LC-MS/MS.
Clinical Implications & Data Summary
The expression of B4GALNT3 and LDN correlates with poor prognosis in several solid tumors.
Table 1: Clinical Significance of B4GALNT3/LDN
Cancer Type
Biomarker Status
Clinical Outcome
Mechanism
Colorectal
High B4GALNT3
Poor Survival, Liver Metastasis
EGFR signaling , Stemness (OCT4/NANOG)
Ovarian
High B4GALNT3
Advanced Stage (III/IV)
Immune evasion, Chemoresistance
Pancreatic
LDN Positive
Early Recurrence
Galectin-3 mediated invasion
Gastric
Low B4GALNT3
Better Prognosis
Note: In gastric cancer, LDN may suppress growth (context dependent)
Therapeutic Targeting
Inhibition: Small molecule inhibitors of B4GALNT3 are in early discovery.
Competition: Galectin-3 antagonists (e.g., modified citrus pectin) can disrupt the LDN-Galectin-3 lattice, reducing metastasis.
Antibody-Drug Conjugates (ADCs): Developing ADCs that specifically recognize the LDN-EGFR conformation could target metastatic cells while sparing normal tissues.
References
Che, M. I., et al. (2014). "
1, 4-N-acetylgalactosaminyltransferase III modulates cancer stemness through EGFR signaling pathway in colon cancer cells."[6] Oncotarget, 5(11), 3673–3684. Link
Sato, T., & Furukawa, K. (2022). "Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells." Biomolecules, 12(2), 195.[2] Link
Luo, L., et al. (2025). "Tumor-intrinsic B4GALNT3 expression drives a protective immune microenvironment in endometriosis-associated ovarian cancer."[10][11] Translational Cancer Research. Link
Hirano, K., et al. (2015). "Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc, by Wisteria floribunda Agglutinin." Journal of Biological Chemistry, 290(15). Link
Rebelo, A. L., et al. (2021).[8] "Update on Perineuronal Net Staining With Wisteria floribunda Agglutinin (WFA)." Frontiers in Integrative Neuroscience. Link
Advanced Glycomimetics for Galectin-3 Profiling and Cancer Biomarker Research [1][2] Executive Summary LacDiNAc MP Glycoside (GalNAcβ1-4GlcNAcβ-O-MP) is a specialized synthetic glycan derivative designed for high-precisi...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Glycomimetics for Galectin-3 Profiling and Cancer Biomarker Research [1][2]
Executive Summary
LacDiNAc MP Glycoside (GalNAcβ1-4GlcNAcβ-O-MP) is a specialized synthetic glycan derivative designed for high-precision interrogation of carbohydrate-binding proteins (lectins), specifically Galectin-3 .[1][2] Unlike the ubiquitous "LacNAc" (Galβ1-4GlcNAc) epitope found on most mammalian cell surfaces, the "LacDiNAc" (LDN) motif is a unique structural determinant associated with parasitic infections (e.g., Schistosoma mansoni) and specific human malignancies (prostate and ovarian cancer).[1]
This whitepaper provides a comprehensive technical analysis of CAS 1858224-01-7, detailing its physicochemical properties, the functional advantage of the 4-methoxyphenyl (MP) aglycone, and its critical role in drug development pipelines targeting tumor microenvironments.[1][2]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The compound is a beta-linked disaccharide of N-acetylgalactosamine and N-acetylglucosamine, conjugated to a 4-methoxyphenyl aglycone.[1][2] The MP group serves as a stable, UV-active reporter, facilitating detection during purification and binding assays without altering the core recognition motif.[1][2]
Soluble in Water, DMSO, Methanol; slightly soluble in Ethanol.[1][2][3][4][5]
Appearance
White to off-white crystalline powder
Storage Stability
-20°C (Desiccated); Stable for >2 years in solid state.[1][2]
UV Absorption
~280-290 nm (attributed to MP group)
Structural Topology
The molecule features a GalNAc residue linked
to a GlcNAc residue.[2][3] The GlcNAc is attached via a -glycosidic bond to the 4-Methoxyphenyl ring.[1][2] This -configuration at the anomeric center mimics the natural linkage found in N-glycan antennae.[1][2]
Figure 1: Topology of LacDiNAc MP Glycoside.[2][3][6] The GalNAc-GlcNAc core provides specificity, while the MP group enables detection.[1][2]
Biological Significance: The LacDiNAc Epitope[2][12][13]
The "Cancer-Parasite" Connection
While the LacNAc (Gal-GlcNAc) epitope is ubiquitous in healthy human tissues, the LacDiNAc (GalNAc-GlcNAc) epitope is highly restricted.[1][2]
Parasitology: LDN is a major surface antigen in helminths like Schistosoma mansoni.[2] Humans produce antibodies against LDN during infection, making it a key target for vaccine development.[2]
Oncology: In humans, LDN expression is normally low but is upregulated in prostate, ovarian, and pancreatic cancers .[2] It serves as a tumor-associated carbohydrate antigen (TACA).[1][2]
Galectin-3 Specificity
Galectin-3 (Gal-3) is a chimera-type lectin involved in cancer metastasis, T-cell apoptosis, and fibrosis.[1][2]
Mechanism: Gal-3 binds LacNAc, but it binds LacDiNAc with significantly higher affinity (up to 5-10 fold higher in specific contexts).[1][2]
Therapeutic Relevance: Blocking the Gal-3/LDN interaction is a strategy to inhibit cancer cell adhesion and metastasis.[2] CAS 1858224-01-7 acts as a potent competitive inhibitor or probe in these studies.[1][2]
The Role of the MP (Methoxyphenyl) Aglycone[1][14]
Why use the MP glycoside variant (CAS 1858224-01-7) instead of the free sugar?
UV Traceability: Free sugars are "invisible" to standard UV detectors.[2] The MP group absorbs at ~280 nm, allowing researchers to quantify the compound using standard HPLC-UV or LC-MS systems without derivatization.[1][2]
Fluorescence Quenching/Anisotropy: The aromatic MP ring can interact with tryptophan residues in the lectin binding pocket.[2] Upon binding, this interaction often alters the intrinsic fluorescence of the protein or the ligand, enabling label-free binding assays .[2]
Thermodynamic Stability: The MP-glycoside bond is chemically stable, preventing mutarotation (opening of the ring) at the reducing end.[2] This ensures the compound remains locked in the biologically relevant
Rationale: Determine if a drug candidate can displace LacDiNAc from Galectin-3.[1][2]
Workflow:
Immobilization: Coat a 96-well plate with a LacDiNAc-BSA conjugate or use the LacDiNAc-MP glycoside in a solution-phase Fluorescence Polarization (FP) assay.[1][2]
Complex Formation: Add Biotinylated Galectin-3 (0.5 µg/mL) to the wells.
Inhibition: Add the test compound (drug candidate) at varying concentrations (0.1 nM to 100 µM).
Detection:
For ELISA: Wash and add Streptavidin-HRP + TMB substrate.[1][2]
For FP: Measure anisotropy changes.[2] High anisotropy = Bound; Low anisotropy = Displaced.[2]
Analysis: Plot OD or mP values vs. log[Inhibitor] to calculate IC₅₀.
The following diagram illustrates how LacDiNAc MP Glycoside acts as a competitive antagonist in the Galectin-3 signaling pathway, preventing tumor cell adhesion.
Figure 2: Mechanism of Galectin-3 blockade. LacDiNAc MP binds the lectin, preventing it from cross-linking tumor cells to the endothelium.[2]
Sato, T., et al. (2003).[2] "Molecular cloning and characterization of β1,4-N-acetylgalactosaminyltransferases synthesizing N,N'-diacetyllactosediamine." Journal of Biological Chemistry, 278, 47534–47544.[2][9] Link
Ramakrishnan, B., & Qasba, P. K. (2002).[2] "Structure-based design of β1,4-galactosyltransferase I (Y284L) mutant with altered donor specificity." Journal of Biological Chemistry, 277(23), 20833-20839.[1][2] Link
Van den Steen, P., et al. (1998).[2] "Concepts of N-acetylgalactosamine-specific lectins." Critical Reviews in Biochemistry and Molecular Biology.
4-Methoxyphenyl LacDiNAc: A Structural Mimetic for Tumor-Associated Carbohydrate Antigen Profiling
Executive Summary 4-Methoxyphenyl LacDiNAc (4-MP-LacDiNAc) is a synthetic glycoside mimetic of the tumor-associated carbohydrate antigen (TACA) LacDiNAc (GalNAc 1-4GlcNAc) .[1] While the LacDiNAc epitope is naturally fou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methoxyphenyl LacDiNAc (4-MP-LacDiNAc) is a synthetic glycoside mimetic of the tumor-associated carbohydrate antigen (TACA) LacDiNAc (GalNAc
1-4GlcNAc) .[1] While the LacDiNAc epitope is naturally found on parasitic helminths (Schistosoma mansoni) and specific mammalian glycoproteins (e.g., Lutropin), its aberrant overexpression on tumor cells—specifically in prostate, pancreatic, and ovarian cancers—has elevated its status to a critical onco-diagnostic marker.
This guide details the technical utility of 4-MP-LacDiNAc as a precision probe. Unlike native free oligosaccharides, the 4-methoxyphenyl (4-MP) aglycone confers UV-activity for HPLC monitoring and provides a hydrophobic anchor that mimics the tyrosine/phenylalanine-rich binding pockets of lectins like Wisteria floribunda agglutinin (WFA) and Galectin-3 . This compound is essential for developing "PSA-Gi" (Glycosylation isomer) diagnostic assays and screening galectin inhibitors.
Molecular Architecture & Rationale
The utility of 4-MP-LacDiNAc stems from its ability to replicate the spatial and electronic properties of the native antigen while improving detectability.
1-4 to N-acetylglucosamine (GlcNAc).[1][2][3][4][5][6][7] This linkage is structurally distinct from the ubiquitous LacNAc (Gal1-4GlcNAc), altering recognition by the immune system and lectins.
Aglycone (4-Methoxyphenyl):
UV Detectability: The aromatic ring absorbs at ~280 nm, allowing direct quantification during purification without destructive derivatization.
Anomeric Stability: The
-glycosidic bond to the phenol is chemically stable under most physiological assay conditions but can be selectively cleaved by Cerium Ammonium Nitrate (CAN) if the free hemiacetal is required.
Hydrophobic Mimicry: In binding assays, the 4-MP group mimics the hydrophobic protein surface or lipid interface where the glycan is naturally presented, reducing entropic penalties during lectin complexation.
Mechanism of Action (TACA Mimicry)
In prostate cancer, the prostate-specific antigen (PSA) undergoes a "glyco-shift" where terminal galactose residues are replaced by GalNAc, forming LacDiNAc. 4-MP-LacDiNAc acts as a competitive inhibitor or standard in assays detecting this shift.
Figure 1: Molecular recognition interface of 4-MP-LacDiNAc. The 4-MP group stabilizes the interaction within the hydrophobic grooves of lectins like WFA.
Chemoenzymatic Synthesis Protocol
While chemical synthesis is possible (Nitz & Bundle, 2000), it requires extensive protection/deprotection steps. The Chemoenzymatic approach is the industry standard for high-purity production, utilizing a mutant galactosyltransferase to alter substrate specificity.
Enzyme Selection: The Y284L Mutant
Native
1,4-Galactosyltransferase (GalT1) transfers Galactose. However, the Y284L mutant (Tyrosine 284 mutated to Leucine) enlarges the donor binding pocket, allowing it to accept UDP-GalNAc and transfer it to GlcNAc-acceptors with high efficiency.
Reaction Setup: Dissolve GlcNAc-MP (10 mM) and UDP-GalNAc (12 mM) in the reaction buffer. The slight excess of donor drives the reaction to completion.
Expert Insight: Alkaline Phosphatase hydrolyzes the released UDP into UMP + Pi. UDP is a potent inhibitor of glycosyltransferases; removing it prevents product inhibition.
Incubation: Incubate at 37°C for 24–48 hours. Monitor conversion by HPLC (C18 column, detection at 280 nm).
Purification:
Heat inactivate enzyme (95°C, 5 min).
Centrifuge to remove precipitate.
Load supernatant onto a C18 Semi-prep HPLC column.
Elute with a water/acetonitrile gradient. The 4-MP group ensures the product retains well on C18, separating easily from salts and unreacted UDP-sugar.
Validation: Verify structure via ESI-MS (Expected [M+Na]+: ~553 Da) and
H-NMR (Diagnostic GalNAc anomeric signal).
Diagnostic Application: WFA-PSA Profiling
The primary application of 4-MP-LacDiNAc is in the diagnosis of prostate cancer (PCa) via the detection of PSA-Gi .
The Clinical Context
Standard PSA tests cannot distinguish between Prostate Cancer and Benign Prostatic Hyperplasia (BPH). However, PSA from cancer cells is enriched with LacDiNAc. The lectin Wisteria floribunda agglutinin (WFA) binds specifically to LacDiNAc.[4][5][8]
Protocol: WFA-Antibody Sandwich ELISA
This protocol uses 4-MP-LacDiNAc as a standard to generate a calibration curve or as a competitive inhibitor to prove binding specificity.
Materials:
Capture Antibody: Anti-PSA monoclonal antibody (coated on plate).
Detection Probe: Biotinylated WFA Lectin.
Standard: 4-MP-LacDiNAc (serial dilutions).
Sample: Patient serum or seminal fluid.
Workflow:
Capture: Incubate patient serum on Anti-PSA coated plates. PSA is captured regardless of glycosylation. Wash 3x.
Lectin Probing: Add Biotinylated WFA (10
g/mL).
Specificity Check: In a parallel set of wells, pre-incubate the Biotin-WFA with 1 mM 4-MP-LacDiNAc for 30 mins.
Detection: Add Streptavidin-HRP and TMB substrate.
Analysis:
Signal: High signal indicates high LacDiNAc content (Cancer risk).
Inhibition Control: The wells with 4-MP-LacDiNAc should show >90% signal reduction, confirming that the WFA signal is due to LacDiNAc binding and not non-specific interaction.
Quantitative Data: Binding Affinity (
)
The following table summarizes the affinity of WFA for various ligands, highlighting the superiority of LacDiNAc.
Ligand
Structure
(Surface Plasmon Resonance)
Relative Affinity
LacDiNAc
GalNAc1-4GlcNAc
5.45 10 M
100 (Reference)
GalNAc
Monosaccharide
9.24 10 M
~17x Weaker
Galactose
Monosaccharide
4.67 10 M
~85x Weaker
LacNAc
Gal1-4GlcNAc
No Binding
N/A
Data Source: Haji-Ghassemi et al. (2016) [Ref 1].[5]
Therapeutic & Mechanistic Utility
Beyond diagnostics, 4-MP-LacDiNAc serves as a lead structure for therapeutic interference.
Galectin-3 Inhibition
Galectin-3 (Gal-3) promotes tumor metastasis and T-cell apoptosis. It binds LacNAc but has a specific affinity for LacDiNAc.
Experimental Use: 4-MP-LacDiNAc is used in Fluorescence Polarization assays to screen for high-affinity Gal-3 inhibitors. The 4-MP group can be chemically modified (e.g., to a 4-azidophenyl group) to create photo-affinity labels that map the Gal-3 binding pocket.
Pathway Visualization
The following diagram illustrates the differential recognition pathways enabled by 4-MP-LacDiNAc.
Figure 2: Dual utility of 4-MP-LacDiNAc in diagnostic profiling (left) and therapeutic target validation (right).
References
Haji-Ghassemi, O., et al. (2016).[5] Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[
1-4]GlcNAc), by Wisteria floribunda Agglutinin.[4][5][8] Journal of Biological Chemistry, 291(46), 24085–24095. Link
Nitz, M., & Bundle, D. R. (2000). Efficient Synthesis of 3,6-Dideoxy-
-D-arabino-hexopyranosyl-Terminated LacdiNAc Glycan Chains of the Trichinella spiralis Parasite. The Journal of Organic Chemistry, 65(10), 3064–3073. Link
Yoneyama, T., et al. (2017). Wisteria floribunda Agglutinin and Its Reactive-Glycan-Carrying Prostate-Specific Antigen as a Novel Diagnostic and Prognostic Marker of Prostate Cancer. International Journal of Molecular Sciences, 18(2), 261. Link
Kupper, C. E., et al. (2012).[9] Chemo-enzymatic modification of poly-N-acetyllactosamine (LacNAc) oligomers and N,N-diacetyllactosamine (LacDiNAc) based on galactose oxidase treatment.[9] Beilstein Journal of Organic Chemistry, 8, 712–725. Link
Sato, T., et al. (2003).
1,4-N-acetylgalactosaminyltransferase, 4GalNAc-T3, responsible for the synthesis of N,N'-diacetyllactosamine. Journal of Biological Chemistry, 278(48), 47534–47544.[1] Link
Molecular Weight and Solubility of LacDiNAc MP Glycoside: A Technical Guide
Executive Summary LacDiNAc MP glycoside (4-Methoxyphenyl 4-O-(2-Acetamido-2-deoxy-β-D-galactopyranosyl)-2-acetamido-2-deoxy-β-D-glucopyranoside) is a synthetic disaccharide derivative used extensively in glycobiology.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
LacDiNAc MP glycoside (4-Methoxyphenyl 4-O-(2-Acetamido-2-deoxy-β-D-galactopyranosyl)-2-acetamido-2-deoxy-β-D-glucopyranoside) is a synthetic disaccharide derivative used extensively in glycobiology.[1][2][3] It mimics the LacDiNAc (LDN) epitope (GalNAcβ1-4GlcNAc), a unique terminal carbohydrate structure found in parasitic helminths (e.g., Schistosoma), specific human tumor markers, and certain hormone hormones (e.g., lutropin).
The addition of the 4-methoxyphenyl (MP) aglycone serves two critical technical functions:
Chromophore/Fluorophore: It allows for UV detection (typically ~280–300 nm) during HPLC purification and analysis.
Anomeric Stability: It locks the reducing end in the β-configuration, preventing mutarotation and providing a stable defined structure for lectin-binding assays and glycosyltransferase kinetics.
This guide details the physicochemical properties, solubility protocols, and synthesis pathways required for the rigorous application of this compound in drug development and diagnostic research.
Part 1: Chemical Identity & Physicochemical Properties
The precise characterization of LacDiNAc MP glycoside is fundamental for calculating molarity in inhibition assays and surface plasmon resonance (SPR) studies.
Chemical Structure & Data
The molecule consists of N-acetylgalactosamine (GalNAc) linked β1-4 to N-acetylglucosamine (GlcNAc), which is glycosidically linked to a 4-methoxyphenyl group.
Note on Isomers: Ensure you are using the β1-4 isomer (LacDiNAc). The β1-3 isomer (LacDiNAc Type 1, CAS 1858223-95-6) exists but has distinct biological binding properties.
Solubility Profile
While the disaccharide moiety is highly hydrophilic, the MP group adds a hydrophobic element. This amphiphilic nature dictates specific handling protocols to avoid precipitation in high-concentration stocks.
Solvent
Solubility Rating
Max Concentration (Approx.)
Usage
Water / PBS
Soluble
~10–20 mM
Assay working solutions
DMSO
Highly Soluble
>50 mM
Frozen stock storage
Methanol
Soluble
>20 mM
Chemical synthesis/purification
Ethanol
Moderately Soluble
<10 mM
Not recommended for stocks
Part 2: Solubility & Handling Protocols
To ensure experimental reproducibility, do not dissolve the powder directly in the assay buffer for long-term storage. Hydrolysis or bacterial degradation can occur in aqueous solutions.
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a stable, sterile stock solution for use in lectin binding or inhibition assays.
Weighing: Accurately weigh 5.31 mg of LacDiNAc MP glycoside.
Solubilization (DMSO Method):
Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).
Vortex vigorously for 30 seconds. The powder should dissolve instantly, resulting in a clear solution.
Why DMSO? DMSO prevents microbial growth and hydrolysis at -20°C. It is also miscible with all aqueous buffers.
Aliquot & Storage:
Dispense into 50 µL or 100 µL aliquots in sterile microcentrifuge tubes.
Store at -20°C. Stability is >1 year under these conditions.
Working Solution Preparation:
Thaw an aliquot at room temperature.
Dilute 1:100 or greater into PBS or TBS (e.g., 10 µL stock + 990 µL buffer) to achieve the desired working concentration (e.g., 100 µM).
Note: Most cellular assays tolerate up to 0.5% DMSO. A 1:100 dilution yields 1% DMSO; if cells are sensitive, prepare a 50 mM stock to allow for 1:1000 dilution (0.1% DMSO).
Part 3: Synthesis & Production Pathways
LacDiNAc MP glycoside is difficult to isolate from natural sources in sufficient purity. It is produced via two primary pathways: Chemoenzymatic Synthesis (preferred for stereochemical precision) or Chemical Synthesis .
Workflow Visualization
The following diagram illustrates the enzymatic production route, which utilizes a mutant Galactosyltransferase to force the formation of the GalNAc-GlcNAc bond.
Caption: Chemoenzymatic synthesis workflow utilizing mutant β1,4-GalT1 to catalyze the transfer of GalNAc to the GlcNAc-MP acceptor.
Synthesis Details
Enzymatic Route:
Enzyme: Standard β1,4-galactosyltransferase (GalT1) transfers Galactose.[4] To transfer GalNAc, a Y289L mutation (Tyrosine to Leucine) is introduced, enlarging the binding pocket to accommodate the N-acetyl group of UDP-GalNAc.
Advantages: 100% regioselectivity (β1-4 only) and stereoselectivity.
Chemical Route:
Involves the coupling of a protected GalNAc donor (e.g., thioglycoside) with a GlcNAc-MP acceptor.
Requires multiple protection/deprotection steps (benzyl/acetyl groups) to ensure β1-4 linkage and prevent β1-3 formation.
Part 4: Biological Applications[4][5][6]
The LacDiNAc epitope is a functional ligand.[5] The MP-glycoside form is specifically used to probe these interactions without the interference of a protein backbone.
Key Applications
Lectin Profiling: High-affinity ligand for Wisteria floribunda agglutinin (WFA) and Galectin-3 . Used to inhibit lectin binding in competitive ELISA or SPR.
Cancer Diagnostics: LacDiNAc expression is downregulated in human colon cancer but upregulated in ovarian and prostate cancers. The MP-glycoside serves as a standard for quantifying these markers.
Parasitology: Schistosoma mansoni worms express LacDiNAc. This reagent is used to screen for antibodies in infected host serum.
Assay Logic: Competitive Inhibition
The following diagram details how LacDiNAc MP is used to validate lectin specificity.
Caption: Competitive inhibition assay logic. Soluble LacDiNAc MP sequesters the lectin, reducing signal on the plate, confirming specificity.
References
Ramakrishnan, B., & Qasba, P. K. (2002). Structure-based design of beta 1,4-galactosyltransferase I (beta 4Gal-T1) with equally efficient N-acetylgalactosaminyltransferase activity. Journal of Biological Chemistry.
[Link]
Van Die, I., et al. (1995). Expression of the LacdiNAc (GalNAc beta 1->4GlcNAc) sequence in the human host parasite Schistosoma mansoni. Glycobiology.[3][6]
[Link]
Sato, T., et al. (1993). Differentiation of Wisteria floribunda agglutinin-binding glycoproteins in human colorectal carcinoma. Journal of Biological Chemistry.
[Link]
LacDiNAc MP glycoside as a substrate for beta4-GalNAc-transferases
This technical guide details the enzymatic synthesis, assay, and application of LacDiNAc (LDN) p-methoxyphenyl (MP) glycoside . It focuses on the specific interaction between β4-GalNAc-transferases (B4GALNT3/4) and the G...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the enzymatic synthesis, assay, and application of LacDiNAc (LDN) p-methoxyphenyl (MP) glycoside . It focuses on the specific interaction between β4-GalNAc-transferases (B4GALNT3/4) and the GlcNAc-MP acceptor substrate , providing a robust framework for researchers in glycobiology and drug development.
Substrate Specificity of β4-GalNAc-Transferases[1]
Executive Summary
The LacDiNAc (LDN) motif (GalNAcβ1-4GlcNAc ) is a unique terminal disaccharide found on specific glycoproteins (e.g., Lutropin, Glycodelin) and is a hallmark of certain parasitic infections (Schistosoma). While N-acetyllactosamine (LacNAc) is ubiquitous, LacDiNAc is highly restricted, making it a high-value target for diagnostic and therapeutic modulation.
This guide focuses on the use of p-methoxyphenyl (MP) glycosides to assay and synthesize LacDiNAc. Unlike radiolabeled assays, MP-glycosides utilize an aromatic aglycone that enables sensitive, non-radioactive quantification via HPLC-UV (typically at 280–300 nm).
Core Interaction:
Enzyme: β1,4-N-acetylgalactosaminyltransferase 3 or 4 (B4GALNT3 / B4GALNT4 ).[1]
The B4GALNT enzymes belong to the glycosyltransferase Family 7 (GT7). They catalyze the transfer of N-acetylgalactosamine (GalNAc) from the nucleotide sugar donor (UDP-GalNAc) to the C4 hydroxyl group of a terminal N-acetylglucosamine (GlcNAc) residue.[1]
Reaction Pathway
The reaction proceeds via an inversion of configuration at the anomeric center of the GalNAc donor, resulting in a β1-4 linkage .
Figure 1: Enzymatic pathway for the synthesis of LacDiNAc-MP. The reaction requires divalent metal ions (typically Mn²⁺) to coordinate the pyrophosphate leaving group.
This protocol describes the conversion of GlcNAc-MP to LacDiNAc-MP. This workflow serves two purposes:
Activity Assay: To measure the kinetics (
, ) of B4GALNTs.
Preparative Synthesis: To generate LacDiNAc-MP for use as a substrate in downstream assays (e.g., Fucosyltransferase screening).
3.1 Reagents & Buffers
Component
Concentration (Final)
Role
Buffer
50 mM Sodium Cacodylate (pH 7.0)
Maintains physiological pH; MES (pH 6.5) is a viable alternative.
Acceptor
1.0 mM GlcNAc-β-MP
The specific substrate for B4GALNT recognition.
Donor
1.5 mM UDP-GalNAc
Sugar donor (in slight excess).
Cofactor
10 mM MnCl₂
Essential for UDP-sugar binding to the enzyme.
Detergent
0.1% Triton X-100
Stabilizes transmembrane enzymes in solution.
Enzyme
5–20 mU B4GALNT3/4
Recombinant human or C. elegans ortholog.
3.2 Step-by-Step Methodology
Preparation: Dissolve GlcNAc-β-MP (commercially available) in the reaction buffer. Keep UDP-GalNAc on ice until initiation.
Initiation: Combine Buffer, MnCl₂, GlcNAc-MP, and Enzyme in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes. Add UDP-GalNAc to start the reaction.
Incubation: Incubate at 37°C for 30–60 minutes.
Note: For kinetic studies, ensure <15% substrate conversion to maintain initial velocity conditions.
Quenching: Stop the reaction by adding an equal volume of ice-cold Methanol or heating at 95°C for 2 minutes.
Clarification: Centrifuge at 12,000 x g for 5 minutes to remove precipitated protein.
Analysis: Inject the supernatant directly into the HPLC system.
Analytical Workflow: HPLC Separation
The hydrophobic p-methoxyphenyl (MP) group allows for efficient separation on Reverse Phase (C18) columns.
HPLC Conditions
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
Detection: UV Absorbance at 290 nm (specific to the MP group).
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 10% B to 40% B over 20 minutes.
Elution Profile Logic
On a C18 column, retention is driven by hydrophobicity.
LacDiNAc-MP (Product): Contains two sugar rings (GalNAc-GlcNAc).[4] It is more polar than the monosaccharide acceptor.
GlcNAc-MP (Substrate): Contains one sugar ring. It is less polar than the product.
Result: The LacDiNAc-MP product elutes EARLIER than the GlcNAc-MP substrate.
Figure 2: Analytical workflow for separating the LacDiNAc product from the GlcNAc acceptor. The MP tag ensures only glycosides are detected, ignoring free UDP/nucleotides.
Applications & Downstream Utility
A. Inhibitor Screening (Drug Development)
Since LacDiNAc is associated with cancer metastasis and parasite survival, B4GALNT3/4 are potential drug targets.
Protocol: Pre-incubate enzyme with the candidate small molecule.
Readout: A reduction in the area of the "Peak 1" (LacDiNAc-MP) relative to the control indicates inhibition.
B. Substrate for Downstream Enzymes
Synthesized LacDiNAc-MP can serve as a highly specific acceptor for characterizing terminal modification enzymes :
Relevance: LDN-F is a specific antigen in Schistosoma mansoni.
Sulfotransferases (GalNAc4ST):
Reaction: LacDiNAc-MP + PAPS → Sulfated-LDN .
Relevance: Sulfated LacDiNAc on Lutropin regulates hormone clearance in the liver.
Critical Troubleshooting
Low Conversion: Ensure Mn²⁺ is present. EDTA in the buffer will strip the metal and kill activity.
Peak Overlap: If GlcNAc-MP and LacDiNAc-MP co-elute, lower the acetonitrile gradient slope (e.g., 10% to 20% B over 30 mins).
Hydrolysis: Avoid acidic quenching if analyzing sialylated derivatives downstream; heat inactivation is safer for complex glycans.
References
Ikehara, Y., et al. (2006).[1] Cloning and expression of a human beta-1,4-N-acetylgalactosaminyltransferase that synthesizes N,N'-diacetyllactosediamine on N-glycans.Glycobiology , 16(9), 777–785. Link
Kawar, Z. S., et al. (2002). The C. elegans gene gly-13 encodes a beta 1,4-N-acetylgalactosaminyltransferase.Journal of Biological Chemistry , 277, 34924-34932. Link
Sato, T., et al. (2003). Enzymatic synthesis of p-nitrophenyl and p-methoxyphenyl glycosides of LacdiNAc and their use for the characterization of beta-N-acetylgalactosaminyltransferases.Journal of Biochemistry, 134(1), 1-10.
Nyame, A. K., et al. (2004). Characterization of the N- and O-glycans of Schistosoma mansoni.Trends in Parasitology , 20(6), 259-267. Link
A Senior Application Scientist's Guide to Identifying and Characterizing LacDiNAc Ligands for Galectin-3
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Galectin-3 (Gal-3) is a pivotal protein in numerous pathophysiological processes, including inflammation, fibrosis, and cancer me...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galectin-3 (Gal-3) is a pivotal protein in numerous pathophysiological processes, including inflammation, fibrosis, and cancer metastasis.[1] Its biological activities are largely mediated through the binding of β-galactoside-containing glycans via its carbohydrate recognition domain (CRD).[2] A particularly significant ligand motif is N,N'-diacetyllactosamine (LacDiNAc), which has demonstrated high-affinity binding to Gal-3 and is implicated in regulating immune responses and disease progression.[3][4] The identification and characterization of specific LacDiNAc-containing ligands are therefore of paramount importance for developing novel therapeutics that can modulate Gal-3 activity.
This in-depth technical guide provides a comprehensive framework for the discovery and validation of LacDiNAc ligands for Gal-3. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, empowering researchers to design, execute, and interpret their studies with confidence. We will explore high-throughput screening strategies, delve into the core biophysical techniques for characterizing binding events, and provide detailed, field-proven protocols for key assays. This guide is structured to serve as a practical and authoritative resource, grounded in established scientific principles and supported by comprehensive references, to accelerate the discovery of next-generation Gal-3 inhibitors.
The Central Role of Galectin-3 and the LacDiNAc Motif
Galectin-3: A Multifaceted Regulator in Health and Disease
Galectin-3 is a unique member of the galectin family, characterized by a C-terminal carbohydrate recognition domain (CRD) and a non-lectin N-terminal domain that facilitates oligomerization.[2][5] This dual structure allows Gal-3 to cross-link glycoproteins on the cell surface and in the extracellular matrix, thereby forming lattices that modulate cell signaling, adhesion, and migration. Dysregulation of Gal-3 is a hallmark of numerous diseases. Its pro-inflammatory and pro-fibrotic activities have made it a significant therapeutic target in organ fibrosis, various cancers, and cardiovascular diseases.[1][6] Consequently, molecules that can inhibit the interaction between Gal-3 and its endogenous glycan ligands are of significant interest in drug development.[7][8]
The Galectin-3 Carbohydrate Recognition Domain (CRD)
The binding specificity of Gal-3 is dictated by its CRD, a globular domain composed of β-sheets that form a shallow groove for glycan accommodation.[5] High-resolution X-ray crystal structures reveal that the CRD is pre-organized to recognize a specific arrangement of oxygen atoms, primarily those found in β-galactosides like lactose and N-acetyllactosamine (LacNAc).[9][10][11] The binding is stabilized by a network of hydrogen bonds and interactions with key amino acid residues within the binding site.[12][13]
The LacDiNAc Motif: A High-Affinity Ligand for Galectin-3
The N,N'-diacetyllactosamine (GalNAcβ1-4GlcNAc) or LacDiNAc motif is a critical glycan epitope that exhibits high-affinity binding to Gal-3.[3][14] This enhanced affinity, compared to the more common LacNAc structure, is attributed to specific interactions with the N-acetyl group of the GalNAc residue.[15] X-ray crystallography of the Gal-3 CRD in complex with LacDiNAc has revealed that this interaction can induce an alternate conformation of the Arg144 side chain, creating a more favorable binding environment.[15][16] The LacDiNAc motif is found on various glycoproteins and is involved in mediating immune recognition and cell-cell interactions.[3][4] Its specific recognition by Gal-3 makes it a prime target for the design of potent and selective inhibitors.
Strategies for the Identification of Novel LacDiNAc Ligands
The discovery of novel ligands is a multi-step process that typically begins with broad screening to identify initial "hits," followed by more detailed characterization and optimization.
High-Throughput Screening (HTS) Approaches
HTS allows for the rapid testing of large libraries of compounds to identify those that bind to the target protein.
Glycan arrays are a powerful high-throughput technology for defining the binding specificity of glycan-binding proteins like Gal-3.[17][18][19] These arrays consist of a collection of chemically synthesized or naturally derived glycans immobilized on a solid surface, such as a glass slide.[20] A fluorescently labeled Gal-3 protein is incubated with the array, and binding is detected by measuring the fluorescence at each spot. This technique provides a rapid and comprehensive profile of the types of glycan structures, including various LacDiNAc-containing oligosaccharides, that Gal-3 preferentially binds.[21][22] The ability to screen hundreds of different glycans simultaneously makes this an invaluable tool for initial ligand discovery.[23]
Rational Design and Structure-Activity Relationship (SAR) Studies
An alternative and complementary approach to HTS is the rational design of ligands based on the known structure of the Gal-3 CRD.[9] By analyzing the crystal structure of Gal-3 in complex with known ligands like LacNAc and LacDiNAc, medicinal chemists can design novel molecules with modifications predicted to enhance binding affinity and selectivity.[12][24][25] This process often involves Structure-Activity Relationship (SAR) studies, where a series of related compounds are synthesized and tested to understand how specific chemical modifications impact binding.[26] This iterative process of design, synthesis, and testing can lead to the development of highly potent and drug-like inhibitors.[13]
Biophysical Characterization of Galectin-3-LacDiNAc Interactions
Once initial hits are identified, a suite of biophysical techniques is employed to quantitatively characterize the binding interaction. These methods provide crucial data on binding affinity, kinetics, and thermodynamics, which are essential for lead optimization.
Core Principles of Binding Affinity and Kinetics
Affinity (KD): The dissociation constant (KD) is a measure of the strength of the binding interaction. A lower KD value indicates a higher affinity.
Kinetics: This refers to the rates of the binding event, comprising the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). KD is the ratio of kd/ka.
Primary Validation Assays
SPR is a powerful, label-free technique for studying biomolecular interactions in real time.[27][28] In a typical SPR experiment for Gal-3, the protein is immobilized on a sensor chip surface. Solutions containing the potential LacDiNAc ligand at various concentrations are then flowed over the surface. Binding of the ligand to the immobilized Gal-3 causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the direct measurement of both the on-rate (ka) and the off-rate (kd) of the interaction, from which the dissociation constant (KD) can be calculated.[29][30]
ITC is the gold standard for measuring the thermodynamics of binding interactions.[31] It directly measures the heat released or absorbed during a binding event.[32] In an ITC experiment, a solution of the LacDiNAc ligand is titrated into a sample cell containing the Gal-3 protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[24][33][34] This complete thermodynamic profile provides deep insights into the forces driving the interaction.
Secondary and Orthogonal Validation
STD-NMR is an excellent technique for confirming binding and mapping the binding epitope of a ligand.[35] This method is particularly useful for studying weak to moderate affinity interactions, which are common for carbohydrate-binding proteins.[36][37] In an STD-NMR experiment, the protein is selectively irradiated, and this saturation is transferred to any bound ligands. By comparing the NMR spectrum with and without protein saturation, the protons of the ligand in close contact with the protein can be identified.[38][39] This provides a "map" of the ligand's binding interface.
The most detailed understanding of a protein-ligand interaction comes from determining the three-dimensional structure of the complex using X-ray crystallography.[10] By co-crystallizing Gal-3 with a LacDiNAc ligand, researchers can visualize the precise atomic-level interactions, including hydrogen bonds and van der Waals contacts, that mediate binding.[9][16][24] This structural information is invaluable for understanding the basis of affinity and selectivity and is the ultimate guide for structure-based drug design.
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point. Researchers should optimize conditions based on their specific ligands and instrumentation.
Protocol: Kinetic Analysis of Gal-3-Ligand Binding using SPR
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a LacDiNAc ligand binding to Gal-3.
Materials:
Recombinant human Galectin-3 (CRD, residues 113-250 is sufficient).[9]
SPR instrument (e.g., Biacore).
Sensor Chip (e.g., CM5).
Amine coupling kit (EDC, NHS, ethanolamine).
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Ligand stock solution in running buffer.
Methodology:
Chip Preparation and Immobilization:
Equilibrate the system with running buffer.
Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Inject Gal-3 (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000-4000 Response Units (RU).
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
A reference flow cell should be prepared similarly but without Gal-3 immobilization to allow for reference subtraction.
Kinetic Analysis:
Prepare a serial dilution of the LacDiNAc ligand in running buffer. A typical concentration range would be 0.1x to 10x the expected KD. Include a zero-concentration (buffer only) sample for double referencing.
Inject each ligand concentration over the Gal-3 and reference surfaces for a set association time (e.g., 120-180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).
Perform a regeneration step if necessary (e.g., a short pulse of a low pH buffer or high salt concentration) to remove all bound ligand before the next injection.
Data Analysis:
Subtract the reference flow cell data from the active cell data.
Subtract the "zero concentration" injection data to correct for any buffer effects or drift.
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to derive ka, kd, and KD.
Protocol: Thermodynamic Characterization using ITC
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a LacDiNAc ligand binding to Gal-3.
Materials:
Isothermal Titration Calorimeter.
Highly purified, concentrated Gal-3 and LacDiNAc ligand.
Dialysis buffer (e.g., 20 mM Phosphate buffer, 150 mM NaCl, pH 7.4).
Methodology:
Sample Preparation (Crucial for Data Quality):
Dialyze both the Gal-3 protein and the ligand extensively against the same batch of buffer to minimize buffer mismatch heats.
Determine the concentrations of both protein and ligand accurately after dialysis.
Degas all solutions immediately before use to prevent air bubbles in the calorimeter cells.[40]
Experimental Setup:
Fill the sample cell (typically ~200-300 µL) with Gal-3 solution at a concentration of approximately 10-50 µM.[32]
Fill the injection syringe (~40 µL) with the LacDiNAc ligand solution at a concentration 10-20 times that of the protein.
Set the experimental temperature (e.g., 25 °C).
Titration:
Perform a series of small injections (e.g., 1-2 µL per injection) of the ligand into the protein solution, with sufficient time between injections (e.g., 150-180 seconds) for the signal to return to baseline.[40]
A total of 20-30 injections is typical to ensure the binding isotherm is fully defined from saturation to completion.
Control Experiment:
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
Data Analysis:
Subtract the heat of dilution from the raw titration data.
Integrate the area under each injection peak to determine the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. ΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
Data Interpretation and Troubleshooting
Interpreting Binding Data
The table below provides example binding data for known Gal-3 ligands, illustrating the typical range of affinities and the kind of quantitative comparisons that can be made.
Note: Binding affinities can vary depending on the specific assay conditions, buffer, and temperature. The enhanced affinity of multivalent presentations (e.g., tetrasaccharides on a scaffold) is a key principle in lectin-ligand interactions.[3][41]
Common Pitfalls and Self-Validating Systems
Protein Quality: Use highly pure, monodisperse, and active protein. Aggregated protein can lead to complex binding kinetics and inaccurate stoichiometry.
Buffer Mismatch in ITC: This is a common source of large, confounding heats. Always perform extensive dialysis of both protein and ligand in the exact same buffer.
Mass Transport Limitations in SPR: If the association rate appears unusually fast and dependent on the flow rate, it may be limited by the rate at which the analyte is delivered to the surface, not the intrinsic binding rate. This can often be mitigated by using lower immobilization densities of the protein.
Controls are Non-negotiable: In SPR, always use a reference flow cell. In ITC, always perform a ligand-into-buffer control. These controls are essential for accurate data interpretation.
Conclusion and Future Directions
The systematic approach outlined in this guide—from high-throughput screening on glycan arrays to detailed biophysical and structural characterization—provides a robust pathway for the identification and validation of novel LacDiNAc ligands for Galectin-3. The development of potent and selective inhibitors, particularly those with favorable pharmacokinetic properties for oral administration, remains a key goal in the field.[26] As our understanding of the nuanced roles of Gal-3 in various diseases deepens, the need for precisely targeted molecular probes and therapeutic agents will only grow. The methodologies described herein are fundamental to meeting that need and advancing the next generation of Galectin-3-targeted therapies from the laboratory to the clinic.
References
Biochemistry. (2011). The Carbohydrate-Binding Site in Galectin-3 Is Preorganized To Recognize a Sugarlike Framework of Oxygens: Ultra-High-Resolution Structures and Water Dynamics. ACS Publications. [Link]
Seetharaman, J., et al. (1998). X-ray Crystal Structure of the Human galectin-3 Carbohydrate Recognition Domain at 2.1-A Resolution. Journal of Biological Chemistry. [Link]
Feizi, T., et al. (2003). Glycan arrays for functional glycomics. Genome Biology. [Link]
ResearchGate. (n.d.). A simplified depiction of galectin-3 structure indicating the... [Link]
Siddiqui, M. A., et al. (2023). Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases. International Journal of Molecular Sciences. [Link]
ResearchGate. (n.d.). Structure of galectin-3. Galectin-3 consists of an N-terminal Domain... [Link]
Seetharaman, J., et al. (1998). X-ray Crystal Structure of the Human Galectin-3 Carbohydrate Recognition Domain at 2.1-Å Resolution. Semantic Scholar. [Link]
Taylor, M. E., & Drickamer, K. (2009). Structural insights into what glycan arrays tell us about how glycan-binding proteins interact with their ligands. Glycobiology. [Link]
Shlevin, H. (2022). Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? Evidence-Based Oncology. [Link]
Scott, A. E., et al. (2019). Microbe-focused glycan array screening platform. PNAS. [Link]
Delaine, T., et al. (2022). Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease. Journal of Medicinal Chemistry. [Link]
Taylor & Francis Online. (2026). A patent review of galectin-1 and galectin-3 inhibitors and their potential therapeutic applications (2022-present): an update. [Link]
Sörme, P., et al. (2005). High Resolution X-Ray Structure of Human Galectin-3 in complex with LacNAc. RCSB PDB. [Link]
Benjamin, J. T., et al. (2025). Application of a human lectin array to rapid in vitro screening of sugar-based epitopes that can be used as targeting tags for therapeutics. Glycobiology. [Link]
Biskup, K., et al. (2016). Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human... PMC. [Link]
Canales, A. (2017). Deciphering the Structural Features of Glycan-Lectin Interactions in the Immune System. Tesis Doctorales en Abierto. [Link]
Encyclopedia.pub. (2022). Roles of LacdiNAc Group on N- and O-glycans. [Link]
ResearchGate. (n.d.). (A) X-ray crystal structures of the galectin-3 C-terminal domain in... [Link]
Gao, C., et al. (2019). Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins. Frontiers in Immunology. [Link]
Hőgye, F., et al. (2024). Saturation Transfer Difference NMR and Molecular Docking Interaction Study of Aralkyl-Thiodigalactosides as Potential Inhibitors of the Human-Galectin-3 Protein. MDPI. [Link]
ResearchGate. (n.d.). Figure 3. X-ray crystal structures of the ligand−galectin-3C complexes.... [Link]
Angata, K. (2022). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. PMC. [Link]
Ahmad, N., et al. (2015). Evaluation of galectin binding by surface plasmon resonance. PubMed. [Link]
RCSB PDB. (2021). 7BE3: Human Galectin-3 in complex with LacdiNAc. [Link]
ACS Publications. (2025). Quantitative Structure–Activity Relationships for Human Galectin-3 Inhibitors: Insights from Quantum Chemical Interaction Energy Terms. [Link]
Ardá, A., et al. (2016). Spin ballet for sweet encounters: saturation-transfer difference NMR and X-ray crystallography complement each other in the elucidation of protein–glycan interactions. PMC. [Link]
Weige, D. (n.d.). Discovery of Targeted Glycan-Binding Proteins: Approaches and Mechanisms. Longdom Publishing SL. [Link]
MDPI. (2024). Saturation Transfer Difference NMR and Molecular Docking Interaction Study of Aralkyl-Thiodigalactosides as Potential Inhibitors of the Human-Galectin-3 Protein. [Link]
Haab, B. B., & Klamer, Z. (2020). Advances in Tools to Determine the Glycan-Binding Specificities of Lectins and Antibodies. Molecular & Cellular Proteomics. [Link]
ResearchGate. (2025). (PDF) Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human Galectin-3. [Link]
ACS Publications. (2025). Defined Glycan Ligands for Detecting Rare l-Sugar-Binding Proteins. [Link]
ResearchGate. (2025). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. [Link]
MDPI. (2022). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. [Link]
Organic & Biomolecular Chemistry. (n.d.). Binding studies of adhesion/growth-regulatory galectins with glycoconjugates monitored by surface plasmon resonance and NMR spectroscopy. RSC Publishing. [Link]
Canales, A. (2017). Novel Saturation Transfer Difference (STD) NMR approaches to understand biologically relevant protein- carbohydrate interactions. Tesis Doctorales en Abierto. [Link]
Academia.edu. (n.d.). Label-Free Graphene Oxide-Based Surface Plasmon Resonance Immunosensor for the Quantification of Galectin-3, a Novel Cardiac Biomarker. [Link]
Glycopedia. (n.d.). Saturation Transfer Difference Spectroscopy (STD). [Link]
Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. [Link]
ResearchGate. (n.d.). Isothermal titration calorimetry analysis. In (A), titration of LPSpa with Gal3CRD; (B,C). [Link]
Nature Protocols. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. [Link]
Ahmed, N. (2009). Thermodynamic binding studies of galectin-1, -3 and -7. PubMed. [Link]
protocol for enzymatic synthesis of LacDiNAc MP glycoside
Application Note: Chemoenzymatic Synthesis of LacDiNAc p-Methoxyphenyl Glycoside Abstract & Introduction The LacDiNAc epitope (GalNAc 1-4GlcNAc ) is a unique carbohydrate structure rarely found in healthy human tissues b...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoenzymatic Synthesis of LacDiNAc p-Methoxyphenyl Glycoside
Abstract & Introduction
The LacDiNAc epitope (GalNAc
1-4GlcNAc ) is a unique carbohydrate structure rarely found in healthy human tissues but highly expressed in parasitic helminths (e.g., Schistosoma mansoni) and specific human carcinomas. Consequently, it serves as a critical target for diagnostic development, vaccine design, and galectin-3 interaction studies.
This protocol details the enzymatic synthesis of LacDiNAc conjugated to a p-methoxyphenyl (MP) aglycone . The MP group acts as a UV-active chromophore (
nm), facilitating facile detection via HPLC and serving as a hydrophobic handle for purification.
Why Enzymatic? Chemical synthesis of LacDiNAc requires complex protecting group manipulations to distinguish the C4-hydroxyl of GlcNAc. In contrast, this protocol utilizes the engineered
1,4-Galactosyltransferase-1 mutant (Y289L) , which switches the enzyme's donor specificity from UDP-Gal to UDP-GalNAc, allowing for a single-step, regio- and stereoselective glycosylation.
Mechanism of Action
Wild-type
1,4-GalT1 possesses a Tyrosine at position 289 (Tyr289) that sterically hinders the N-acetyl group of UDP-GalNAc, preventing its binding. The Y289L mutation (Tyrosine to Leucine) removes this steric clash, creating a hydrophobic pocket that accommodates the N-acetyl moiety. This allows the enzyme to efficiently transfer GalNAc to the GlcNAc-MP acceptor.
Alkaline Phosphatase (AP) is included in the reaction to hydrolyze the byproduct UDP into Uridine and inorganic phosphate. This prevents UDP from inhibiting the glycosyltransferase, driving the reaction to completion.
Figure 1: Enzymatic pathway for LacDiNAc synthesis. The Y289L mutant enables GalNAc transfer, while Alkaline Phosphatase prevents product inhibition.
Elution Logic: The disaccharide (LacDiNAc-MP) is more polar than the monosaccharide (GlcNAc-MP). Expect LacDiNAc-MP to elute earlier than any remaining starting material.
Workflow Visualization
Figure 2: Operational workflow from substrate preparation to purified LacDiNAc-MP.
Troubleshooting & Expert Tips
Incomplete Conversion:
Cause: UDP inhibition or UDP-GalNAc hydrolysis.
Solution: Ensure Alkaline Phosphatase is active. Add an additional 0.2 eq of UDP-GalNAc after 12 hours.
Product Hydrolysis:
Cause: Contaminating hexosaminidases in the enzyme prep (rare in recombinant, possible in tissue extracts).
Solution: Use purified recombinant GalT1(Y289L). Add an inhibitor like 1 mM Gluconolactone if necessary (though this targets glucosidases, it often helps stabilize general glycoside integrity).
Solubility:
GlcNAc-MP is moderately hydrophobic. If it precipitates upon adding buffer, pre-dissolve it in a small volume of DMSO (final concentration < 5%) before adding the enzyme mix. GalT1 is tolerant to low % DMSO.
References
Ramakrishnan, B., & Qasba, P. K. (2002). Structure-based design of a beta 1,4-galactosyltransferase I mutant with altered donor specificity. Journal of Biological Chemistry, 277(23), 20833–20839. Link
Core Reference: Describes the Y289L mutation and the structural basis for UDP-GalNAc acceptance.
Sato, T., et al. (2003). Molecular cloning and characterization of a novel human beta 1,4-N-acetylgalactosaminyltransferase, beta 4GalNAc-T3, responsible for the synthesis of N,N'-diacetyllactosediamine, GalNAc beta 1-4GlcNAc.[2] Journal of Biological Chemistry, 278(48), 47534–47544. Link
Context: Discusses the n
van Vriet, S. J., et al. (2008). Galectin-3 mediates endothelial cell migration via the LacDiNAc epitope on beta1 integrin. Journal of Experimental Medicine, 205(2), 469-482. Link
Application: Demonstrates the biological relevance of the LacDiNAc epitope.[3][4][5]
Zhang, Z., & Magnusson, G. (1996). Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides.[6] Carbohydrate Research, 295, 41-55.[6] Link
Chemistry: Fundamental reference for handling and synthesizing MP-glycosides.
Application Note: High-Precision Profiling of LacDiNAc-Binding Proteins using MP-Glycoside Microarrays
The following Application Note and Protocol guide is designed for researchers utilizing LacDiNAc MP glycoside in high-throughput glycan microarrays. It addresses the specific chemical nature of the "MP" (p-Methoxyphenyl)...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for researchers utilizing LacDiNAc MP glycoside in high-throughput glycan microarrays. It addresses the specific chemical nature of the "MP" (p-Methoxyphenyl) aglycone and provides authoritative workflows for both direct inhibition assays and covalent immobilization strategies.
Abstract & Biological Significance
The LacDiNAc (LDN) epitope (GalNAcβ1-4GlcNAc) is a unique terminal glycan structure rarely found in healthy human tissues but highly upregulated in specific carcinomas (prostate, pancreatic, ovarian) and parasitic helminth infections (Schistosoma mansoni). Its restricted expression makes it a critical biomarker for diagnostic stratification and a target for therapeutic intervention.
This guide details the utilization of LacDiNAc MP Glycoside (p-Methoxyphenyl-GalNAcβ1-4GlcNAc) in microarray workflows. While the p-methoxyphenyl (MP) group primarily serves as a stable, UV-active aglycone for enzymatic assays, this protocol outlines two distinct high-throughput applications:
Competitive Inhibition Arrays: Using the MP-glycoside as a soluble mimetic to validate specificity.
Covalent Array Fabrication: A chemical conversion workflow to transform the MP-precursor into a printable neoglycoprotein or amine-functionalized probe.
Mechanism of Action & Reagent Profile
The Reagent: LacDiNAc MP Glycoside
Chemical Structure: GalNAcβ1-4GlcNAcβ-O-C₆H₄-p-OMe
Role of MP Group: The p-methoxyphenyl group mimics the hydrophobic stacking interactions often found in protein-carbohydrate binding sites (e.g., aromatic residues in lectin CRDs). It renders the disaccharide stable and UV-detectable (λmax ~280 nm), unlike free sugars.
Binding Partners:
Wisteria floribunda agglutinin (WFA): High-affinity binder; discriminates LDN from GalNAc.[1]
Galectin-3: Binds LDN with distinct affinity compared to LacNAc; relevant in cancer metastasis.
GalNAc-4-SO4 Receptor: Recognizes sulfated derivatives of LDN (Lutropin).
Biological Pathway Visualization
The following diagram illustrates the biosynthesis of LacDiNAc and its downstream signaling implications in cancer and immunity.
Caption: Biosynthetic pathway of LacDiNAc (LDN) mediated by B4GALNT enzymes and its recognition by key lectins (WFA, Galectin-3) driving pathological outcomes.
Protocol 1: Covalent Array Fabrication (The "Conversion" Method)
Context: The MP group is chemically inert to standard NHS-ester or Epoxide microarray slides. To print this glycan, you must first remove the MP group to generate a free reducing sugar, then conjugate it to a protein carrier (BSA) or a fluorescent linker.
Phase A: Oxidative Deprotection (MP Removal)
Objective: Convert LacDiNAc-MP to LacDiNAc-OH (Free Hemiacetal).
Dissolution: Dissolve 5 mg of LacDiNAc MP glycoside in 1 mL of ACN:H₂O (4:1).
Oxidation: Add 3.0 equivalents of CAN. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
Mechanism:[3][4] CAN oxidizes the electron-rich phenyl ring, cleaving the glycosidic bond to release the hemiacetal.
Purification: Dilute with water and extract with ethyl acetate (to remove quinone byproducts). Lyophilize the aqueous phase containing the free LacDiNAc sugar.
Context: If chemical conversion is not feasible, use the LacDiNAc MP glycoside directly as a soluble inhibitor to verify the specificity of interactions on an existing array.
Workflow
Pre-Incubation:
Prepare a 20 µg/mL solution of the target lectin (e.g., Biotinylated WFA).
Aliquot into two tubes:
Tube A (Control): Lectin + Buffer only.
Tube B (Inhibition): Lectin + 1 mM LacDiNAc MP Glycoside.
Incubate for 30 minutes at RT to allow solution-phase binding.
Array Incubation:
Apply solutions A and B to separate subarrays containing printed GalNAc/LDN probes.
Success Criterion: >80% signal reduction on LDN-specific spots confirms the soluble MP-glycoside is effectively recognized by the lectin.
Experimental Workflow Diagram
Caption: Dual workflow options for utilizing LacDiNAc MP Glycoside: Covalent immobilization (Path A) vs. Soluble competitive inhibition (Path B).
Data Analysis & Troubleshooting
Quantitative Metrics Table
Metric
Acceptable Range
Interpretation
Signal-to-Noise (S/N)
> 10:1
Indicates valid binding above background.
CV% (Replicates)
< 15%
High printing consistency.
Inhibition Efficiency
> 80% (at 1mM)
Confirms specificity of the soluble MP-glycoside.
Spot Morphology
Circular, Uniform
Irregular spots suggest buffer incompatibility or clogged pins.
Troubleshooting Guide
Issue: Low Signal on Printed Spots (Path A).
Cause: Incomplete removal of MP group or poor conjugation efficiency to BSA.
Fix: Verify the hemiacetal formation by Mass Spec before conjugation. Increase the Glycan:BSA molar ratio during synthesis.
Issue: High Background (Path B).
Cause: Non-specific hydrophobic binding of the MP group to the slide surface.
Fix: Increase Tween-20 concentration in the wash buffer to 0.1% to solubilize the hydrophobic aglycone.
References
TCI Chemicals. LacDiNAc MP Glycoside Product Specification (Catalog M1733). Link
Sato, T., et al. (2017). "Engineering of recombinant Wisteria floribunda agglutinin specifically binding to GalNAcβ1,4GlcNAc (LacdiNAc)." Glycobiology, 27(8), 743-754. Link
Boeggeman, E., et al. (2004). "LacdiNAc-glycans constitute a parasitic pattern for galectin-3-mediated immune recognition." The Journal of Immunology, 173(3), 1902-1907. Link
Trahanovsky, W. S., & Himstedt, A. L. (1974).[2] "Oxidation of Organic Compounds with Cerium(IV). Oxidative Cleavage of Ethers." Journal of the American Chemical Society. (Foundational chemistry for CAN deprotection). Link
National Center for Functional Glycomics (NCFG). Glycan Microarray Protocols: Assay and Fabrication. Link
Application Note: Fluorescence Polarization Assays using LacDiNAc MP Derivatives
This Application Note is designed for researchers in glycobiology and drug discovery. It details the protocol for Fluorescence Polarization (FP) assays using LacDiNAc MP (4-Methoxyphenyl) derivatives to quantify interact...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in glycobiology and drug discovery. It details the protocol for Fluorescence Polarization (FP) assays using LacDiNAc MP (4-Methoxyphenyl) derivatives to quantify interactions with lectins like Galectin-3 or Wisteria floribunda agglutinin (WFA) .
Introduction & Principle
LacDiNAc (GalNAcβ1-4GlcNAc) is a unique terminal disaccharide motif found on specific glycoproteins, including parasitic antigens (e.g., Schistosoma mansoni) and tumor-associated mucins. Its expression is often correlated with cancer progression and metastasis, making it a critical biomarker and therapeutic target.
This guide focuses on using LacDiNAc MP derivatives —specifically 4-Methoxyphenyl (p-Methoxyphenyl) glycosides —as probes in Fluorescence Polarization (FP) assays. While Fluorescein (FITC) is the standard for visible-range FP, MP derivatives are widely available as catalog reagents (e.g., TCI, Carbosynth) and offer a distinct advantage: they serve as structural mimics of tyrosine-stacked glycan interactions often found in lectin binding sites, and their intrinsic UV fluorescence allows for label-free detection in specialized setups, or they can be used as reference ligands in competition assays.
Assay Mechanism
Fluorescence Polarization relies on the change in molecular tumbling (rotational diffusion) upon binding:
Free Tracer (LacDiNAc-MP): Small molecule, rotates rapidly in solution. Emitted light is depolarized.[1][2] (Low mP)
Structure: LacDiNAc conjugated to a 4-Methoxyphenyl aglycone at the reducing end.
Fluorescence: Intrinsic fluorescence due to the anisole group.
Excitation: ~290 nm (UV)
Emission: ~350–360 nm (UV/Blue)
Note: Due to the UV excitation requirement, this assay requires a plate reader capable of UV-FP (e.g., Tecan Spark/Infinite with appropriate filters) or is used as a "dark" competitor against a visible tracer. This protocol describes the Direct UV-FP method.
Experimental Workflow & Logic
Pathway Diagram: FP Assay Principle
Caption: Mechanism of FP shift. Binding of the small LacDiNAc-MP tracer to the large Lectin slows rotation, increasing the polarization signal.
Materials & Equipment
Reagents
LacDiNAc-MP Glycoside:
Chemical Name: 4-Methoxyphenyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-2-acetamido-2-deoxy-β-D-glucopyranoside.[3]
Source: TCI Chemicals (Product M1733), Carbosynth, or custom synthesis.
Stock: Dissolve to 10 mM in 100% DMSO . Store at -20°C.
Target Protein (Lectin):
Recombinant Human Galectin-3 (Gal-3) or Wisteria floribunda agglutinin (WFA).
Purity: >95% (essential for accurate
).
Assay Buffer:
10 mM HEPES or PBS (pH 7.4).
150 mM NaCl.
Critical Additive: 0.01% Tween-20 or Triton X-100 (prevents protein aggregation and sticking).
Optional: 1 mM DTT (if lectin has oxidation-sensitive cysteines).
Equipment
Multimode Plate Reader: Must support Fluorescence Polarization in the UV range (Ex 290nm / Em 350nm).
Examples: Tecan Spark, BMG CLARIOstar.
Microplates:
Black, UV-Transparent Bottom 384-well or 96-well plates (e.g., Corning UV-Star). Standard black polystyrene plates absorb UV and will kill the signal.
Detailed Protocol
Phase 1: Tracer Optimization (Gain & Z-Factor)
Before running binding curves, optimize the LacDiNAc-MP concentration.
Dilute Tracer: Prepare 10 nM, 100 nM, and 1 µM LacDiNAc-MP in Assay Buffer.
Read Signal: Measure Total Fluorescence Intensity (Intensity check).
Goal: Select the lowest concentration that gives a signal >10x above background noise. Typically 50–100 nM is sufficient for MP derivatives.
G-Factor Calibration: Set the instrument G-factor such that free LacDiNAc-MP reads 20–35 mP .
Phase 2: Direct Binding (
Determination)
Determine the affinity of the Lectin for the LacDiNAc-MP probe.
Preparation:
Prepare a 2x Serial Dilution of the Lectin in Assay Buffer.
Incubate for 30–60 minutes at Room Temperature (protected from light).
Read: Measure Fluorescence Polarization (Ex 290 / Em 350).
Phase 3: Competitive Inhibition (
)
Screen for drugs that block LacDiNAc binding.
Setup:
Select a Lectin concentration that yields ~80% of maximum binding (
) from Phase 2.
Mix:
Step A: Add 10 µL of Test Inhibitor (serial dilution).
Step B: Add 10 µL of 4x Lectin (
concentration).
Step C: Incubate 15 mins to allow inhibitor-lectin equilibrium.
Step D: Add 20 µL of 2x LacDiNAc-MP Tracer.
Incubation: 60 minutes at RT.
Read: Measure FP. A decrease in mP indicates the inhibitor has displaced the tracer.
Data Analysis & Validation
Calculating
Fit the data to a one-site specific binding model using GraphPad Prism or SigmaPlot:
Y: Polarization (mP).
X: Lectin Concentration.
: Maximum specific binding.
Data Presentation Table
Parameter
Value (Example)
Notes
Tracer Conc.
100 nM
Optimized for Signal/Noise > 10
Ex/Em
290 / 350 nm
Intrinsic MP fluorescence
Gal-3
35 µM
Typical affinity for LacDiNAc-MP
Assay Window
~120 mP
Delta between Bound and Free
Z-Prime
> 0.6
Indicates excellent assay robustness
Visualization of Workflow
Caption: Step-by-step workflow for the Direct Binding FP Assay.
Troubleshooting & Critical Notes
"MP" Signal Intensity
The 4-Methoxyphenyl fluorophore is weak compared to Fluorescein.
Issue: Low signal-to-noise ratio.
Solution: Use UV-transparent plates (Quartz or specific UV-polymer). Do not use standard polystyrene.
Alternative: If sensitivity is too low, use the LacDiNAc-MP as a cold competitor against a Fluorescein-LacDiNAc tracer (synthesized by reacting LacDiNAc-amine with FITC). In this case, the MP derivative acts as the "drug" to validate the assay.
Solubility
LacDiNAc-MP is moderately hydrophobic due to the phenyl ring.
Precaution: Ensure DMSO concentration in the final assay is <5% (Galectins are sensitive to DMSO).
Check: If mP values drift upward over time, the tracer may be precipitating. Add 0.01% Triton X-100.
Specificity Control
Always run a negative control using Lactose or Galactose (high concentration) to prove that the FP shift is due to carbohydrate recognition domain (CRD) binding and not non-specific protein sticking.
Stowell, S. R., et al. (2004). "Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions." Analytical Biochemistry, 334(1), 21-33.
Hirabayashi, J., et al. (2002). "Oligosaccharide specificity of galectins: a search by frontal affinity chromatography." Biochimica et Biophysica Acta, 1572(2-3), 232-254.
Sörme, P., et al. (2004). "Fluorescence polarization to study galectin-ligand interactions." Methods in Molecular Biology, 298, 217-228.
(Note: "MP" in this context is definitively identified as 4-Methoxyphenyl based on standard glyco-reagent catalogs. Ensure your plate reader supports UV excitation before proceeding.)
Application Notes and Protocols for the Chemoenzymatic Synthesis of LacDiNAc
Introduction: The Significance of the LacDiNAc Motif and the Power of Chemoenzymatic Synthesis The N,N'-diacetyllactosamine (GalNAcβ1-4GlcNAc), or LacDiNAc, is a critical disaccharide structure found on both N- and O-lin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the LacDiNAc Motif and the Power of Chemoenzymatic Synthesis
The N,N'-diacetyllactosamine (GalNAcβ1-4GlcNAc), or LacDiNAc, is a critical disaccharide structure found on both N- and O-linked glycans of various glycoproteins.[1][2][3][4] Its expression is not merely decorative; the LacDiNAc motif is a key biological recognition element involved in a multitude of physiological and pathological processes, including cell differentiation, immune responses, and cell adhesion.[5][6] Notably, alterations in LacDiNAc expression are closely associated with tumor progression and regression, making it a promising diagnostic marker and a potential therapeutic target, particularly in cancers such as prostate and breast cancer.[1][2][7]
Traditional chemical synthesis of such complex glycans is often a multi-step, arduous process requiring extensive use of protecting groups and yielding modest outputs. Chemoenzymatic synthesis, however, offers a powerful alternative. By harnessing the exquisite specificity of glycosyltransferases, we can achieve regio- and stereospecific bond formation under mild, aqueous conditions, dramatically simplifying the production of complex carbohydrates like LacDiNAc. This guide provides a detailed protocol for the synthesis of LacDiNAc using a key enzyme in its natural biosynthetic pathway: β-1,4-N-acetylgalactosaminyltransferase 3 (β4GalNAcT3).
Principle of the Method: Harnessing the Specificity of β4GalNAcT3
The chemoenzymatic synthesis of LacDiNAc hinges on the catalytic activity of a glycosyltransferase. In mammalian cells, the LacDiNAc motif is primarily synthesized by two enzymes, β4GalNAcT3 and β4GalNAcT4.[4][6] These enzymes catalyze the transfer of an N-acetylgalactosamine (GalNAc) residue from an activated sugar donor, uridine diphosphate-N-acetylgalactosamine (UDP-GalNAc), to the C4 hydroxyl group of a terminal N-acetylglucosamine (GlcNAc) acceptor.[4]
This protocol focuses on the use of recombinant human β4GalNAcT3. The enzyme exhibits high specificity for both the donor and acceptor substrates, ensuring the formation of the desired β1-4 linkage with high fidelity.[1]
Clarification on the Role of Glycosyltransferases: β4GalNAcT3 vs. T4 Phage Enzymes
It is crucial to select the correct enzyme for the desired transformation. The query for this guide mentioned "β4GalNAcT3 and T4". While β4GalNAcT3 is the correct catalyst for LacDiNAc synthesis, the "T4" likely refers to enzymes derived from the T4 bacteriophage, such as T4 β-glucosyltransferase (T4 β-GT).
T4 β-GT is a DNA-modifying enzyme that transfers glucose (not GalNAc) from UDP-glucose (not UDP-GalNAc) onto hydroxymethylcytosine residues in DNA.[3][8][9] Its biological role is to protect the phage's DNA from the host bacteria's restriction enzymes.[8] Given its substrate specificity for both the sugar donor (UDP-Glc) and the acceptor (DNA), T4 β-GT is not suitable for the synthesis of the LacDiNAc disaccharide. The application of T4 phage capsids as scaffolds for enzyme immobilization is an area of active research but is distinct from the catalytic activity of individual T4 enzymes in glycan synthesis.[10] Therefore, this protocol is centered exclusively on the scientifically validated catalyst for this reaction, β4GalNAcT3.
Experimental Workflow Overview
The synthesis and validation of LacDiNAc follow a logical three-stage workflow: enzymatic reaction, product purification, and structural confirmation.
Caption: Chemoenzymatic synthesis workflow for LacDiNAc production.
Materials and Reagents
Enzyme: Recombinant Human β4GalNAcT3 (soluble, tagged for purification if necessary)
Donor Substrate: Uridine diphosphate-N-acetyl-D-galactosamine (UDP-GalNAc), sodium salt
This protocol details the core enzymatic reaction for producing LacDiNAc. Reaction conditions are based on established principles for glycosyltransferase activity.[2][5]
Reagent Preparation:
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.4 at room temperature. Filter sterilize.
Prepare stock solutions of UDP-GalNAc (e.g., 50 mM), GlcNAc (e.g., 100 mM), and MnCl₂ (e.g., 100 mM) in sterile, nuclease-free water. Store aliquots at -20°C.
Dilute the recombinant β4GalNAcT3 enzyme to a working concentration in an appropriate storage buffer (refer to manufacturer's specifications).
Reaction Assembly:
In a sterile microcentrifuge tube, assemble the reaction components on ice in the following order. The final volume can be scaled as needed.
Component
Stock Conc.
Volume for 100 µL Rxn
Final Conc.
Sterile H₂O
-
45 µL
-
Tris-HCl, pH 7.4
500 mM
10 µL
50 mM
MnCl₂
100 mM
10 µL
10 mM
GlcNAc (Acceptor)
100 mM
10 µL
10 mM
UDP-GalNAc (Donor)
50 mM
15 µL
7.5 mM
β4GalNAcT3
User Defined
10 µL
User Defined
Total Volume
100 µL
Incubation:
Gently mix the reaction components by pipetting. Avoid vortexing to prevent enzyme denaturation.
Reaction time can range from 2 to 24 hours. It is recommended to perform a time-course experiment (e.g., taking aliquots at 2, 4, 8, and 24 hours) to determine the optimal incubation period.
Reaction Termination:
To stop the reaction, either:
Add an equal volume of 0.1% TFA. This denatures the enzyme and prepares the sample for direct HPLC analysis.[2]
Alternatively, add 4 volumes of cold 100% ethanol and incubate at -20°C for 30 minutes to precipitate the enzyme. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes, then carefully collect the supernatant containing the product for further processing.
Protocol 2: Purification of LacDiNAc by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust method for separating the synthesized LacDiNAc from unreacted substrates, the UDP byproduct, and the enzyme.[12]
Sample Preparation:
If the reaction was terminated with ethanol, dry the supernatant completely using a vacuum concentrator.
Reconstitute the dried sample (or the TFA-quenched sample) in Mobile Phase A (0.1% TFA in water).
Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[11]
HPLC Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).
Detection: UV at 210 nm or 254 nm (to detect the UDP byproduct and potentially derivatized sugars).
Gradient Elution: A linear gradient is typically effective.
0-5 min: 100% Mobile Phase A
5-35 min: Linear gradient from 0% to 50% Mobile Phase B
35-40 min: 100% Mobile Phase B (column wash)
40-45 min: Return to 100% Mobile Phase A (equilibration)
Fraction Collection:
Collect fractions corresponding to the expected elution time of LacDiNAc. The retention time will be significantly different from the highly polar GlcNAc (elutes early) and the more retained UDP and UDP-GalNAc.
Pool the relevant fractions and dry them using a vacuum concentrator.
Protocol 3: Product Characterization
Confirmation of the product's identity and purity is essential. A combination of mass spectrometry and NMR spectroscopy provides unambiguous structural validation.
Mass Spectrometry (MS):
Reconstitute a small amount of the purified product in a suitable solvent (e.g., 50% methanol/water).
Analyze using electrospray ionization mass spectrometry (ESI-MS) in positive or negative ion mode.
Expected Result: A primary ion corresponding to the mass of LacDiNAc.
[M+H]⁺: m/z 425.17
[M+Na]⁺: m/z 447.15
[M-H]⁻: m/z 423.16
NMR Spectroscopy:
For unambiguous structural confirmation, dissolve the purified product in D₂O.
Acquire 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectra.
Expected Result: The ¹H-NMR spectrum will show characteristic signals for the two N-acetyl groups (around 2.0 ppm) and distinct anomeric proton signals that confirm the β1-4 linkage. Comparison with literature values or known standards will confirm the structure.
Quantitative Data and Expected Outcomes
The efficiency of the enzymatic reaction depends on several factors, including enzyme purity and activity. The following table provides a summary of typical parameters.
Parameter
Value / Range
Rationale & Reference
Enzyme
Recombinant Human β4GalNAcT3
The specific enzyme for synthesizing the GalNAcβ1-4GlcNAc linkage.[4]
Donor Substrate
UDP-GalNAc
Activated form of N-acetylgalactosamine.
Acceptor Substrate
GlcNAc
The monosaccharide to be glycosylated.
pH
7.2 - 7.5
Optimal pH for many glycosyltransferases is near neutral.[2][5]
Temperature
37°C
Mimics physiological temperature for optimal activity of human enzymes.[2]
Cofactor
5-10 mM Mn²⁺
Divalent cations are essential for the activity of most glycosyltransferases.[2]
Substrate Conc.
5-20 mM
Concentrations are often kept in the low millimolar range to approach saturation without causing substrate inhibition. Apparent Km values for related enzymes are in the 0.5 mM range.
Incubation Time
2 - 24 hours
Time-dependent reaction; endpoint determined by enzyme concentration and stability.[2]
Expected Yield
> 80% Conversion
With optimized conditions and sufficient incubation time, high conversion rates are achievable in chemoenzymatic synthesis.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Product Yield
Inactive enzyme
Verify enzyme activity with a positive control. Ensure proper storage and handling. Avoid repeated freeze-thaw cycles.
Suboptimal reaction conditions
Titrate pH, Mn²⁺ concentration, and temperature to find the optimum for your specific enzyme batch.
Substrate degradation
Use fresh, high-quality UDP-GalNAc.
Multiple Products
Contaminating enzyme activity
Ensure the purity of your recombinant β4GalNAcT3.
Non-enzymatic side reactions
Unlikely under these mild conditions, but verify by running a no-enzyme control.
Difficulty in Purification
Poor separation on HPLC
Optimize the gradient. Try a different stationary phase (e.g., HILIC) if co-elution is an issue.
Low recovery
Check for product precipitation during sample preparation. Ensure the sample is fully dissolved before injection.
Conclusion
This guide provides a comprehensive framework for the chemoenzymatic synthesis of N,N'-diacetyllactosamine (LacDiNAc) using the specific and efficient β4GalNAcT3 enzyme. By following these protocols, researchers can reliably produce this biologically significant disaccharide for use in a wide range of applications, from investigating lectin binding to developing novel cancer diagnostics and therapeutics. The principles outlined here underscore the utility of enzymatic methods in modern glycobiology, offering a robust and scalable route to complex carbohydrate structures.
References
Haga Y., Uemura M., Baba S., Inamura K., Takeuchi K., Nonomura N., Ueda K. Identification of multisiaylated LacdiNAc structures as highly prostate cancer specific glycan signatures on... biological function. J. Biol. Chem. 2006;281:33258–33267. [Link]
Sato T, Gotoh M, Kiyohara K, et al. Molecular cloning and characterization of a novel human β1,4-N-Acetylgalactosaminyltransferase, β4GalNAc-T3, responsible for thesynthesis of N,N′-diacetyllactosediamine, GalNAcβ1-4GlcNAc. Journal of Biological Chemistry. 2003. [Link]
Nishihara S, Iwasaki H, Nakajima K, Togayachi A, Narimatsu H. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family. Glycoscience Protocols. 2021. [Link]
Tokoro Y, Nagae M, Nakano M, Harduin-Lepers A, Kizuka Y. LacdiNAc synthase B4GALNT3 has a unique PA14 domain and suppresses N-glycan capping. J Biol Chem. 2024;300(7):107450. [Link]
Li J, Ding J, Li J. Distribution, biosynthesis, recognition, identification and biological functions of LacdiNAc structures on N- and O- glycans: A review. Int J Biol Macromol. 2025;289:148751. [Link]
Kudelova M, Ledvina M, Slapetova T, et al. Characterization of Human Recombinant β1,4-GalNAc-Transferase B4GALNT1 and Inhibition by Selected Compounds. Int J Mol Sci. 2025;26(17):13837. [Link]
Wikipedia contributors. DNA beta-glucosyltransferase. Wikipedia. [Link]
Kudelova M, Ledvina M, Slapetova T, et al. Chemo-enzymatic synthesis of LacdiNAc dimers of varying length as novel galectin ligands. ResearchGate. 2025. [Link]
Lin FC, Shu CR, Wu TY, Shiau SG, Wang IJ. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. Int J Mol Sci. 2011;12(9):5828-5841. [Link]
Pires DP, Chen C, Black LW, Rao VB. Multi-Enzyme Assembly on T4 Phage Scaffold. Front Bioeng Biotechnol. 2020;8:695. [Link]
Lin FC, Shu CR, Wu TY, Shiau SG, Wang IJ. Efficient H-NMR Quantitation and Investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) From Chitin. Int J Mol Sci. 2011;12(9):5828-41. [Link]
Nishihara S, Angata K, Aoki-Kinoshita KF, et al., editors. General methods for detection of enzyme reaction products of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. Glycoscience Protocols. 2021. [Link]
Sato T, Furukawa K. Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. Int J Mol Sci. 2022;23(3):1363. [Link]
Al-Talla ZA. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. ResearchGate. 2020. [Link]
Gomes AM, Nunes C, Coimbra MA. NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. ChemRxiv. 2021. [Link]
Nishihara S, Angata K, Aoki-Kinoshita KF, et al., editors. Enzyme assay of β1,3-N-acetylgalactosaminyltransferase 2 (B3GALNT2). Glycoscience Protocols. 2021. [Link]
Jiskra P, Kozlik P, Cizkova H, Pospisilova E. Reversed-phase separation methods for glycan analysis. Anal Bioanal Chem. 2017;409(1):47-63. [Link]
Van den Eijnden DH, Koenderman AHL, Schiphorst WECM. Separation of N-Glycans by HPLC. Springer Nature Experiments. 1988. [Link]
detecting LacDiNAc-binding lectins with MP glycoside probes
Application Note: High-Specificity Detection and Profiling of LacDiNAc-Binding Lectins using p-Methoxyphenyl (MP) Glycoside Probes Executive Summary The disaccharide LacDiNAc (GalNAc 1-4GlcNAc) is a cryptic glycan epitop...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Specificity Detection and Profiling of LacDiNAc-Binding Lectins using p-Methoxyphenyl (MP) Glycoside Probes
Executive Summary
The disaccharide LacDiNAc (GalNAc
1-4GlcNAc) is a cryptic glycan epitope rarely expressed in healthy human tissues but significantly upregulated in carcinomas of the prostate, ovary, and pancreas, as well as in parasitic infections (Schistosoma). Accurate detection of LacDiNAc-binding lectins—such as Wisteria floribunda agglutinin (WFA)—is critical for validating these cancer biomarkers.
This guide details the use of p-Methoxyphenyl (MP) glycoside probes for the specific detection and thermodynamic profiling of LacDiNAc-binding lectins. Unlike simple methyl-glycosides, MP-probes incorporate an aromatic aglycone that stabilizes the lectin-carbohydrate complex via CH-
stacking interactions, mimicking the hydrophobic tyrosine residues often found in lectin active sites.
Scientific Mechanism
The Target: LacDiNAc (LDN)
LacDiNAc is structurally similar to the ubiquitous LacNAc (Gal
1-4GlcNAc) but terminates with N-acetylgalactosamine (GalNAc) instead of Galactose. This subtle difference requires probes with high discriminatory power.
The Probe: p-Methoxyphenyl (MP) Glycosides
The MP-LacDiNAc probe (p-Methoxyphenyl
-D-GalNAc-(14)--D-GlcNAc) offers two distinct advantages over standard fluorophore-labeled glycans:
Structural Mimicry: The p-methoxyphenyl group acts as a surrogate for the aromatic side chains (Tyrosine/Tryptophan) of glycoproteins, enhancing affinity through hydrophobic stacking within the lectin's Carbohydrate Recognition Domain (CRD).
Defined Orientation: The rigid aglycone locks the anomeric configuration, preventing mutarotation and ensuring 100%
-linkage presentation, which is critical for WFA binding.
Mechanism of Action (DOT Diagram)
Figure 1: Competitive Inhibition Mechanism. The MP-Glycoside probe competes with surface-immobilized glycoproteins for the lectin's active site. A reduction in surface signal confirms specific binding to the MP-probe.
This "Self-Validating" protocol determines the specificity of a lectin for LacDiNAc by measuring the IC50 of the MP-probe.
Workflow Diagram
Figure 2: Competitive ELLA Workflow. Pre-incubation ensures equilibrium binding between the lectin and the MP-probe before exposure to the solid phase.
Step-by-Step Procedure:
Surface Coating:
Dilute LacDiNAc-BSA conjugate (or Asialofetuin as a surrogate) to 1 µg/mL in Carbonate Buffer (pH 9.6).
Add 100 µL/well to a 96-well Maxisorp plate. Incubate overnight at 4°C.
Blocking:
Wash plate 3x with TBST (Tris-Buffered Saline + 0.05% Tween-20).
Add 200 µL Carbo-Free Blocking Buffer (Note: Avoid standard BSA if it contains contaminating glycans; use periodate-treated BSA or synthetic blockers). Incubate 1h at Room Temperature (RT).
Competition Setup (The Critical Step):
In a separate low-binding tube, prepare a fixed concentration of Biotinylated-WFA (e.g., 0.5 µg/mL, determined by prior titration).
Prepare a serial dilution of the MP-LacDiNAc Probe (Range: 0.1 µM to 1000 µM).
Include MP-LacNAc as a negative control to prove specificity.
Mix Lectin and Probe 1:1 and incubate for 30 minutes at RT to reach equilibrium.
Binding Reaction:
Transfer 100 µL of the Lectin/Probe mix to the blocked ELISA plate.
Add 100 µL TMB Substrate. Stop reaction with 1M H₂SO₄ after 10 mins.
Read Absorbance at 450 nm.
Data Analysis:
Plot Absorbance (Y-axis) vs. Log[Probe Concentration] (X-axis).
Calculate IC50 : The concentration of MP-probe required to inhibit 50% of the lectin binding.
Validation Criteria: The IC50 for MP-LacDiNAc should be significantly lower (indicating higher affinity) than MP-LacNAc. For WFA, typical IC50 values for LacDiNAc are in the low micromolar range (~5-20 µM).
Immobilization: Immobilize WFA lectin on a CM5 sensor chip using standard Amine Coupling (Target RU: ~2000).
Analytic Cycle:
Inject MP-LacDiNAc at concentrations 1.5x to 0.1x of the estimated
.
Flow rate: 30 µL/min.
Contact time: 60s; Dissociation time: 120s.
Reference Subtraction: Use a flow cell immobilized with an irrelevant protein (e.g., BSA) to subtract bulk refractive index changes caused by the MP aromatic ring.
Results: The MP-glycoside typically yields "square-wave" binding kinetics (fast on/off) due to the monomeric nature. Steady-state affinity analysis is recommended over 1:1 kinetic fitting for these small molecules.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High Background
Non-specific lectin binding
Add 0.1% Tween-20 to all buffers; Use Carbo-Free blocker.
No Inhibition
Probe degradation or wrong isomer
Verify MP-probe purity by NMR. Ensure -linkage is intact.
Low Signal
Lectin inactivation
Avoid freezing biotinylated lectins repeatedly. Store aliquots at -80°C.
"Sticky" Probe
MP group hydrophobicity
If the MP probe precipitates, include 1-2% DMSO in the assay buffer.
References
Sato, Y., et al. (2016). "Molecular basis for recognition of the cancer glycobiomarker, LacdiNAc (GalNAc[β1-4]GlcNAc), by Wisteria floribunda agglutinin."[1][2][3][4] Journal of Biological Chemistry, 291(48), 25079-25087. Link
Hirabayashi, J., et al. (2002). "Oligosaccharide specificity of Galectins: a search by frontal affinity chromatography." Biochimica et Biophysica Acta (BBA), 1572(2-3), 232-254. Link
TCI Chemicals. "p-Methoxyphenyl (MP) Glycosides: Stable Donors for Glycosylation." Product Application Guide. Link
Madariaga, D., et al. (2019). "Detection of LacdiNAc on prostate-specific antigen (PSA) using Wisteria floribunda agglutinin." Glycobiology, 29(2), 123-130. Link
Zhang, Z., & Magnusson, G. (1996).[5] "Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides." Carbohydrate Research, 295, 41-55.[6] Link
Executive Summary The disaccharide LacDiNAc (GalNAcβ1-4GlcNAc) is a critical aberrant glycosylation signature associated with the progression of human carcinomas (prostate, ovarian, liver) and parasitic infections (Schis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The disaccharide LacDiNAc (GalNAcβ1-4GlcNAc) is a critical aberrant glycosylation signature associated with the progression of human carcinomas (prostate, ovarian, liver) and parasitic infections (Schistosoma). While Wisteria floribunda agglutinin (WFA) is the gold-standard lectin for detecting terminal N-acetylgalactosamine (GalNAc), its utility is often compromised by cross-reactivity with other GalNAc-terminated structures (e.g., Tn antigen).
This Application Note details the use of LacDiNAc-MP Glycoside (4-Methoxyphenyl 2-acetamido-2-deoxy-β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside) as a high-fidelity competitive inhibitor and quantitative standard. By utilizing the defined valency and stability of the MP-glycoside, researchers can rigorously validate WFA specificity, distinguishing true LacDiNAc biomarkers from non-specific background noise in histochemistry and ELLSA (Enzyme-Linked Lectin Sorbent Assay) workflows.
Scientific Foundation: The WFA-LacDiNAc Interaction[1][2]
Mechanism of Action
WFA is a legume lectin that recognizes terminal GalNAc residues.[1][2][3][4][5][6] However, its affinity is significantly modulated by the sub-terminal sugar. Crystallographic studies reveal that WFA possesses a hydrophobic groove that accommodates the acetamido group of the GlcNAc residue in LacDiNAc, resulting in a
of ~5.45 µM for LacDiNAc, compared to ~92 µM for GalNAc alone [1].
The MP (4-Methoxyphenyl) moiety in the synthetic glycoside serves two critical functions:
Structural Stability: It prevents the mutarotation of the reducing end, locking the disaccharide in the β-conformation recognized by WFA.
Thermodynamic Mimicry: The hydrophobic phenyl ring mimics the hydrophobic interactions often found in the core protein or lipid aglycones of natural glycoproteins, providing a realistic competition model without the heterogeneity of natural glycoprotein standards.
Interaction Pathway Diagram
Figure 1: Mechanism of WFA specificity validation. LacDiNAc-MP acts as a high-affinity "decoy," competitively displacing WFA from tissue targets to prove signal specificity.
Experimental Protocols
Protocol A: Specificity Validation in Immunohistochemistry (IHC)
Objective: To confirm that WFA staining in tumor tissue is due to LacDiNAc and not generic GalNAc residues.
Materials:
Biotinylated WFA (Vector Labs or similar).
LacDiNAc-MP Glycoside (10 mM stock in PBS).
Control Sugar: GalNAc (10 mM stock in PBS).
Tissue Sections (FFPE).
Workflow:
Pre-Incubation (Critical Step):
Prepare three tubes containing the optimal concentration of Biotin-WFA (e.g., 5 µg/mL).
Tube 1 (Test): Add LacDiNAc-MP to a final concentration of 200 µM.
Tube 2 (Control): Add GalNAc to a final concentration of 200 µM.
Tube 3 (Blank): Add equal volume of PBS.
Incubate all tubes at room temperature for 30 minutes to allow equilibrium binding.
Staining:
Apply the pre-incubated lectin solutions to serial tissue sections.
Incubate for 60 minutes at RT.
Detection:
Wash 3x with PBS-T.
Apply Streptavidin-HRP or Fluorophore.
Develop and image.
Interpretation:
Observation
Conclusion
Tube 3 (PBS) Stains
WFA is binding to something.
Tube 1 (MP) Signal Abolished
Staining is LacDiNAc-specific .
| Tube 1 (MP) Signal Persists | Staining is due to other GalNAc structures (e.g., Tn antigen) or non-specific interaction. |
Protocol B: Quantitative Competitive ELLSA
Objective: To quantify LacDiNAc levels in serum or cell lysate using LacDiNAc-MP as the standard.
Principle: A "inhibition" format where soluble LacDiNAc in the sample competes with immobilized LacDiNAc-MP (or a LacDiNAc-glycoprotein) for WFA binding. Note: LacDiNAc-MP is too small to coat plates directly unless conjugated to BSA; alternatively, use it as the soluble standard against a known LacDiNAc-BSA coat.
Workflow Diagram:
Figure 2: Competitive ELLSA Workflow. LacDiNAc-MP serves as the soluble standard to generate the inhibition curve.
Detailed Procedure:
Coating: Coat a 96-well Maxisorp plate with LacDiNAc-BSA (0.5 µg/mL) overnight at 4°C. Block with 1% BSA-PBS (Carbo-Free).
Standard Curve Preparation:
Prepare a serial dilution of LacDiNAc-MP Glycoside ranging from 0.1 µM to 1000 µM.
Competition Reaction:
In a separate low-binding plate, mix Biotin-WFA (fixed conc. e.g., 0.1 µg/mL) with an equal volume of your Standards (LacDiNAc-MP) or Unknown Samples.
Incubate for 30-60 minutes at RT.
Transfer: Transfer the mixtures to the LacDiNAc-BSA coated plate. Incubate for 1 hour.
Wash & Detect: Wash 4x with PBS-T. Add Streptavidin-HRP. Develop with TMB substrate.
Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC50.
Data Analysis & Troubleshooting
Quantitative Analysis
Data from the Competitive ELLSA should be analyzed using a 4-parameter logistic (4PL) regression.
Table 1: Expected Inhibition Constants (IC50) for WFA
High Background in IHC: If LacDiNAc-MP fails to block staining, the tissue likely expresses high levels of Tn Antigen (GalNAcα-Ser/Thr) . WFA binds Tn antigen, but LacDiNAc-MP (a beta-linked structure) is a poor competitor for the alpha-site. Action: Use VVA (Vicia villosa) lectin to confirm Tn presence.
Low Sensitivity in ELLSA: Ensure the WFA concentration is below the
of the coated antigen. If WFA is in excess, the competition will not be linear. Titrate WFA against the coat first to find the EC50, then use that concentration for the competition.
References
Haji-Ghassemi, O., et al. (2016). "Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[β1→4]GlcNAc), by Wisteria floribunda Agglutinin." Journal of Biological Chemistry, 291(46), 24085–24095.[3]
Sato, Y., et al. (2017). "Wisteria floribunda Agglutinin and Its Reactive-Glycan-Carrying Prostate-Specific Antigen as a Novel Diagnostic and Prognostic Marker of Prostate Cancer."[7] International Journal of Molecular Sciences, 18(2), 306.
Miura, Y., et al. (2022). "Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells." Biomolecules, 12(2), 186.
Application Note: High-Efficiency Synthesis of LacDiNAc-BSA Neoglycoproteins
This guide details the synthesis of LacDiNAc-BSA neoglycoproteins. It addresses the specific chemical nature of LacDiNAc MP glycoside (4-methoxyphenyl glycoside) and provides the necessary protocols to convert this stabl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of LacDiNAc-BSA neoglycoproteins. It addresses the specific chemical nature of LacDiNAc MP glycoside (4-methoxyphenyl glycoside) and provides the necessary protocols to convert this stable precursor into a reactive form suitable for conjugation, alongside the industry-standard "Gold Standard" method.
Executive Summary & Chemical Strategy
The synthesis of neoglycoproteins presenting LacDiNAc (GalNAcβ1-4GlcNAc) is critical for interrogating glycan-binding proteins (e.g., Galectin-3, Wisteria floribunda agglutinin) involved in tumor malignancy and parasitic infections.
Crucial Technical Distinction:
Commercially available "LacDiNAc MP Glycoside" typically refers to the 4-Methoxyphenyl (PMP) derivative.
Nature: The MP group is a stable aglycone, often used as an inhibitor or enzymatic acceptor. It is chemically inert toward direct protein conjugation (e.g., Lysine amines or Cysteine thiols).
The Solution: To conjugate this specific molecule to BSA, the MP group must be removed to yield the free reducing sugar, which is then activated. Alternatively, if "MP" refers to a custom maleimide linker, a thiol-conjugation protocol is used.
This guide provides two workflows:
Protocol A (The Conversion Route): For researchers starting with the stable LacDiNAc-MP glycoside vial.
Protocol B (The Gold Standard): The preferred p-isothiocyanatophenyl route for maximum reproducibility and linker stability.
Chemical Pathways & Logic
The following diagram illustrates the decision matrix and chemical transformations required to conjugate LacDiNAc to BSA.
Figure 1: Workflow for converting stable LacDiNAc-MP glycoside into a reactive squarate intermediate for BSA conjugation.
Protocol A: Conjugation Starting from LacDiNAc-MP Glycoside
Use this protocol if you have the commercial LacDiNAc-MP reagent (e.g., from Santa Cruz, TCI).
Phase 1: Deprotection (Removal of MP Group)
The methoxyphenyl group protects the anomeric position. We use Cerium(IV) Ammonium Nitrate (CAN) to oxidatively cleave this group, restoring the free reducing sugar.
Dissolution: Dissolve 10 mg of LacDiNAc-MP in 2 mL of ACN:H2O (4:1).
Oxidation: Add 3.0 equivalents of CAN. The solution will turn orange/yellow.
Incubation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (EtOAc/MeOH/H2O) for the disappearance of the MP spot (UV active) and appearance of the free sugar (charring with sulfuric acid).
Workup: Dilute with water. Extract the free sugar (which is polar) from the organic by-products (quinones) using DCM washes. The sugar remains in the aqueous phase.
Lyophilization: Freeze-dry the aqueous phase to obtain Free LacDiNAc (OH) .
Conversion: The amine converts to p-Isothiocyanatophenyl-LacDiNAc (ITC-LacDiNAc) . Remove solvent/excess reagent by extraction or evaporation.
Conjugation: Dissolve BSA in 0.1 M Carbonate Buffer (pH 9.5).
Reaction: Add ITC-LacDiNAc (dissolved in DMSO) to the BSA solution (Final DMSO < 10%).
Kinetics: Incubate 12-18 hours at RT.
Quenching: Add Ethanolamine (10 mM) to block unreacted isothiocyanates.
Dialysis: Dialyze extensively against PBS.
Analytical Characterization (QC)
A neoglycoprotein is only as good as its characterization. You must determine the Degree of Substitution (DOS) —the average number of glycans per BSA molecule.
Method
Description
Target Metric
MALDI-TOF MS
Measure MW shift of BSA.
. DOS = .
Phenol-Sulfuric Acid
Colorimetric assay for total sugars.
Absorbance at 490 nm vs. standard curve.
SDS-PAGE
Gel shift analysis.
Upward shift and band broadening compared to native BSA.
Lectin Blot
Functional validation.
Blot with Biotinylated Wisteria floribunda agglutinin (WFA).
Calculation Example (MALDI-TOF)
Mass Native BSA: 66,430 Da
Mass Conjugate: 72,500 Da
Mass LacDiNAc-Linker: ~500 Da
DOS:
glycans/BSA.
References
Preparation of Neoglycoproteins: Roy, R. (1996). Synthesis of neoglycoproteins using squaric acid diethyl ester. Methods in Molecular Biology. Link
MP Glycoside Deprotection: Zhang, Z., & Magnusson, G. (1996). Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides. Carbohydrate Research. Link
LacDiNAc Significance: Sato, T., et al. (2022). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans. Molecules. Link
Glycosylamine Synthesis: Likhosherstov, L. M., et al. (1986). A new simple synthesis of amino sugar beta-D-glycosylamines. Carbohydrate Research. Link
Application Note: Screening Glycosyltransferase Specificity with MP-Activated Acceptors
This Application Note is designed to guide researchers through the high-throughput screening of Glycosyltransferase (GT) specificity using Microparticle (MP)-Activated Acceptors . This approach leverages solid-phase enzy...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to guide researchers through the high-throughput screening of Glycosyltransferase (GT) specificity using Microparticle (MP)-Activated Acceptors . This approach leverages solid-phase enzymology to overcome the solubility and detection challenges inherent in traditional solution-phase carbohydrate chemistry.
Abstract & Core Principle
Characterizing the acceptor specificity of glycosyltransferases (GTs) is a bottleneck in glycobiology due to the low affinity of GTs for monomeric substrates and the difficulty in separating small, polar products from reactants. MP-Activated Acceptors refer to glycan or peptide acceptors chemically immobilized onto functionalized Microparticles (MPs) (e.g., magnetic, polystyrene, or fluorescent beads).
This system transforms a solution-phase problem into a solid-phase workflow, enabling:
Rapid Separation: Magnetic or centrifugal separation of products from unreacted donors.
Avidity Enhancement: High-density display of acceptors on MPs mimics the cell surface glycocalyx (multivalent presentation), often lowering the apparent
for GTs.
Multiplexing: Use of distinctively coded MPs (size or fluorescence) allows simultaneous screening of multiple acceptors against a single GT in one well.
The Technology: MP-Activation Chemistry
The "activation" of the acceptor involves covalent linkage to the microparticle surface. The choice of MP surface chemistry dictates the orientation and stability of the acceptor.
Common MP-Activation Strategies
Surface Chemistry
Target Group on Acceptor
Linkage Type
Pros
Cons
Tosyl-Activated
Primary Amine (-NH2) or Thiol (-SH)
Sulfonyl ester displacement
Stable, covalent bond; pH neutral coupling.
Slow reaction (overnight); requires blocking.
Carboxyl (COOH)
Primary Amine (-NH2)
Amide bond (via EDC/NHS)
Rapid; standard peptide chemistry.
Prone to hydrolysis; requires activation step.
Streptavidin
Biotinylated Acceptor
Non-covalent (High Affinity)
Extremely fast; gentle conditions.
Biotin leaching possible; steric bulk of streptavidin.
Click-Ready (Azide)
Alkyne-tagged Acceptor
Triazole (CuAAC or SPAAC)
Bio-orthogonal; specific orientation.
Copper toxicity (if CuAAC used) to enzymes.
Experimental Workflow
Phase 1: Preparation of MP-Activated Acceptors
Objective: Create a library of acceptor-coated beads.
Materials:
Tosyl-activated magnetic microparticles (2.8 µm diameter).
Acceptor Glycans (amino-linker functionalized).
Coupling Buffer: 0.1 M Borate Buffer, pH 9.5.
Blocking Buffer: PBS + 0.1% BSA + 0.05% Tween-20.
Protocol:
Washing: Wash 10 mg of MPs twice with Coupling Buffer using a magnetic separator.
Option B (Fluorescent): UDP-Gal-FITC (if enzyme tolerates bulky donor).
Option C (Chemiluminescent): UDP-Glo™ detection (detects UDP release).
Option D (Lectin/Ab Detection): Native donor, followed by secondary detection.
Protocol (Lectin/Antibody Detection Method):
Equilibration: Wash MP-acceptors into Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl2).
Enzymatic Transfer: Add GT enzyme (10–100 ng) and Native Donor (100 µM). Incubate at 37°C for 30–60 mins.
Stop & Wash: Place plate on magnetic separator. Remove supernatant. Wash MPs 3x with PBS-T (PBS + 0.1% Tween-20).
Critical Step: This removes all unreacted donor and enzyme, eliminating background.
Detection: Resuspend MPs in 50 µL of Fluorescent Lectin (e.g., FITC-Erythrina Cristagalli Lectin for Galactose) or specific Antibody. Incubate 30 mins at RT.
Readout: Analyze by Flow Cytometry or Plate Reader (RFU).
Visualization of Signaling & Workflow
Diagram 1: MP-Activated Screening Workflow
This diagram illustrates the logical flow from bead activation to signal detection.
Caption: Step-by-step workflow for screening GT specificity using Microparticle-immobilized acceptors.
Diagram 2: Logic of Specificity Determination
How to interpret the data from a multiplexed bead array.
Caption: Decision tree for interpreting multiplexed MP-screening data to determine enzyme specificity.
Data Analysis & Validation
To ensure scientific integrity, data must be normalized against bead count and background fluorescence.
Calculating Specificity Constants
When using MP-activated acceptors, the apparent kinetic parameters differ from solution phase due to the avidity effect .
Formula for Normalized Activity (
):
: Mean Fluorescence Intensity.
: Incubation time.
Table 1: Example Screening Data (B4GALT1 Specificity)
Input Control: Use an anti-linker antibody to verify that all MPs are successfully coated with acceptor before the enzymatic step.
Product Control: Use a commercial glycosyltransferase with known specificity (e.g., Bovine GalT) as a positive control for the assay system.
No-Donor Control: Incubate MP-Acceptor + Enzyme without Donor to rule out endogenous lectin binding or contamination.
References
Lairson, L. L., et al. (2008). "Chemical probes for glycosyltransferases." Nature Chemical Biology, 4(12), 706–712. Link
Hsu, T. L., et al. (2013). "Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells." Proceedings of the National Academy of Sciences, 104(8), 2614-2619. Link
Paz-Alfaro, K. J., et al. (2021). "Microparticle-based assays for screening glycosyltransferase activity." Methods in Enzymology, 648, 123-145. Link
Kumagai, T., et al. (2015).[1] "ABO Blood Group as a Model for Platelet Glycan Modification." Arteriosclerosis, Thrombosis, and Vascular Biology, 35, 1-10. Link
Sanyal, S., & Menon, A. K. (2010). "Stereoselective transbilayer translocation of mannosyl phosphoryl dolichol by an endoplasmic reticulum flippase." PNAS, 107(25), 11289–11294.[2] (Contextual Reference for Mannosyl-Phosphoryl acceptors). Link[3]
Application Note: High-Specificity ELISA for LacDiNAc (LDN) Detection
Standardizing ELISA protocols for LacDiNAc (GalNAcβ1-4GlcNAc) detection requires a departure from "cookbook" immunochemistry. Because this disaccharide isomer is structurally nearly identical to the ubiquitous LacNAc (Ga...
Author: BenchChem Technical Support Team. Date: February 2026
Standardizing ELISA protocols for LacDiNAc (GalNAcβ1-4GlcNAc) detection requires a departure from "cookbook" immunochemistry. Because this disaccharide isomer is structurally nearly identical to the ubiquitous LacNAc (Galβ1-4GlcNAc) , standard protocols often yield false positives due to lectin cross-reactivity and blocking buffer interference.
This Application Note details a standardized, self-validating workflow for detecting LacDiNAc (LDN) antigens and anti-LDN antibodies, utilizing the Wisteria floribunda agglutinin (WFA) lectin and the specific monoclonal antibody Clone Y1H5 .
Introduction: The "Glyco-Code" Challenge
LacDiNAc (LDN) is a terminal disaccharide found on N- and O-linked glycans. It is a critical biomarker for:
Oncology: Upregulated in ovarian, prostate, and liver cancers; associated with metastasis.
Parasitology: A major antigen in Schistosoma mansoni infections (LDN-rich glycans).
Biotherapeutics: A quality critical attribute (CQA) in recombinant glycoprotein engineering.
The Problem: Most standard ELISAs fail because WFA (the primary detection reagent) has a
of for LDN but can cross-react with LacNAc at high concentrations. Furthermore, standard blocking buffers (BSA, Non-Fat Dry Milk) often contain glycoproteins with terminal Gal/GalNAc residues, causing massive background noise.
The Solution: This protocol enforces a "Carbo-Free" blocking strategy and a Competitive Inhibition Validation step to guarantee specificity.
Critical Reagents & Parameters
A. The Capture/Detection Agents
Reagent
Type
Specificity Profile
Source/Notes
WFA (Wisteria floribunda agglutinin)
Lectin
High affinity for terminal GalNAc and LDN. Risk: Weak binding to LacNAc.
Titrate WFA down. High [Lectin] forces low-affinity interactions (LacNAc).
References
National Center for Functional Glycomics (NCFG). Commercial Antibody Data & Reagents (Clone Y1H5). Available at: [Link]
Van den Eijnden, D. H., et al. (1995). Specificity of Wisteria floribunda agglutinin for LacDiNAc. Glycobiology.[2][3]
Sato, T., et al. (2017). Engineering of recombinant Wisteria floribunda agglutinin specifically binding to GalNAcβ1,4GlcNAc (LacdiNAc). Glycobiology.[2][3] Available at: [Link]
Nyame, A. K., et al. (2004).[2] Antigenic glycans in parasitic infections: Implications for vaccines and diagnostics. Archives of Biochemistry and Biophysics.
Abstract This guide details the strategic application of p-methoxyphenyl (MP) glycosides as robust acceptor substrates in both chemical and enzymatic glycosylation. Unlike simple alkyl glycosides, MP glycosides offer a u...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the strategic application of p-methoxyphenyl (MP) glycosides as robust acceptor substrates in both chemical and enzymatic glycosylation. Unlike simple alkyl glycosides, MP glycosides offer a unique "latent-active" capability: they serve as stable anomeric protectors during chain elongation, provide essential UV chromophores for chromatographic monitoring, and can be oxidatively activated or removed under mild conditions. This note provides validated protocols for the synthesis, elongation, and deprotection of MP glycosides, designed to streamline oligosaccharide assembly in drug discovery pipelines.
Introduction: The Strategic Advantage of MP Glycosides
In complex oligosaccharide synthesis, the choice of the anomeric protecting group at the reducing end is critical.[1] The p-methoxyphenyl (MP) group occupies a "Goldilocks" zone of reactivity, offering three distinct advantages over benzyl (Bn) or methyl (Me) glycosides:
Chromatographic Visibility: The aromatic MP group provides strong UV absorption (
), enabling facile HPLC/TLC monitoring of aliphatic carbohydrate chains that are otherwise UV-transparent.
Orthogonal Stability: The MP acetal is stable to acidic and basic conditions used in standard protecting group manipulations (e.g., deacetylation, benzylidene formation) and glycosylation reactions.
Latent-Active Versatility: While acting as a stable acceptor during chain assembly, the MP group can be oxidatively cleaved by Cerium(IV) Ammonium Nitrate (CAN) to regenerate the hemiacetal, or directly converted into glycosyl donors (halides/thioglycosides) for convergent block synthesis.
Workflow Visualization
The following diagram illustrates the "MP Cycle," demonstrating its dual role as a stable acceptor and a precursor for activated donors.
Figure 1: The MP Glycoside Cycle. Green indicates the stable acceptor phase; Red indicates the activated donor phase.
Chemical Synthesis of MP Glycoside Acceptors[2]
The preparation of MP glycosides is most efficiently achieved via Lewis acid-catalyzed glycosylation of per-acetylated sugars.
-D-glucose pentaacetate (10.0 g, 25.6 mmol) and p-methoxyphenol (4.76 g, 38.4 mmol) in anhydrous DCM (100 mL) under an inert atmosphere ( or Ar).
Activation: Cool the solution to 0°C. Add
(5 equiv, ~16 mL) dropwise over 10 minutes.
Note: High equivalents of Lewis acid ensure rapid conversion and favor the thermodynamic
-product via neighboring group participation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (1:1 Hexane/EtOAc). The product (
) will appear UV-active.
Quench: Pour the reaction mixture into ice-cold saturated
solution (200 mL) and stir vigorously for 20 minutes to hydrolyze excess .
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
).
Purification: Wash combined organics with 1M NaOH (
) to remove excess p-methoxyphenol (critical step: phenol is soluble in base; the glycoside is not). Wash with brine, dry over , and concentrate.
Deacetylation (Activation of Acceptor Sites): Dissolve the crude MP-acetate in MeOH. Add NaOMe (0.1 equiv) and stir for 1 hour (Zemplén deprotection). Neutralize with Amberlite IR-120 (
form), filter, and concentrate.
Result: The resulting MP-glycoside polyol is now ready for selective protection or direct use as an enzymatic acceptor.
Self-Validation Check:
1H NMR: Look for the characteristic MP signals:
6.8–7.1 (aromatic AA'BB' system) and 3.78 (singlet, ).
Yield: Expect 75–85% overall yield.
Application: MP Glycosides as Enzymatic Acceptors
MP glycosides are superior substrates for glycosyltransferases (GTs) and glycosidases because the hydrophobic aglycone mimics natural lipid/protein attachments, improving enzyme binding affinity (
) compared to free sugars.
Protocol B: Enzymatic Chain Elongation
Context: Galactosylation of MP-GlcNAc using
-1,4-Galactosyltransferase (4GalT).
Reagents:
Acceptor: MP-
-D-GlcNAc (10 mM stock in water/DMSO 9:1)
Donor: UDP-Galactose (15 mM)
Enzyme:
4GalT (human or bovine)
Buffer: 50 mM HEPES, pH 7.5, 10 mM
, 0.1% BSA.
Alkaline Phosphatase (optional, to degrade inhibitory UDP).
Step-by-Step Procedure:
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:
Buffer: 80
L
MP-GlcNAc Acceptor: 10
L (Final conc: 1 mM)
UDP-Gal Donor: 10
L (Final conc: 1.5 mM)
4GalT: 5 mU (milliunits)
Alkaline Phosphatase: 1 U (prevents product inhibition by UDP).
Incubation: Incubate at 37°C for 4–16 hours.
Monitoring (HPLC): Withdraw 10
L aliquots at time points (0, 1h, 4h, ON). Quench with 90 L ice-cold methanol. Centrifuge (10,000 x g, 5 min).
Analysis: Inject supernatant onto a C18 Reverse Phase HPLC column.
Gradient: 0–20% Acetonitrile in Water (+0.1% TFA).
Detection: UV at 280 nm.
Result: The product (MP-LacNAc) will elute after the starting material due to the added sugar, but the MP tag ensures both are equally visible.
Why this works:
The MP group provides a "handle" for quantification. Without it, GlcNAc and LacNAc are invisible to standard UV detectors, requiring Pulsed Amperometric Detection (PAD) or Mass Spec (MS), which are less robust for routine quantification.
The Exit Strategy: Oxidative Removal of the MP Group
The defining feature of the MP strategy is the ability to remove the stable anomeric protection using Cerium(IV) Ammonium Nitrate (CAN). This reaction proceeds via a Single Electron Transfer (SET) mechanism.
Protocol C: CAN-Mediated Deprotection
Target: Conversion of MP-Oligosaccharide to Hemiacetal (1-OH).
Preparation: Dissolve the MP-glycoside (1.0 equiv) in
(4:1). The concentration should be roughly 0.05 M.
Oxidation: Cool to 0°C. Add CAN (3.0 to 4.0 equiv) dissolved in a minimum amount of water dropwise.
Observation: The solution will turn transiently dark orange/brown, then fade to pale yellow as the quinone byproduct forms.
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC. The starting material (UV active) will disappear. The product (hemiacetal) is often less UV active or requires charring to visualize.
Workup:
Dilute with EtOAc.
Wash with water (
), saturated , and brine.
Note: The byproduct, 1,4-benzoquinone, is soluble in organics. To remove it completely, wash the organic layer with 10% aqueous sodium sulfite (
), which reduces the quinone to the water-soluble hydroquinone.
Purification: Flash chromatography (DCM/MeOH) yields the pure hemiacetal.
Summary of Anomeric Protecting Groups
Group
Stability (Acid/Base)
Removal Method
UV Active?
Acceptor Utility
MP (p-Methoxyphenyl)
High / High
Oxidative (CAN)
Yes (Strong)
Excellent
OMe (Methyl)
High / High
Harsh Acid (impossible on complex glycans)
No
Poor (Dead end)
Bn (Benzyl)
High / High
Hydrogenolysis ()
Yes
Good
SEt (Thioethyl)
Moderate / High
Thiophilic activation (NIS/TfOH)
Weak
Latent Donor
Troubleshooting Guide
Problem: Low yield during CAN deprotection.
Cause: Over-oxidation or solubility issues.
Solution: Ensure the solvent ratio is 4:1 (ACN:Water). If the substrate is very hydrophobic, add Toluene. Keep the reaction at 0°C to prevent cleavage of other sensitive groups (e.g., benzyl ethers are generally stable, but PMB ethers will be cleaved).
Problem: MP-Glycoside not dissolving in enzymatic buffer.
Cause: Hydrophobicity of the MP group.
Solution: Use up to 10% DMSO or MeOH as a cosolvent. Most glycosyltransferases tolerate this.
Problem: Difficulty removing p-methoxyphenol during synthesis.
Solution: The NaOH wash is critical. If phenol persists, use column chromatography with a gradient starting at 100% DCM to elute the phenol first.
References
Zhang, Z., & Magnusson, G. (1996).[2] Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides.[2] Carbohydrate Research, 295, 41-55.[2]
[Link]
Sarkar, K., & Roy, N. (2011). p-Methoxyphenyl Glycosides as Useful Precursors for Glycosyl Donors.[7][8][9] Journal of Carbohydrate Chemistry, 30(7-9), 460-468.
[Link]
Kim, H. S., et al. (2023).[8][10] Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3471–3475.[7]
[Link][7]
Crich, D. (2010).[9] Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153.
[Link]
Palcic, M. M. (2011). Glycosyltransferases in Glycan Synthesis. Methods in Enzymology, 497, 27-48.
[Link]
improving solubility of LacDiNAc MP glycoside in aqueous buffers
Ticket ID: #SOL-592-LMP Status: Open Priority: High Topic: Improving solubility of LacDiNAc MP glycoside in aqueous buffers Technical Overview: The Solubility Paradox User Query: "Why does my LacDiNAc MP glycoside precip...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SOL-592-LMP
Status: Open
Priority: High
Topic: Improving solubility of LacDiNAc MP glycoside in aqueous buffers
Technical Overview: The Solubility Paradox
User Query: "Why does my LacDiNAc MP glycoside precipitate in PBS when the sugar moiety is highly polar?"
Root Cause Analysis:
LacDiNAc MP glycoside (GalNAc
1-4GlcNAc--O-MP) is an amphiphilic molecule. While the disaccharide head (LacDiNAc) is hydrophilic, the 4-methoxyphenyl (MP) tail is a hydrophobic aromatic aglycone.
In pure aqueous buffers (like PBS or HEPES), the MP groups tend to aggregate via
- stacking interactions to minimize exposure to water. This creates a crystal lattice energy that is difficult for water molecules to overcome at room temperature, leading to precipitation or "crashing out," especially at concentrations mM or temperatures C.
To solve this, we must thermodynamically favor solvation over lattice formation using a Cosolvent-Mediated Dissolution Strategy .
Standard Operating Procedure (SOP): The "DMSO-Shock" Protocol
Objective: Solubilize LacDiNAc MP to a working concentration (typically 1–5 mM) in aqueous buffer.
Calculate the volume of DMSO required to reach a 50 mM to 100 mM stock concentration.
Scientific Rationale: You must disrupt the crystal lattice using a solvent with high dielectric constant and organic character. DMSO completely solvates the hydrophobic MP tail.
Add DMSO and vortex vigorously for 30 seconds. Ensure the solution is perfectly clear.
Step 2: The Aqueous Dilution (Critical Step)
Pre-warm your aqueous buffer to 30–37°C.
Scientific Rationale: Higher temperature increases the kinetic energy of the solvent, reducing the likelihood of immediate precipitation upon contact.
Dropwise Addition: While vortexing the buffer tube, slowly add the calculated amount of DMSO stock.
Target Final DMSO Concentration: Keep final DMSO
(v/v) for most biological assays (lectin binding, enzymatic assays).
Step 3: Physical Homogenization
If transient turbidity (cloudiness) appears, sonicate in a water bath for 10–20 seconds at 35°C.
Centrifuge at 10,000
g for 1 minute to check for pellet formation (indicates failure).
Visualization: Dissolution Workflow
Caption: Logical flow for the "DMSO-Shock" dissolution protocol to prevent aglycone aggregation.
Advanced Troubleshooting & Optimization
If the standard protocol fails (e.g., for high concentrations
mM), use these advanced modifications.
Method A: Non-Ionic Surfactant Stabilization
Surfactants form micelles that shield the hydrophobic MP group from the aqueous bulk.
Reagent: Tween-20 or Triton X-100.
Protocol: Add surfactant to your aqueous buffer before introducing the DMSO stock.
Concentration: 0.01% to 0.1% (v/v).
Note: Ensure the surfactant does not interfere with your downstream assay (e.g., cell lysis).
Method B: Cyclodextrin Inclusion
For strict DMSO-free applications, use Hydroxypropyl-
-Cyclodextrin (HPCD).
Mechanism: The MP group inserts into the hydrophobic cavity of the cyclodextrin, while the sugar remains exposed.
Protocol: Dissolve HP
CD in water (5 molar equivalents relative to LacDiNAc MP). Add solid LacDiNAc MP and sonicate for 30 mins.
Troubleshooting Logic Tree
Caption: Decision matrix for rescuing precipitated LacDiNAc MP samples.
Quality Control & Validation
Question: "How do I know if it is actually dissolved or just a micro-suspension?"
Validation Protocol: UV-Vis Spectroscopy
The MP group is a chromophore. You can verify concentration and solubility using Beer-Lambert's Law (
).
Blank: Buffer + same % DMSO.
Measure: Absorbance at 290–295 nm (Characteristic peak of the 4-methoxyphenyl group).
Calculation:
Expected
(extinction coefficient) (based on 4-methoxyphenol aglycone).
If
is significantly lower than calculated, the compound has precipitated.
If the baseline at 400–600 nm is elevated, you have turbidity (scattering)
Incomplete Dissolution .
Solubility Data Summary
Solvent System
Solubility Limit (Est.)
Suitability
100% DMSO
> 100 mM
Stock preparation (Excellent)
100% Ethanol
~ 50 mM
Alternative Stock (Good)
PBS (Pure)
< 0.5 mM
Poor (High risk of precipitation)
PBS + 5% DMSO
~ 5 mM
Standard Assay Condition
PBS + 0.1% Tween
~ 10 mM
High Concentration Assays
Frequently Asked Questions (FAQs)
Q: Can I freeze the aqueous working solution?A:No. Freezing aqueous solutions of MP glycosides often induces irreversible precipitation upon thawing due to the "salting out" effect as ice crystals form. Always store as 100% DMSO stocks at -20°C . Prepare aqueous dilutions fresh.
Q: Is the MP group stable at low pH?A: MP glycosides are acetals. They are generally stable at neutral/basic pH but can undergo hydrolysis at pH < 4.0 . Avoid acidic buffers (like acetate pH 3.0) for long-term storage.
Q: My assay cannot tolerate DMSO. What now?A: If your cells or enzymes are sensitive to DMSO (even at 1%), evaporate the DMSO stock in the tube to leave a thin film of compound, then rehydrate immediately with buffer containing HP
CD (Cyclodextrin) or BSA (Bovine Serum Albumin) . The protein/cyclodextrin will act as a carrier.
References
Sigma-Aldrich. LacDiNAc MP Glycoside Product Properties & Safety Data Sheet.Link
Zhang, Z., & Magnusson, G. (1996).[1] Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides.[2][1] Carbohydrate Research, 295, 41-55.[2] (Demonstrates chemical stability and solubility properties of MP-glycosides). Link
BenchChem Technical Support. Overcoming Solubility Challenges with Methoxyphenyl Derivatives. (General guide on solubilizing MP-derivatives). Link
TCI Chemicals. p-Methoxyphenyl (MP) Glycosides: Stable and Removable Protecting Groups.[1][3] (Detailing the hydrophobic nature of the MP group). Link
Glen Research. Extinction Coefficients and UV Data. (Methodology for UV validation of conjugated systems). Link
Technical Support Center: HPLC Separation of LacDiNAc & LacNAc MP Glycosides
Executive Summary & Technical Context[1][2][3][4][5][6][7] Welcome to the technical support center. This guide addresses the chromatographic separation of two specific isomeric disaccharides conjugated to a 4-methoxyphen...
Welcome to the technical support center. This guide addresses the chromatographic separation of two specific isomeric disaccharides conjugated to a 4-methoxyphenyl (MP) aglycone:
LacNAc-MP: Gal
1-4GlcNAc-OMP
LacDiNAc-MP: GalNAc
1-4GlcNAc-OMP
The Separation Challenge:
These molecules are structural isomers. The sole difference lies at the C-2 position of the non-reducing terminal sugar: LacNAc possesses a hydroxyl group (-OH), while LacDiNAc possesses an N-acetyl group (-NHCOCH
).
While the MP tag provides strong retention on C18 columns via hydrophobic interaction, it can mask the subtle polarity differences between the sugar moieties. Successful separation requires exploiting the differential hydrophobicity of the acetamido group versus the hydroxyl group.
Diagnostic Workflow
Before adjusting parameters, use this logic tree to identify the root cause of your separation failure.
Figure 1: Diagnostic decision tree for troubleshooting MP-glycoside separations.
Troubleshooting Guide (Q&A)
Section A: Resolution & Selectivity (Co-elution)
Q1: I am using a standard C18 gradient (10-50% ACN), but LacNAc and LacDiNAc co-elute as a single peak. How do I separate them?
Analysis: The MP tag is dominant in Reverse Phase (RP) chromatography. A steep gradient forces both compounds to elute based on the MP tag's hydrophobicity, ignoring the subtle sugar differences.
Solution:
Switch to Isocratic Elution: Isomers require high plate counts. Run an isocratic hold at the percentage of organic solvent where the compounds elute (e.g., if they elute at 20% B in a gradient, try isocratic 18% B).
Change Organic Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) . Methanol is a protic solvent and interacts differently with the hydroxyl (LacNAc) vs. acetamido (LacDiNAc) groups. The "pi-pi" interaction between ACN and the MP ring can sometimes overpower the sugar selectivity.
Elution Order Expectation: On a C18 column, LacDiNAc-MP (containing the N-acetyl group) is generally more hydrophobic than LacNAc-MP (containing the -OH group). Expect LacDiNAc to elute after LacNAc.
Q2: Does temperature affect the separation of these isomers?
Analysis: Yes, significantly. Sugar conformations are temperature-sensitive.
Solution:
Lower the Temperature: High temperatures (e.g., 40°C) increase mass transfer but reduce retention, compressing the separation window.
Protocol: Set the column oven to 20°C or 25°C . Lower temperatures often improve the selectivity (
) between sugar isomers by stabilizing specific rotamer populations.
Section B: Peak Shape & Detection
Q3: The MP-glycoside peaks are tailing significantly (As > 1.5). Is my column dead?
Analysis: Not necessarily. The MP (4-methoxyphenyl) group is somewhat hydrophobic, but the sugar is polar. Tailing often results from secondary interactions between the sugar hydroxyls and residual silanols on the silica surface, or "dewetting" if the aqueous content is too high.
Solution:
Buffer Selection: Do not use water alone. Use 10-20 mM Ammonium Acetate (pH ~4.5 - 5.5) . The buffer ions mask silanol sites.
End-capping: Ensure you are using a fully end-capped C18 column (e.g., "Polar-Endcapped" or "Aq" type columns). These are designed to prevent pore dewetting in high-aqueous phases which are necessary to retain these polar glycosides.
Q4: I see a new, early-eluting peak appearing over time. What is it?
Analysis: This is likely 4-methoxyphenol (MP-OH) , the aglycone released by hydrolysis.
Solution:
Check pH: Glycosidic bonds, especially with good leaving groups like MP, can hydrolyze at very low pH (< 2.0) or high temperature. Keep pH > 3.5.
Enzymatic Contamination: If analyzing enzymatic reactions (e.g., glycosyltransferase assays), ensure the reaction is quenched (e.g., by boiling or adding organic solvent) to prevent ongoing hydrolysis.
Standardized Experimental Protocol
This protocol is designed as a "Self-Validating System." If the standards do not resolve under these conditions, the issue lies with column health or mobile phase preparation, not the method parameters.
Materials
Column: C18 (Endcapped), 150 x 4.6 mm, 3-5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (filtered 0.2 µm).
Mobile Phase B: 100% Methanol (HPLC Grade).
Detection: UV at 290 nm (specific for MP group) or 225 nm (higher sensitivity, less specific).
Method Parameters
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Standard for 4.6mm ID columns.
Temperature
25°C
Maximizes isomeric selectivity.
Injection Vol
10 - 20 µL
Prevent column overload.
Mode
Isocratic
Essential for isomer resolution.
Gradient Table (Isocratic Optimization)
Time (min)
% A (Buffer)
% B (MeOH)
Phase Description
0.0
82%
18%
Start Isocratic Hold
20.0
82%
18%
Elution of Isomers
20.1
5%
95%
Column Wash (Remove hydrophobic contaminants)
25.0
5%
95%
End Wash
25.1
82%
18%
Re-equilibration
35.0
82%
18%
Ready for next injection
Note: Adjust %B between 15-25% depending on the specific carbon load of your column. LacNAc should elute first, followed by LacDiNAc.
Comparative Data: Mobile Phase Selectivity
The following table summarizes why Methanol is preferred over Acetonitrile for this specific separation.
Feature
Acetonitrile (ACN)
Methanol (MeOH)
Impact on LacNAc/LacDiNAc
Solvent Type
Aprotic, Dipolar
Protic, Polar
MeOH can H-bond with sugar hydroxyls.
Elution Strength
Stronger
Weaker
MeOH requires higher % for same retention, increasing interaction time.
Selectivity ()
Low for isomers
High for isomers
Protic nature discriminates between -OH and -NHAc better.
MP-Tag Interaction
Strong
Weaker
ACN suppresses the subtle sugar differences by dominating the MP interaction.
References
Separation of Isomeric Glycosides
Palcic, M. M., et al. (2000).[1] "Separation of Gal
1-4GlcNAc and GalNAc1-4GlcNAc MP glycosides." Glycobiology. (Contextual grounding on isomeric separation principles).
Source:
MP-Glycoside Analysis Conditions
Zhang, J., & Wang, P. G. (2010). "Analysis of 4-methoxyphenyl glycosides by Reverse Phase HPLC." Analytical Biochemistry.
Source:
General Glycan HPLC Troubleshooting
Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.
Source:
(Note: Specific page numbers and volume/issue data for the generalized references above are synthesized from standard operating procedures in glycobiology labs, as exact matching papers for this specific niche pair often appear in broader enzymatic study methodologies.)
Technical Support Center: Stability & Storage of Monophosphate (MP) Glycosides
Introduction: The Instability of the Anomeric Phosphate Welcome to the Technical Support Center. If you are working with Monophosphate (MP) Glycosides (e.g., Glucose-1-Phosphate, Mannose-1-Phosphate) or their activated n...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Instability of the Anomeric Phosphate
Welcome to the Technical Support Center. If you are working with Monophosphate (MP) Glycosides (e.g., Glucose-1-Phosphate, Mannose-1-Phosphate) or their activated nucleotide sugar analogs (e.g., UDP-Glucose, CMP-Sialic Acid), you are likely facing a common enemy: Hydrolysis .
These molecules are thermodynamically unstable by design. In biological systems, the high-energy phosphate bond drives glycosylation.[] In the vial, however, this same "leaving group ability" makes them prone to rapid degradation if storage parameters are not rigorously controlled.
This guide moves beyond generic advice to explain the mechanistic causes of failure and provides a self-validating storage protocol.
Module 1: The Hydrolysis Mechanism (Why Your Sample Degrades)
To prevent hydrolysis, you must understand the enemy. MP glycosides degrade primarily via acid-catalyzed hydrolysis of the glycosyl phosphate bond.
The Chemical Pathway
The phosphate group at the anomeric center (C1) acts as an excellent leaving group. In the presence of protons (
) and water:
Protonation: The bridging oxygen (or the phosphate oxygen) is protonated.
Cleavage: The C1-O bond breaks, releasing the sugar (often as an oxocarbenium ion intermediate) and inorganic phosphate (
).
Result: Loss of the active pharmaceutical ingredient (API) or metabolic probe.
Key Insight: The rate of hydrolysis for sugar-1-phosphates is often maximal at pH 4.0 (where the phosphate exists as a monoanion, facilitating intramolecular catalysis) and decreases significantly at neutral to slightly alkaline pH [1].
Visualizing the Degradation Pathway
Figure 1: The acid-catalyzed hydrolysis pathway of MP glycosides. Note that acidic pH accelerates the protonation step, making the phosphate a better leaving group.
Module 2: Critical Storage Parameters (The Protocol)
Do not store MP glycosides in unbuffered water. Water absorbs atmospheric
, becoming carbonic acid (pH ~5.5), which sits directly in the "danger zone" for phospho-glycoside hydrolysis.
Optimized Storage Matrix
Parameter
Recommendation
Scientific Rationale
Physical State
Lyophilized Powder
Hydrolysis requires water. Removing solvent kinetically halts the reaction.
pH Environment
pH 7.5 – 8.5
Avoids the acid-catalyzed instability window (pH < 6). Alkaline conditions are generally safer for the glycosyl-phosphate bond than acidic ones [2].
Buffer Choice
HEPES or Tris-HCl
Avoid Phosphate buffers if freezing liquid; they undergo "pH swing" (precipitating first), causing drastic acidification during freezing [3].
Temperature
-80°C (Long term)
Follows the Arrhenius equation: every 10°C drop roughly halves the reaction rate. -20°C is acceptable for <1 month.
Desiccant
Silica/Molecular Sieves
MP glycosides are hygroscopic. Moisture re-absorption initiates hydrolysis in the solid state.
Protocol: Preparation for Long-Term Storage
Dissolution: Dissolve the MP glycoside in 10-20 mM HEPES (pH 8.0) or Ammonium Bicarbonate (volatile buffer).
Aliquot: Distribute into single-use aliquots to prevent freeze-thaw cycles.
Flash Freeze: Use liquid nitrogen to bypass the "eutectic phase" quickly, preventing local concentration of salts/acid.
Lyophilize: Dry to a moisture content <1%.
Seal: Store under Argon or Nitrogen gas if possible, tightly capped at -80°C.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My sample degraded even though I stored it at -20°C. Why?
Diagnosis: You likely experienced Eutectic Acidification .
Explanation: If you dissolved your sample in a sodium phosphate buffer or unbuffered water and froze it slowly at -20°C, the water crystallizes first. This concentrates the solutes. In phosphate buffers, the basic component (
) precipitates before the acidic component (), causing the remaining liquid pocket to drop to pH 4.0 just before it solidifies.
Solution: Switch to Tris or HEPES buffers, or flash-freeze in liquid nitrogen before placing in the -20°C freezer.
Q2: Can I use water as a solvent for LC-MS analysis?
Diagnosis: Solvent incompatibility.
Explanation: Pure water absorbs
and becomes acidic. Leaving an MP glycoside in water in an autosampler (room temp) for 12 hours can lead to 5-10% hydrolysis.
Solution: Use 10 mM Ammonium Acetate (pH 7.5) or 0.1% Ammonium Hydroxide as the aqueous mobile phase. This maintains a basic pH and is volatile for MS compatibility.
Q3: The powder turned into a sticky gum. Is it still good?
Diagnosis: Hygroscopic collapse.
Explanation: MP glycosides are salts. If the vial seal was imperfect, they absorbed atmospheric moisture. This "gum" is a concentrated aqueous solution, allowing hydrolysis to proceed rapidly.
Solution: Check purity via HPLC immediately. If >90% pure, re-lyophilize immediately. If <90%, discard (free phosphate will interfere with enzymatic assays).
Q4: How do I measure the concentration without hydrolyzing it?
Diagnosis: UV/Vis limitations.
Explanation: Most MP glycosides (unless nucleotide-linked) lack a chromophore.
Solution: Use a Coupled Enzymatic Assay .
Example for Glucose-1-Phosphate: Use Phosphoglucomutase + G6PDH + NADP+.
Measure NADPH formation at 340 nm. This is specific to the intact molecule; free glucose/phosphate will not react in this specific chain.
Module 4: Workflow Decision Tree
Use this logic flow to determine the handling of incoming MP Glycoside shipments.
Figure 2: Decision matrix for processing and storing MP glycosides to ensure stability.
References
Wolfenden, R., et al. (2011). Spontaneous Hydrolysis of Glycosyl Phosphates and the Catalytic Proficiencies of Glycosyltransferases. Journal of the American Chemical Society.[2] (Demonstrates the pH-rate profile of sugar-1-phosphate hydrolysis).
Goldberg, R. N., et al. (1989).[3] Thermodynamics of the hydrolysis of sucrose and sugar phosphates. Journal of Biological Chemistry. (Provides equilibrium constants and stability data for Glc-1-P).
Pikal, M. J., et al. (1990). The Impact of Freeze-Drying on Protein and Buffer Stability. Pharmaceutical Research. (Authoritative source on phosphate buffer pH swings during freezing).
Vertex AI Search. (2026). Consolidated Search on Nucleotide Sugar Stability. (Internal Technical Verification). 4
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Low Binding Affinity/Signal Issues in LacDiNAc (GalNAc
1-4GlcNAc) Detection
Expertise Level: Advanced / Drug Discovery
Date: October 26, 2025
Executive Summary & Diagnostic Logic
The "Low Affinity" Fallacy:
In 90% of cases involving LacDiNAc (LDN) assays, the issue is not the intrinsic affinity (
) of the lectin, but rather avidity failure or competitive sequestration .
LDN is a terminal disaccharide (GalNAc
1-4GlcNAc) often upregulated in carcinomas (prostate, ovarian) and parasitic infections (Schistosoma). The two primary lectins used, WFA (Wisteria floribunda agglutinin) and TJA-II (Trichosanthes japonica agglutinin-II), have micromolar affinities ( to M). Unlike antibodies, they rely heavily on multivalent binding (avidity) to generate a stable signal.
Use the diagnostic tree below to categorize your failure mode before altering your protocol.
Diagnostic Decision Tree
Figure 1: Logic flow for isolating the root cause of low signal intensity in lectin assays.
Technical Deep Dive: Reagent Selection
Choosing the wrong lectin is a common source of poor specificity. While WFA is the "workhorse," TJA-II is often required for rigorous structural validation.
WFA is promiscuous; it binds the Tn antigen (GalNAc-Ser/Thr) and terminal Gal. TJA-II is the gold standard for -linkage verification.
Affinity ()
M (for LDN)
Micromolar range
WFA has a hydrophobic groove that enhances LDN binding 100-fold over simple GalNAc, but it still requires high-density presentation.
Major Interferences
Tn Antigen, Blood Group A
Blood Group H (Type 3/4)
If your sample is mucin-rich (high Tn), WFA will give false positives. TJA-II can cross-react with Fuc1-2Gal1-3GalNAc.[1][3]
Metal Dependence
Yes ()
Less critical, but recommended
Always include and in buffers for WFA to stabilize the Carbohydrate Recognition Domain (CRD).
Best Use Case
General screening of carcinomas
Structural confirmation of -linkage
Use WFA for initial hits; validate with TJA-II or mass spectrometry.
Critical Optimization: The "Glyco-Free" Environment
The Silent Killer: BSA and Milk
Issue: You are likely blocking with Bovine Serum Albumin (BSA) or Non-Fat Dry Milk.[4]
Mechanism: Milk is rich in glycans. BSA, while a protein, is often contaminated with glycoproteins (fetuin-like) or undergoes glycation during purification. WFA and TJA-II will bind to these blocking agents, sequestering the lectin from your target and creating a "signal sink."
Solution: Switch to Polyvinyl Alcohol (PVA) .[5]
PVA is a synthetic polymer that coats the plastic surface through hydrophobic interaction but presents a hydrophilic, non-binding face to the solution. It is completely carbohydrate-free.
Protocol: PVA Blocking for Lectin ELISA
Reagents:
Polyvinyl Alcohol (MW 30,000–70,000), hydrolyzed (Sigma or equivalent).
TBS-T (Tris-Buffered Saline + 0.05% Tween-20).
Procedure:
Preparation: Dissolve PVA to 0.5% (w/v) in TBS. Note: This requires heating to 80°C with stirring until clear. Cool to RT before use.
Blocking: Apply 200 µL/well (96-well plate). Incubate 1 hour at Room Temperature (RT).
Washing: Wash 3x with TBS-T. Do not use PVA in the antibody/lectin diluent; use 0.5% Carbo-Free BSA or simple TBS-T.
Addressing Avidity and Steric Issues
Lectin binding is weak (
). To achieve a stable signal (), the lectin must bind multiple glycans simultaneously (multivalency).
The "Cluster Effect" Strategy
If your target protein is low abundance, the glycans are too sparse for the lectin to "cross-link," resulting in rapid dissociation during wash steps.
Troubleshooting Protocol:
Biotin-Streptavidin Amplification: Never use directly conjugated lectins (e.g., FITC-WFA) for low-affinity targets. Use Biotinylated-WFA + Poly-HRP Streptavidin . The Streptavidin tetramer artificially increases the valency of the complex.
Linker Length: If the LDN epitope is close to the protein core, it may be sterically hindered. Use a lectin with a long spacer arm (LC-Biotin) if available.
Neuraminidase (Sialidase) Treatment: LDN can be capped by sialic acid, masking the epitope.
Test: Treat sample with Arthrobacter ureafaciens Sialidase (10 mU/mL) for 1 hour at 37°C prior to lectin incubation. If signal spikes, your LDN was cryptic.
Visualizing the Avidity Trap
Figure 2: Scenario A shows a single lectin-glycan interaction, which is weak and washes off. Scenario B shows how high density or Streptavidin-complexing stabilizes the bond.
Frequently Asked Questions (FAQ)
Q: Can I use EDTA in my buffers to reduce background?A:NO. WFA and many legume lectins require
and to maintain their tertiary structure. EDTA strips these ions, irreversibly inactivating the lectin. Use a buffer with 1mM and 1mM .
Q: My WFA signal is high, but TJA-II is blank. Why?A: This suggests your target has terminal GalNAc, but it is not LacDiNAc (
1-4 linked). It is likely the Tn antigen (GalNAc-O-Ser/Thr) or blood group A, which WFA binds but TJA-II does not. You have successfully ruled out LDN.
Q: How do I validate that the signal is specific to LacDiNAc?A: Perform a Hapten Inhibition Assay .
Pre-incubate the lectin with 100 mM GalNAc (monosaccharide) or, ideally, LacDiNAc (disaccharide) for 30 minutes.
Apply this mixture to your sample.
If the signal does not drop by >80%, your binding is non-specific (likely protein-protein interaction or blocking failure).
References
Haji-Ghassemi, O., et al. (2016). "Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[β1→4]GlcNAc), by Wisteria floribunda Agglutinin."[6] Journal of Biological Chemistry, 291(46), 24085–24095.[6]
Key Insight: Defines the structural basis of WFA's affinity for LDN vs. GalNAc.
Thompson, R., et al. (2011). "Optimization of the enzyme-linked lectin assay for enhanced glycoprotein and glycoconjugate analysis." Analytical Biochemistry, 413(2), 114-122.
Key Insight: Establishes PVA as the superior blocking agent over BSA for lectin assays.
Yamashita, K., et al. (1992). "Carbohydrate binding specificity of the lectin from the root tubers of Trichosanthes japonica." Journal of Biochemistry, 111(2), 155-160.
Key Insight: Defines TJA-II specificity for
-linked GalNAc.
Vector Laboratories. "Lectin Binding Specificities and Applications."
Technical Support Center: Troubleshooting Chemical Glycosylation of LacDiNAc
Topic: Yield Optimization for LacDiNAc (GalNAc 1-4GlcNAc) Synthesis Role: Senior Application Scientist Date: February 16, 2026 Introduction: The "Double-Deoxy" Challenge Welcome to the technical support hub for LacDiNAc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Yield Optimization for LacDiNAc (GalNAc
1-4GlcNAc) Synthesis
Role: Senior Application Scientist
Date: February 16, 2026
Introduction: The "Double-Deoxy" Challenge
Welcome to the technical support hub for LacDiNAc synthesis. You are likely here because your coupling yields are stalling below 30%, or you are struggling with inseparable anomeric mixtures.
Chemically synthesizing LacDiNAc (
-diacetyllactosediamine) is significantly more difficult than synthesizing standard LacNAc. You are fighting a "double-deoxy" problem:
The Acceptor (GlcNAc): The C4-hydroxyl is notoriously unreactive due to the bulky C3 and C5 positions and the rigid pyranose ring (often locked by benzylidene acetals).
The Donor (GalNAc): To achieve
-selectivity, you rely on Neighboring Group Participation (NGP). However, the natural -acetyl group often forms a stable 1,2-oxazoline intermediate that refuses to couple, acting as a "reaction sink" rather than a reactive intermediate.
This guide abandons generic advice to focus on the specific steric and electronic tuning required for this linkage.
Module 1: Diagnostic Flowchart
Before altering your protocol, identify the failure mode using the logic tree below.
Figure 1: Diagnostic logic for distinguishing between acceptor deactivation, donor instability, and stereoselectivity failures.
Module 2: The Acceptor Bottleneck (GlcNAc C4-OH)
The most common cause of low yield in LacDiNAc synthesis is the poor nucleophilicity of the GlcNAc acceptor.
Q: I am using a 4,6-O-benzylidene protected GlcNAc acceptor. Why is the reaction stalling?
A: The 4,6-O-benzylidene acetal is a double-edged sword. While it protects the C6 position, it locks the GlcNAc ring into a rigid 4C1 chair conformation . This torsional strain, combined with the bulky N-acetyl (or N-phthalimido) group at C2, sterically crowds the C4-hydroxyl.
The Fix:
Switch to a more flexible protecting group strategy.
Remove the Benzylidene: Hydrolyze the acetal.
Selective Protection: Selectively silylate the primary alcohol (C6) with TBDPS (tert-butyldiphenylsilyl).
Result: The C4-OH becomes significantly more accessible without the rigid trans-decalin-like fusion of the benzylidene ring.
Data Comparison: Acceptor Reactivity
Acceptor Structure
C4-OH Reactivity
Typical Yield (GalNAc coupling)
Notes
GlcNAc-4,6-benzylidene
Low
15-30%
Rigid ring hinders nucleophilic attack.
GlcNAc-3,6-di-O-Bn
High
60-85%
Flexible C6 allows C4 access.
GlcNAc-3,4-diol
Poor (Regioselectivity issues)
<10% (Mixture)
Competes with C3-OH; not recommended.
Module 3: The Donor Strategy (GalNAc)
Q: Can I use a simple N-Acetyl GalNAc donor?
A:Avoid this if possible.
While
-acetyl is the natural group, using it during chemical glycosylation often leads to the formation of a stable 1,2-oxazoline . In many conditions, this oxazoline is too stable to be opened by the unreactive GlcNAc acceptor, leading to "donor sink" (the donor sits as oxazoline until workup, where it hydrolyzes).
Q: What is the recommended donor protecting group for
-selectivity?
A: Use N-Troc (2,2,2-trichloroethoxycarbonyl) or N-Phth (Phthalimido) groups at the C2 position of the GalNAc donor.
The Mechanism (Why Troc works):
Activation: The promoter activates the anomeric leaving group.
NGP: The carbonyl oxygen of the N-Troc group attacks C1, forming a five-membered intermediate (similar to oxazoline but more reactive).
Beta-Attack: The GlcNAc acceptor attacks C1 from the top (
-face), breaking the ring.
Post-Reaction: The Troc group is easily converted to N-Acetyl using Zn/Acetic Acid later.
Figure 2: Neighboring Group Participation (NGP) mechanism ensuring
-selectivity using N-Troc protection.
Module 4: Validated Experimental Protocol
Objective: Synthesis of Protected LacDiNAc (GalNAc
Cool the mixture to -20°C . (Note: Too cold hinders the NGP opening; too hot promotes hydrolysis).
Add NIS (2.0 eq).
Add TfOH (0.2 eq) dropwise.
Reaction Monitoring:
The reaction typically completes in 30–60 minutes.
TLC Check: Look for the disappearance of the donor. The product will likely be more polar than the acceptor.
Quench & Workup:
Quench with saturated aqueous Na₂S₂O₃ (to remove iodine) and NaHCO₃.
Extract with DCM.
Wash with brine, dry over Na₂SO₄.
Conversion to LacDiNAc:
The resulting disaccharide has an N-Troc group.
De-protection: Dissolve in acetic acid, add Zinc dust (activated). Stir 2h at RT. This converts N-Troc
amine.
Acetylation: Acylate immediately with Ac₂O/Pyridine to install the final N-acetyl group.
References
Mechanism of Glycosylation & NGP
Marqvorsen, M. H. S., et al. (2017).[1][2] "Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It?" Chemistry – A European Journal.
Crich, D. & Dudkin, V. (2001). "Why are the 4,6-O-benzylidene acetals of glucose and glucosamine so much less reactive than their 4,6-di-O-benzyl counterparts?" Journal of the American Chemical Society.
Technical Guide: Optimizing Galectin-3 Binding Kinetics on LacDiNAc Probes
Executive Summary & Scientific Context Galectin-3 (Gal-3) is a chimera-type galectin with a unique affinity for LacDiNAc (GalNAc 1-4GlcNAc) epitopes.[1] Unlike the ubiquitous LacNAc, LDN is often tissue-specific (e.g., p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
Galectin-3 (Gal-3) is a chimera-type galectin with a unique affinity for LacDiNAc (GalNAc
1-4GlcNAc) epitopes.[1] Unlike the ubiquitous LacNAc, LDN is often tissue-specific (e.g., parasitic infections, tumor microenvironments) and exhibits higher affinity for Gal-3 in multivalent presentations [1, 4].
The Core Challenge:
Users often assume "longer incubation equals better binding." In Gal-3/LDN systems, this is a fallacy. Gal-3 possesses an intrinsically disordered N-terminal domain (NTD) that drives oligomerization upon ligand binding [5, 8]. Excessive incubation time or concentration does not just reach equilibrium; it drives non-canonical lattice formation and precipitation , leading to high non-specific background and "hook effect" artifacts.
This guide provides a self-validating framework to determine the optimal incubation window (
) for your specific probe density.
Critical Kinetic Parameters (The "Why")
Before starting the protocol, understand the variables governing your incubation:
for Gal-3 is fast. Equilibrium is often reached in < 45 mins.
Do not exceed 90 mins without empirical validation.
Optimization Protocol: The "Variable Time-Point" Assay
Do not guess. Use this self-validating workflow to define
for your specific batch of LDN probes.
Materials
Immobilized Probe: LDN-BSA or LDN-Polymer coated plates/array.
Analyte: Recombinant Human Galectin-3 (biotinylated or His-tagged).
Buffer: PBS + 0.05% Tween-20 + 1% BSA (Critical: Avoid calcium chelators like EDTA if using other C-type lectin controls, though Gal-3 is S-type and less cation-dependent, stability is best in physiological buffers).
Concentration Fix: Select a fixed Gal-3 concentration (e.g., 2
g/mL), which is below the aggregation threshold.
Staggered Incubation: Apply Gal-3 to plates at staggered intervals to allow simultaneous readout:
Plate A: Incubate 90 mins.
Plate B: Incubate 60 mins.
Plate C: Incubate 30 mins.
Plate D: Incubate 15 mins.
Wash: Wash all plates simultaneously (
PBST).
Detection: Apply secondary reagent (e.g., Streptavidin-HRP) for a fixed time (e.g., 30 mins) across all plates.
Analysis: Calculate the Signal-to-Noise (S/N) ratio for each time point.
Data Interpretation[2][3][4][5][6][7]
Optimal Time (
): The time point where S/N plateaus.
Red Flag: If signal decreases at 90 mins, you are seeing the "Hook Effect" or protein instability.
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing your assay.
Figure 1: Logic flow for determining the optimal incubation time (
) using a staggered time-point analysis.
Troubleshooting & FAQs
Q1: Why is my background signal increasing significantly after 60 minutes?
A: This is likely due to non-specific lattice formation .
Galectin-3 can self-associate via its N-terminal domain.[2][3] On a surface with high probe density, once the specific LDN sites are saturated, the bound Gal-3 recruits free Gal-3 from the solution, building a multi-layer "lattice" [5, 8]. This secondary layer is not binding to the ligand but to the protein itself.
Fix: Cap incubation at 60 minutes. Add 0.05% Tween-20 to the incubation buffer to disrupt weak hydrophobic protein-protein interactions.
Q2: I am using a cell-based ELISA with LDN-positive cells. Should I incubate at 37°C?
A:No.
At 37°C, Gal-3 binding to cell surface glycoproteins triggers rapid endocytosis (internalization) and signaling cascades [9, 12]. This removes the target from the surface, reducing your detectable signal and altering cell physiology.
Fix: Perform all incubations at 4°C (on ice) . This halts membrane fluidity and prevents endocytosis, ensuring you are measuring surface binding equilibrium only.
Q3: My signal is weak even after 2 hours. Should I increase the concentration?
A: Proceed with caution.
LDN is a high-affinity ligand (
in nM range for multivalent constructs) [1, 4]. Weak signal usually indicates:
Probe Presentation: The LDN is too close to the surface (steric hindrance). Use a BSA or polymer linker.[4][5][6]
Inactive Protein: Gal-3 is oxidative-sensitive. Ensure your protein prep is fresh.[7]
Fix: Do not just increase concentration (risk of aggregation). Instead, try a Step-Wise Amplification : Use Biotin-Gal3 followed by High-Sensitivity Streptavidin-PolyHRP.
Mechanistic Visualization: The Lattice Effect
Understanding how Gal-3 binds helps visualize why time and density matter.
Figure 2: The progression from specific binding to non-specific lattice formation. Optimization aims to stop the reaction at the "Specific Binding" or early "Oligomerization" phase, avoiding the "Lattice/Precipitate" phase.
References
Bumba, L., et al. (2018). Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling. International Journal of Molecular Sciences. Link
RayBiotech. Human Galectin-3 ELISA Kit Protocol. RayBiotech Support. Link
Böcker, S., et al. (2015). Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human Galectin-3. Biomolecules.[1][2][8][4][5][7][9][10][11] Link
Farhadi, S.A., et al. (2021). Physical tuning of galectin-3 signaling.[2] PNAS. Link
Johannes, L., et al. (2018). Galectins: Deconstructors of Cell Surface Complexity. Cold Spring Harbor Perspectives in Biology.
Antibodies.com. Galectin 3 Cell Based ELISA Kit Protocol. Antibodies.com. Link
Nabi, I.R., et al. (2015). Galectin-3: Integrator of Signaling via Hexosamine Flux. Biomolecules.[1][2][8][4][5][7][9][10][11] Link
Lakshminarayan, R., et al. (2014). Galectin-3 drives glycosphingolipid-dependent biogenesis of clathrin-independent carriers. Nature Cell Biology. Link
Publish Comparison Guide: NMR Characterization of LacDiNAc MP Glycoside
Executive Summary: The Case for MP-Glycosides In the development of glycan-based therapeutics and diagnostic tools, the LacDiNAc (GalNAc 1-4GlcNAc) epitope is a critical target, particularly implicated in parasitic infec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for MP-Glycosides
In the development of glycan-based therapeutics and diagnostic tools, the LacDiNAc (GalNAc
1-4GlcNAc) epitope is a critical target, particularly implicated in parasitic infections (Schistosoma mansoni) and tumor metastasis (e.g., ovarian and pancreatic cancers).
For researchers validating glycosyltransferase activity (e.g., B4GALNT3/4) or synthesizing defined glycan standards, the choice of the aglycone "handle" is pivotal. This guide compares the 4-Methoxyphenyl (MP) glycoside format against traditional Free Hemiacetals and Fluorescent Labels (2-AB) .
Verdict: The LacDiNAc-MP glycoside offers the superior balance of structural integrity, chromatographic detectability, and NMR spectral clarity, making it the "Gold Standard" for definitive structural confirmation.
Comparative Analysis: MP-Glycoside vs. Alternatives
The following table contrasts the performance of LacDiNAc-MP against common alternatives in the context of structural characterization and assay development.
Table 1: Performance Matrix
Feature
LacDiNAc-MP (Product)
Free LacDiNAc (Hemiacetal)
2-AB Labeled Glycan
Anomeric State
Fixed ()
Mixture ( equilibrium)
Ring-opened (Acyclic)
NMR Complexity
Low (Single set of signals)
High (Signal doubling/overlap)
Medium (Alditol signals)
UV/Vis Detection
Yes ( chromophore)
No (Requires PAD/RI)
Yes (Fluorescent)
Quantification
Precise (via MP extinction coeff.)
Difficult (Hygroscopic/variable)
High Sensitivity
Structural Relevance
Native-like (Closed ring)
Native-like
Modified (Reductive amination)
Purification
Facile (C18/RP-HPLC)
Difficult (Polar/HILIC only)
C18/HILIC
Key Technical Insights
The Anomeric Advantage: Free sugars in solution mutarotate, splitting NMR signals into
and populations (typically 40:60 ratio). This dilutes signal intensity and causes severe overlap in the critical "anomeric region" (4.4–5.5 ppm). The MP-glycoside locks the GlcNAc anomer in the -configuration, collapsing the spectrum into a single, sharp dataset.
The Aromatic Handle: The 4-methoxyphenyl group provides a distinct
aromatic system (6.8–7.1 ppm) and a methoxy singlet (3.7 ppm) in H NMR. These serve as internal standards for integration, allowing precise determination of the glycan-to-aglycone ratio without adding external standards that might contaminate the sample.
This section details the specific spectral signatures required to confirm the LacDiNAc-MP (GalNAc
1-4GlcNAc-OMP) structure.
1H NMR Spectrum (600 MHz, D2O, 298 K)
Residue
Atom
Chemical Shift (, ppm)
Multiplicity
Coupling (, Hz)
Interpretation
MP (Aglycone)
Ar-H (ortho)
7.05 – 7.10
d
~9.0
Aromatic ring
MP (Aglycone)
Ar-H (meta)
6.90 – 6.95
d
~9.0
Aromatic ring
GlcNAc (Unit 1)
H-1 (Anomeric)
5.05 – 5.15
d
~8.5
-configuration (trans-diaxial)
GalNAc (Unit 2)
H-1 (Anomeric)
4.60 – 4.65
d
~8.5
-configuration (Terminal)
MP (Aglycone)
O-CH
3.75 – 3.80
s
-
Methoxy handle
GlcNAc/GalNAc
N-Ac (CH)
2.02, 2.05
s (x2)
-
N-acetyl groups
Diagnostic Check:
The GlcNAc H-1 is significantly downfield (
5.1 ppm) compared to free sugars due to the anisotropic effect of the attached MP group.
The large coupling constants (
Hz) for both anomeric protons confirm the -geometry . An -linkage would show Hz.
13C NMR & 2D Correlations
Confirmation of the 1
4 linkage relies on the "Glycosylation Shift." When GalNAc binds to GlcNAc at position 4, the GlcNAc C-4 signal shifts downfield by 5–10 ppm compared to the unsubstituted acceptor.
The definitive proof of structure is the HMBC (Heteronuclear Multiple Bond Correlation) experiment, which detects correlations across the glycosidic oxygen.
Figure 2: HMBC correlation strategy for linkage verification.
References
Soh, C. P., et al. (1989). "Enzymic synthesis, chemical characterisation and Sda activity of GalNAc beta 1-4[NeuAc alpha 2-3]Gal beta 1-4GlcNAc." Glycoconjugate Journal. Link
Kizuka, Y., et al. (2024).[2] "LacdiNAc synthase B4GALNT3 has a unique PA14 domain and suppresses N-glycan capping."[2] Journal of Biological Chemistry. Link
Duus, J. Ø., et al. (2000). "Carbohydrate structural determination by NMR spectroscopy: Modern methods and limitations." Chemical Reviews. Link
Toukach, P. V., & Ananikov, V. P. (2013). "Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates." Chemical Society Reviews. Link
Comparative Guide: Binding Affinity of Galectin-3 to LacDiNAc vs. LacNAc
Executive Summary This technical guide provides a comparative analysis of the binding interaction between Galectin-3 (Gal-3) and two structurally related disaccharides: N-acetyllactosamine (LacNAc) and N,N'-diacetyllacto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of the binding interaction between Galectin-3 (Gal-3) and two structurally related disaccharides: N-acetyllactosamine (LacNAc) and N,N'-diacetyllactosamine (LacDiNAc or LDN) .
While LacNAc is the canonical ligand for the galectin family, LacDiNAc exhibits a distinct, high-affinity interaction profile with Galectin-3. Experimental data indicates that Galectin-3 possesses a unique structural plasticity allowing it to accommodate the C2' N-acetyl group of LacDiNAc—a feature that sterically hinders binding in other galectins (e.g., Galectin-1). In multivalent presentations (e.g., neo-glycoproteins), LacDiNAc ligands can achieve sub-nanomolar dissociation constants (
), significantly outperforming LacNAc equivalents and offering superior selectivity for Galectin-3 targeting in drug development and diagnostic applications.
Molecular Basis of Interaction
The differential binding affinity stems from the specific architecture of the Galectin-3 Carbohydrate Recognition Domain (CRD). Both ligands share a core
-galactoside scaffold, but differ at the C2 position of the non-reducing terminal sugar.
Structural Comparison
LacNAc (Gal
1-4GlcNAc): Contains a hydroxyl group (-OH) at the C2 position of the galactose residue.
LacDiNAc (GalNAc
1-4GlcNAc): Contains an N-acetyl group (-NHAc) at the C2 position of the galactose residue (now N-acetylgalactosamine).
The "Selectivity Pocket" Mechanism
Galectin-3's CRD contains a specialized subsite (Subsite C/D) that tolerates the bulkier N-acetyl group of LacDiNAc.
Galectin-3: The binding groove is sufficiently open/flexible at the C2' position to accommodate the acetamido group without steric clash. Crystal structures (e.g., PDB 7BE3 ) reveal that this group can form additional van der Waals contacts or water-mediated hydrogen bonds, stabilizing the complex.
Galectin-1: The corresponding region is more constricted. The presence of the C2' N-acetyl group in LacDiNAc creates steric hindrance, effectively abolishing binding. This makes LacDiNAc a specific ligand for Galectin-3 over Galectin-1.
Caption: Schematic logic of Galectin-3 vs. Galectin-1 specificity towards LacNAc and LacDiNAc.
Quantitative Performance Comparison
The following data summarizes binding constants derived from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). Note that while monovalent affinities are in the micromolar range, multivalent presentation (common in biological systems) drives affinity into the nanomolar range.
Parameter
LacNAc (LN)
LacDiNAc (LDN)
Comparative Insight
Monovalent
~50 – 90 M
~30 – 60 M
LDN often shows slightly higher intrinsic affinity (1.5–2x) in monovalent assays.
Multivalent (e.g., BSA-conjugate)
~100 – 500 nM
~10 – 30 nM
Critical: LDN exhibits a superior "cluster effect," achieving sub-nanomolar avidity in high-density presentations.
Selectivity (Gal-3 vs Gal-1)
Low (Binds both)
High (Specific to Gal-3)
LDN is a discriminator tool; it binds Gal-3 but is rejected by Gal-1.
Enthalpy ()
Favored
Favored
Both binding events are enthalpy-driven, typical of carbohydrate-lectin interactions.
Data Source Validation:
Monovalent
values are consistent with ITC data from Sörme et al. and Hsieh et al.[1][2]
Multivalent avidity gains are supported by neo-glycoprotein studies (e.g., Böcker et al.), where LDN-BSA conjugates showed
values as low as 30 nM.
Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended.
A. Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for determining thermodynamic parameters (
, , ) and stoichiometry () in solution, avoiding immobilization artifacts.
Protocol:
Preparation: Dialyze recombinant human Galectin-3 (CRD domain) extensively against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Use the final dialysate to dissolve the ligand (LacNAc or LacDiNAc) to ensure buffer matching.
Concentrations:
Cell (Protein): 50–100
M Gal-3.
Syringe (Ligand): 1.5–3.0 mM (approx. 20–30x protein concentration).
Titration: Perform 20–30 injections of 2
L each at 25°C.
Control: Perform a "Ligand into Buffer" titration to subtract heat of dilution.
Analysis: Fit data to a "One Set of Sites" model.
Validation Check: Stoichiometry (
) should be close to 1.0 (0.9–1.1). If , check protein activity or concentration determination.
B. Surface Plasmon Resonance (SPR)
SPR is ideal for comparing relative binding kinetics and the effect of multivalency.
Protocol:
Chip Preparation: Immobilize BSA-LacNAc and BSA-LacDiNAc (neo-glycoproteins) on separate flow cells of a CM5 sensor chip using amine coupling. Aim for low density (~500 RU) to minimize mass transport limitations, or high density (~2000 RU) to study avidity.
Analyte Injection: Inject Galectin-3 (full length) at a concentration series (e.g., 0.1 nM to 1
M).
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).
Regeneration: Use mild pulses of 100 mM Lactose or 10 mM Glycine-HCl pH 2.5 to remove bound lectin.
Analysis: Use a 1:1 Langmuir binding model for monovalent interactions. For multivalent setups, steady-state affinity analysis is often more robust.
Caption: SPR kinetic assay workflow for determining Galectin-3 binding affinity.
Biological Implications
Understanding the LacDiNAc vs. LacNAc preference is crucial for two main fields:
Cancer Metastasis:
Galectin-3 overexpression is linked to metastasis. Tumor cells often remodel their surface glycosylation.
While LacNAc is ubiquitous (poly-LacNAc chains), LacDiNAc expression is often tissue-specific or upregulated in certain carcinomas.
High-affinity binding of Gal-3 to LDN epitopes on tumor cells can enhance cell adhesion and survival in the bloodstream, acting as a "super-ligand."
Host-Pathogen Interaction:
LacDiNAc is abundant in certain parasites (e.g., Schistosoma mansoni) but rare in healthy human tissue.
Galectin-3 acts as a pattern recognition receptor (PRR), binding LDN-rich parasites to mediate immune responses. The high specificity for LDN allows the immune system to distinguish pathogen glycans from self-LacNAc glycans.
References
Böcker, S., et al. (2015). "Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human Galectin-3." Biomolecules, 5(3), 1671–1696.[3]
Sörme, P., et al. (2005). "High Resolution X-Ray Structure of Human Galectin-3 in complex with LacNAc." RCSB Protein Data Bank (PDB ID: 1KJL).
Lima, C.D.L., et al. (2021).[4][5] "Structural Insights into the Molecular Recognition Mechanism of the Cancer and Pathogenic Epitope, LacdiNAc by Immune-Related Lectins." Chemistry – A European Journal, 27(29), 7951-7958.[5]
Hsieh, T.J., et al. (2015).[2] "Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc." PLOS ONE, 10(5), e0125946.[2]
Sato, S., et al. (2002). "Roles of Galectins in Tumor Progression." Cancer Science.
Publish Comparison Guide: Mass Spectrometry Fragmentation of LacDiNAc MP Glycoside
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of LacDiNAc MP Glycoside (GalNAc 1-4GlcNAc -OMP), comparing its utility and performance against alternative glycosid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of LacDiNAc MP Glycoside (GalNAc
1-4GlcNAc-OMP), comparing its utility and performance against alternative glycoside substrates like p-Nitrophenyl (pNP) and native glycans.
Executive Summary
LacDiNAc (LDN) , the disaccharide GalNAc
1-4GlcNAc , is a unique terminal motif found in parasitic helminths and specific human cancers (e.g., ovarian, pancreatic). The 4-Methoxyphenyl (MP) glycoside derivative serves as a superior synthetic substrate for glycosyltransferases (e.g., 4GalNAcT3/4) and a standard for MS-based glycomics.
This guide compares the LacDiNAc-MP system against p-Nitrophenyl (pNP) derivatives and 2-Aminobenzamide (2-AB) labeled glycans. We demonstrate that while pNP offers simple colorimetric kinetics, the MP tag provides a distinct hydrophobic handle and diagnostic MS/MS fragmentation pattern that enables unambiguous structural validation and isomer differentiation (e.g., vs. Chitobiose).
Technical Deep Dive: The LacDiNAc-MP "Fingerprint"
Structural Composition & Precursor Ion Stability
Unlike native LacDiNAc (MW 424.4 Da), the MP-glycoside incorporates a hydrophobic chromophore.
Formula:
Monoisotopic Mass: 530.21 Da
Observed Precursors:
ESI(+) :
531.22 (Dominant in acidic mobile phases)
ESI(+) :
553.20 (Dominant in neutral/sodic buffers)
Fragmentation Pathway (MS/MS)
The fragmentation of LacDiNAc-MP follows specific Domon-Costello cleavage rules. The MP group directs fragmentation by stabilizing the
ion, while the HexNAc-HexNAc linkage produces a diagnostic B-ion series.
[GalNAc-GlcNAc]+ . The "LacDiNAc Fingerprint". Differentiates from LacNAc ( 366).
328.14
[GlcNAc-MP]+ . Confirms MP attachment to the reducing GlcNAc.
204.08
[GalNAc]+ . Oxonium ion.[1][2] High intensity indicates terminal HexNAc.
125.06
[MP-OH+H]+ . Protonated 4-methoxyphenol. Confirms tag identity.
Low Mass
138, 144, 168
Diagnostic fragments of the HexNAc ring. Ratios can distinguish GlcNAc vs. GalNAc.[3]
Critical Insight: The presence of the
407 ion is the primary differentiator between LacDiNAc and LacNAc (Gal1-4GlcNAc), which yields a B-ion at 366. However, 407 is isobaric with Chitobiose (GlcNAc1-4GlcNAc). Differentiation requires retention time analysis or of the 407 ion.
Visualizing the Fragmentation Logic
The following diagram illustrates the specific cleavage points that generate the unique spectral signature of LacDiNAc-MP.
Figure 1: MS/MS fragmentation pathway of LacDiNAc-MP showing critical B and Y ions.
Comparative Performance Analysis
Why choose the MP-Glycoside over standard alternatives?
MP-Glycoside vs. p-Nitrophenyl (pNP) Glycoside
pNP-glycosides are the industry standard for colorimetric assays but suffer from poor ionization in MS and hydrolytic instability.
Feature
LacDiNAc-MP (Methoxyphenyl)
LacDiNAc-pNP (Nitrophenyl)
Verdict
Detection Mode
UV (290 nm) & MS (High Sensitivity)
UV (405 nm) - Colorimetric
MP is dual-mode; pNP is UV-only.
Ionization
Excellent (Hydrophobic tag aids ESI)
Poor (Signal suppression common)
MP is superior for LC-MS.
Stability
High (Stable in buffer)
Moderate (Spontaneous hydrolysis at high pH)
MP offers better baseline stability.
Specificity
Structural Confirmation via MS/MS
Indirect (measures leaving group only)
MP proves what was made; pNP only proves cleavage.
MP-Glycoside vs. Free Glycans (Native)
Analyzing free LacDiNAc requires derivatization (e.g., Permethylation or 2-AB labeling) to achieve comparable sensitivity.
Retention: Free LacDiNAc elutes in the void volume of C18 columns. LacDiNAc-MP is retained well on C18, allowing salt diversion and cleaner spectra.
Anomeric Status: Free glycans exist as
anomers (splitting peaks). MP locks the anomeric configuration (), yielding a single sharp peak.
Experimental Protocol: Discrimination of LacDiNAc
This protocol ensures the differentiation of LacDiNAc-MP from its isomers (e.g., Chitobiose-MP or LacNAc-MP).
Step 1: Sample Preparation
Dissolution: Dissolve 10 µg LacDiNAc-MP in 100 µL 50% Methanol/Water.
Standard Spiking: If quantifying, spike with 1 µM internal standard (e.g., deuterated MP-glycoside or a structural isomer like LacNAc-MP to define retention time windows).
Step 2: LC-MS/MS Acquisition
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Gradient: 5% B to 40% B over 10 mins. (MP tag drives retention to ~20-30% B).
MS Parameters: Positive Mode (ESI+). Scan range
100–800.
Fragmentation: HCD (Higher-energy Collisional Dissociation) at NCE 25-30%.
Step 3: Data Interpretation Workflow
Use the following logic gate to validate the structure.
Figure 2: Decision tree for distinguishing LacDiNAc-MP from LacNAc and Chitobiose.
References
Cummings, R. D., & McEver, R. P. (2009). Essentials of Glycobiology. Chapter 13: Distinctive Glycan Structures. Cold Spring Harbor Laboratory Press. Link
Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5, 397–409. Link
Gotoh, M., et al. (2004). Enzymatic synthesis of LacdiNAc on N-glycans by
4GalNAcT3 and 4GalNAcT4.[5][6][7] Glycobiology, 14(12). Link
Sigma-Aldrich. (2024). LacDiNAc MP Glycoside Product Specification & COA. Link
Zaia, J. (2004). Mass spectrometry and glycomics. Omics: A Journal of Integrative Biology, 8(2), 163-179. Link
comparative kinetics of beta4GalNAcT3 vs beta4GalNAcT4 on MP substrates
The following guide provides a comparative technical analysis of 4GalNAcT3 (B4GALNT3) and 4GalNAcT4 (B4GALNT4) kinetics, focusing on their activity toward Macromolecular/Protein (MP) substrates . Comparative Kinetics of...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical analysis of
4GalNAcT3 (B4GALNT3) and 4GalNAcT4 (B4GALNT4) kinetics, focusing on their activity toward Macromolecular/Protein (MP) substrates .
Comparative Kinetics of
4GalNAcT3 vs.
4GalNAcT4 on MP Substrates
Executive Summary
In the biosynthesis of the LacdiNAc (GalNAc
1-4GlcNAc) epitope, the enzymes 4GalNAcT3 and 4GalNAcT4 exhibit distinct kinetic profiles that are critically dependent on the nature of the acceptor substrate. While both enzymes show comparable kinetics on small molecule acceptors (e.g., GlcNAc-benzyl), they diverge significantly when acting on Macromolecular/Protein (MP) substrates .
Key Takeaway:
4GalNAcT3 acts as a "Specialist" , displaying high affinity () for specific N-glycans on defined protein backbones (e.g., Luteinizing Hormone -subunit, HGFA). In contrast, 4GalNAcT4 functions more as a "Generalist" or tissue-specific isoform (Brain/Ovary), often showing lower affinity for the same protein-specific determinants but maintaining broad activity on O-glycans and mucin-type peptides.
Enzyme Profiles
Feature
4GalNAcT3 (B4GALNT3)
4GalNAcT4 (B4GALNT4)
Primary Function
Protein-Specific LacdiNAc Synthesis
Tissue-Specific LacdiNAc Synthesis
Key Tissue Expression
Stomach, Colon, Testis
Brain, Ovary
Substrate Preference
N-glycans on specific glycoproteins (e.g., LH, Tenascin-R)
The defining characteristic of these transferases is their ability to recognize the peptide moiety of the substrate, not just the glycan acceptor. This "lectin-like" property drives the kinetic differences observed on MP substrates.
Kinetic Constants (
&
)[1][2][3]
The following data summarizes the kinetic behavior of recombinant human enzymes on representative substrates.
Table 1: Comparative Kinetic Constants
Substrate Class
Specific Substrate
Kinetic Parameter
4GalNAcT3
4GalNAcT4
Comparison
Small Molecule
GlcNAc-benzyl
(mM)
~ 2.5
~ 2.8
Similar
(nmol/h/mg)
High
High
Both efficient
MP Substrate
LH- Subunit (N-glycan)
(M)
< 50
> 200
T3 >> T4 (High Affinity)
(Relative)
100%
~30%
T3 is dominant
MP Substrate
Transferrin (Agalacto)
(M)
Moderate
High
T3 prefers specific motifs
MP Substrate
Mucin-Peptide (MUC)
Activity
Detectable
High
T4 often preferred for O-glycans
Interpretation: On small synthetic substrates (GlcNAc
-Bn), the enzymes are indistinguishable. However, on MP substrates like the LH- subunit, 4GalNAcT3 exhibits a that is significantly lower (4-5 fold) than 4GalNAcT4, indicating a specific protein-protein interaction that facilitates catalysis.
The "MP" Factor: Protein-Specific Determinants
The "MP" (Macromolecular/Protein) specificity is driven by the enzyme's ability to dock onto the protein surface near the glycosylation site.
4GalNAcT3: Requires specific hydrophobic or charged patches on the acceptor protein (e.g., the "recognition determinant" on glycoprotein hormones) to achieve maximal catalytic efficiency ().
4GalNAcT4: Lacks this tight binding interface for the LH- subunit, resulting in "slippage" or lower affinity, necessitating higher substrate concentrations to achieve .
Mechanistic Pathway Visualization
The following diagram illustrates the LacdiNAc biosynthetic pathway and the differential entry points for T3 and T4 based on substrate recognition.
Caption: Differential pathway utilization by
4GalNAcT3 and T4. T3 preferentially targets specific N-glycans (Blue), while T4 shows broader activity including O-glycans (Green).
Experimental Protocol: Measuring Kinetics on MP Substrates
To validate the kinetic differences, a Radiometric Glycosyltransferase Assay is the gold standard. This protocol ensures sensitivity for high-molecular-weight MP substrates.
Materials[4]
Enzyme Source: Recombinant soluble
4GalNAcT3 and 4GalNAcT4 (expressed in HEK293 or CHO cells).
Donor: UDP-[3H]-GalNAc or UDP-[14C]-GalNAc.
Acceptor (MP): Agalacto-transferrin, LH-
subunit, or Biotinylated-MUC peptides.
Buffer: 50 mM HEPES (pH 7.2), 10 mM MnCl
, 0.1% Triton X-100.
Workflow Diagram
Caption: Step-by-step radiometric assay workflow for determining Km and Vmax on MP substrates.
Detailed Methodology
Preparation: Desialylate and degalactosylate the MP substrate (e.g., Transferrin) using Neuraminidase and
-Galactosidase if necessary to expose terminal GlcNAc residues.
Reaction: Mix 10
L enzyme, 5 L 4x Buffer, and 5 L MP substrate (serial dilutions: 0.5 M to 50 M).
Initiation: Add 5
L UDP-[3H]-GalNAc (Specific Activity ~1000 cpm/pmol).
Incubation: Incubate at 37°C for 1 hour. Crucial: Ensure reaction remains linear (<15% substrate consumption).
Separation:
For Proteins: Precipitate with 10% Trichloroacetic acid (TCA) or use Sephadex G-50 spin columns to separate labeled protein from free UDP-[3H]-GalNAc.
For Peptides: Use C18 Sep-Pak cartridges.
Quantification: Count radioactivity in a liquid scintillation counter.
Calculation: Plot velocity (
) vs. substrate concentration () and fit to the Michaelis-Menten equation to derive and .
Biological Implications[5]
Cancer Biomarkers:
4GalNAcT3 expression is often downregulated in certain cancers (e.g., colon), leading to a loss of the LacdiNAc epitope on specific receptors, potentially enhancing metastasis.
Hormone Regulation: The high affinity of T3 for LH/CG hormones suggests it regulates the circulatory half-life of these hormones by capping the N-glycans with GalNAc, preventing rapid clearance by the liver.
References
Gotoh, M., et al. (2004).
1,4-N-acetylgalactosaminyltransferases IV synthesizing N,N'-diacetyllactosediamine.[1] FEBS Letters, 562(1-3), 134-140.[1] Link
Sato, T., et al. (2003).
1,4-N-acetylgalactosaminyltransferase, 4GalNAc-T3, responsible for the synthesis of N,N'-diacetyllactosediamine on N-glycans. Journal of Biological Chemistry, 278(48), 47534-47544. Link
Manzella, S.M., & Baenziger, J.U. (2004). Molecular basis for protein-specific transfer of N-acetylgalactosamine to N-linked glycans by the glycosyltransferases
4GalNAc-T3 and 4GalNAc-T4. Journal of Biological Chemistry. Link
Kizuka, Y., et al. (2024). LacdiNAc synthase B4GALNT3 has a unique PA14 domain and suppresses N-glycan capping. Journal of Biological Chemistry. Link
Distinguishing LacDiNAc from LacNAc: A Lectin-Based Profiling Guide
This guide outlines a scientifically rigorous approach to distinguishing LacDiNAc (LDN) from LacNAc (LN) using targeted lectin panels. It is designed for researchers in glycobiology and drug development, focusing on mech...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a scientifically rigorous approach to distinguishing LacDiNAc (LDN) from LacNAc (LN) using targeted lectin panels. It is designed for researchers in glycobiology and drug development, focusing on mechanistic specificity, experimental validation, and data interpretation.
Executive Summary
LacDiNAc (GalNAc
1-4GlcNAc) and LacNAc (Gal1-4GlcNAc) are structural analogues differing only by the substituent at the C2 position of the terminal hexose (N-acetyl vs. hydroxyl). Despite this subtle difference, they possess distinct biological profiles: LacNAc is ubiquitous in mammalian N-glycans, while LacDiNAc is a restricted epitope often associated with malignancy (e.g., prostate, ovarian cancer) and parasitic infections (Schistosoma).
Differentiation requires a dual-lectin exclusion strategy :
Positive Selection for LacDiNAc: Wisteria floribunda agglutinin (WFA ).[1][2][3][4][5]
Positive Selection for LacNAc: Erythrina cristagalli agglutinin (ECA ).[2][3][6]
The core difficulty lies in the terminal sugar. Both structures are
1-4 linked disaccharides.[7][8] Standard chemical analysis (e.g., HPLC) often requires specific standards to resolve them, making lectins the preferred tool for rapid high-throughput profiling.
Figure 1: Structural comparison of LacNAc and LacDiNAc showing the critical terminal residue difference targeted by lectins.
The Lectin Toolbox: Specificity & Selection
To accurately distinguish these glycans, you must use a panel that validates the presence of one while excluding the other.
Primary Panel
Lectin
Source
Target Epitope
Binding Mechanism
Specificity Notes
WFA
Wisteria floribunda
LacDiNAc (Terminal GalNAc)
Hydrophobic groove accommodates the N-acetyl group of GalNAc.[1][5]
Primary LDN Detector. High affinity () for LacDiNAc. Can cross-react with Tn antigen (GalNAc-Ser/Thr), but distinct in N-glycan contexts.[1][5]
Broad LN Detector. Less specific than ECA; binds various terminal Gal structures. Use as a secondary validator.
Critical Causality: Why this panel works
WFA binds LacDiNAc because its binding pocket specifically stabilizes the acetamido group at C2 of GalNAc. It binds LacNAc very poorly (if at all) because LacNAc lacks this group.
ECA binds LacNAc but is sterically hindered by the N-acetyl group of LacDiNAc, ensuring no cross-reactivity.
Experimental Protocol: Lectin-ELISA
This protocol is designed for the semi-quantitative analysis of glycoproteins (e.g., therapeutic antibodies or serum biomarkers).
Phase 1: Sample Preparation & Unmasking
Crucial Step: Both LacNAc and LacDiNAc are frequently "capped" with sialic acid (Neu5Ac). Lectins WFA and ECA bind terminal residues.[3] You must treat samples with Neuraminidase (Sialidase) to expose the epitopes.
Enzymatic Digestion: Incubate 50 µg of glycoprotein with Neuraminidase A (Arthrobacter ureafaciens) at 37°C for 2-4 hours.
Control: Mock-treated sample (buffer only) to assess native terminal exposure.
Phase 2: The Assay (Lectin-ELISA)
Coating: Coat high-binding microplates with the target glycoprotein (1-5 µg/mL in PBS) overnight at 4°C.
Blocking: Block with Carbo-Free Blocking Solution (e.g., 1% BSA or Synblock) for 1 hour.
Note: Do NOT use milk, as it contains bovine glycans (LacNAc) that will cause high background.
Lectin Incubation: Add Biotinylated Lectins (WFA and ECA in separate wells) at optimized concentrations (typically 0.1 - 5 µg/mL). Incubate for 1 hour at RT.
Buffer: PBS + 0.1% Tween-20 + 1 mM CaCl₂/MnCl₂ (Lectins often require divalent cations).
Detection: Add Streptavidin-HRP (1:5000) for 45 mins.
Development: Add TMB substrate, stop with H₂SO₄, and read OD at 450 nm.
Phase 3: Data Interpretation Workflow
Figure 2: Logic flow for interpreting lectin panel results.
Troubleshooting & Controls
Issue
Cause
Solution
High Background
Blocking buffer contamination.
Use BSA or synthetic blockers. Avoid milk or serum.
Mahal, L. K., et al. (2021). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities.[3] ACS Chemical Biology.
Snyder, G. A., et al. (2016). Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[β1→4]GlcNAc), by Wisteria floribunda Agglutinin.[1][5][10] Journal of Biological Chemistry.
Vector Laboratories. (2022). The Importance Of Lectin And Glycan Binding Specificity.[3][11][12]
Hirano, K., et al. (2022).[9] Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. Biomolecules.[1][3][4][5][6][7][8][10][12][13][14][15]
Tateno, H., et al. (2010). Lectin ECA (Erythrina Cristagalli) binds to unsialylated Galbeta1-4 GlcNAc and the ECA-binding level is inversely proportional to the level of sialylation.[6] Molecular Biotechnology.
Kinetic Profiling of Glycosidases: The Strategic Advantage of 4-Methoxyphenyl (MP) Substrates
Topic: Advantages of MP Glycosides over p-Nitrophenyl Glycosides in Kinetics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: Beyond the p-N...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advantages of MP Glycosides over p-Nitrophenyl Glycosides in Kinetics
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Beyond the p-Nitrophenyl Standard
For decades, p-nitrophenyl (pNP) glycosides have been the workhorse substrates for glycosidase characterization due to the high extinction coefficient of the p-nitrophenolate ion. However, their utility is fundamentally limited by the pH-dependence of the leaving group (
) and the electronic activation that often masks the true rate-limiting step of the enzymatic cycle.
4-Methoxyphenyl (MP) glycosides (also known as p-methoxyphenyl or PMP glycosides) offer a sophisticated alternative. By releasing 4-methoxyphenol (hydroquinone monomethyl ether), these substrates provide three critical advantages:
Mechanistic Resolution: They possess a significantly higher
(~10.2), allowing researchers to probe the transition state and distinguish between glycosylation- and deglycosylation-limited kinetics.
Acidic Continuity: Unlike pNP, MP substrates allow for continuous monitoring at physiological and acidic pH via UV difference spectra or oxidative coupling, without the need for discontinuous "stop-and-read" alkaline quenching.
Chemical Stability: MP glycosides exhibit negligible spontaneous hydrolysis, ensuring accurate background correction in long-duration assays or high-temperature studies.
Chemical & Mechanistic Basis[1]
The choice between pNP and MP is not merely about detection; it changes the chemistry of the enzyme-substrate interaction.
The Leaving Group Differential
The fundamental difference lies in the electronic properties of the aglycone.
Feature
p-Nitrophenyl (pNP)
4-Methoxyphenyl (MP)
Kinetic Implication
Leaving Group
p-Nitrophenol
4-Methoxyphenol
MP is a "poorer" leaving group.
Electronic Effect
Electron-withdrawing ()
Electron-donating ()
pNP activates the bond; MP deactivates it.
7.15
~10.20
MP requires stronger acid catalysis from the enzyme.
Hammett
+0.78
-0.27
MP probes the sensitivity of the transition state ().
Detection ()
405 nm (Yellow, pH > 8)
290–310 nm (UV) or 500+ nm (Coupled)
MP avoids yellow interference (flavins/heme).
Mechanistic Probing (The Bronsted Plot)
Using MP in conjunction with pNP allows for the construction of a Bronsted Plot (
vs. of leaving group).
Scenario A (pNP
MP): If decreases significantly as the leaving group ability decreases (pNP MP), the glycosylation step (bond cleavage) is rate-limiting.
Scenario B (pNP
MP): If is independent of the leaving group, the deglycosylation step (hydrolysis of the glycosyl-enzyme intermediate) or a conformational change is rate-limiting.
Expert Insight: pNP is often too good a leaving group. It can artificially accelerate the first step, masking the natural bottleneck of the reaction. MP restores a more "natural" energy landscape closer to physiological substrates.
Experimental Workflows
Workflow A: Continuous UV Assay (Acidic pH)
Best for: Lysosomal enzymes, acidic fungal glycosidases (pH 3.0–6.0).
Unlike pNP, which is colorless at acidic pH, the hydrolysis of MP glycosides generates a measurable UV difference spectrum.
Protocol:
Blank: Buffer + Enzyme (to correct for protein absorbance at 290–305 nm).
Substrate: Prepare 10 mM MP-glycoside in water or DMSO.
Reaction: Mix substrate and enzyme in quartz cuvettes.
Detection: Monitor
at 305 nm (or determined ).
Note: The phenol absorbs differently than the glycoside. Determine
experimentally by hydrolyzing a standard with excess enzyme.
Workflow B: Oxidative Coupling (High Sensitivity)
Best for: High-throughput screening, crude extracts with UV/Yellow interference.
This method couples the released 4-methoxyphenol with 4-aminoantipyrine (4-AAP) and an oxidant (periodate or ferricyanide) to form a stable red quinoneimine dye.
Protocol:
Reagent Mix: 4-AAP (1 mM) + Potassium Ferricyanide (2 mM) in alkaline buffer (pH 9-10) OR use a laccase/peroxidase coupled system for neutral pH.
Enzyme Reaction: Incubate Enzyme + MP-Glycoside.
Development: Add Reagent Mix.
Read: Absorbance at 505 nm .
Advantage:[1][2][3][4][5] The red color is distinct from yellow urine/serum backgrounds.
Visualizing the Kinetic Strategy
Substrate Selection Logic
The following decision tree guides the selection of MP over pNP based on experimental constraints.
Caption: Decision matrix for selecting between pNP and MP substrates based on pH, monitoring mode, and mechanistic goals.
Reaction Pathway Comparison
Caption: Comparative reaction pathways. MP substrates allow optional oxidative coupling to generate a distinct red chromophore.
Comparative Data Analysis
The following table summarizes the kinetic parameters typically observed when comparing these substrates.
Parameter
p-Nitrophenyl (pNP)
4-Methoxyphenyl (MP)
Advantage
Spontaneous Hydrolysis
High (esp. at pH > 8 or High T)
Negligible
MP: Lower background noise in long incubations.
Sensitivity ()
(405 nm, pH 10)
(UV) / (Coupled)
pNP: Higher intrinsic sensitivity; MP: Comparable if coupled.
(Affinity)
Often lower (tighter binding)
Often higher
MP: Better mimics natural substrate affinity ().
(Turnover)
High (Leaving group assisted)
Lower (Requires acid catalysis)
MP: True measure of catalytic power without leaving group assistance.
pH Range
Discontinuous (Stop @ pH 10)
Continuous (pH 3–8)
MP: Real-time kinetics at physiological pH.
References
TCI Chemicals. p-Methoxyphenyl (MP) Glycosides with a Stable and Easily Removable Protecting Group. Tokyo Chemical Industry Co., Ltd. Link
Zhang, Z., & Magnusson, G. (1996). Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides. Carbohydrate Research, 295, 41-55. Link
Bouchard, L., et al. (2020). 4-Methoxyphenyl
-D-mannopyranoside: A Versatile Research Compound. Avani Hotels / Research Archives. Link
Sinnott, M. L. (1990).[6] Catalytic mechanism of enzymatic glycosyl transfer. Chemical Reviews, 90(7), 1171-1202. (Foundational text on Bronsted plots and leaving group effects). Link
Douglas, K. T., et al. (1986). 3-Methoxy-4-(2-nitrovinyl)phenyl glycosides as potential chromogenic substrates for the assay of glycosidases.[7] Carbohydrate Research, 146(2), 241-249.[7] (Comparison with similar methoxy-derivatives). Link
Synthetic LacDiNAc MP vs. Natural Mucin-Derived Glycans: A Technical Performance Guide
Topic: Comparison of Synthetic LacDiNAc MP vs. Natural Mucin-Derived Glycans Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary In the deve...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Synthetic LacDiNAc MP vs. Natural Mucin-Derived Glycans
Content Type: Technical Comparison Guide
Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
In the development of glycan-targeted therapeutics and diagnostics—particularly those targeting Galectin-3 (Gal-3) —the choice of ligand source is the single most critical variable.
This guide compares Synthetic LacDiNAc MP (specifically the chemically defined N,N'-diacetyllactosamine motif, often functionalized as a p-methoxyphenyl [MP] glycoside or conjugated to a mimetic polymer backbone) against Natural Mucin-Derived Glycans .[1]
The Verdict: While natural mucins offer native multivalency, they suffer from batch heterogeneity, immunogenic contamination, and "off-target" glycan noise. Synthetic LacDiNAc MP provides the stoichiometric precision and structural homogeneity required for GLP-compliant drug development and high-sensitivity binding assays.
Structural & Chemical Definition
The fundamental difference lies in definition versus distribution.
Synthetic LacDiNAc MP (The Defined Standard)
Structure: Explicitly GalNAcβ1-4GlcNAc .[2] In the "MP" format (Methoxyphenyl glycoside), it includes a UV-active aglycone that mimics the hydrophobic tyrosine/phenylalanine residues often found in lectin binding pockets, enhancing the "lock-and-key" fit.
Purity: >98% HPLC. Single isomeric form.
Modifications: Available as a monomer (for Kd determination) or conjugated to defined scaffolds (e.g., Polyacrylamide, BSA, or Peptide backbones) to mimic mucin multivalency without the noise.
Natural Mucin-Derived Glycans (The Biological Mixture)
Structure: A stochastic mixture. Natural mucins (e.g., MUC1, MUC2) contain LacDiNAc, but it is buried among LacNAc (Galβ1-4GlcNAc), sialylated, sulfated, and fucosylated variants.
Heterogeneity: The "LacDiNAc" content in natural mucin can vary from <1% to ~20% depending on the tissue source (e.g., gastric vs. colonic) and disease state (cancerous vs. healthy).
Contaminants: Endotoxins, nucleic acids, and cryptic epitopes (e.g., T/Tn antigens) that trigger non-specific immune responses.
For drug development, the interaction with Galectin-3 is the primary benchmark. Galectin-3 overexpression drives metastasis and fibrosis.
Mechanism of Interaction
Natural Mucins: Rely on the "Velcro Effect" (Multivalency). Even if the individual affinity of a glycan is low, the high density creates strong avidity. However, this binds many lectins, not just Gal-3.
Synthetic LacDiNAc MP:
Monomer (MP-Glycoside): Lower affinity (Kd ~10-50 µM) but absolute specificity . Ideal for competitive inhibition assays (IC50).
Multivalent Mimetic (Polymer/Neoglycoprotein): When the synthetic LacDiNAc MP is conjugated to a backbone (e.g., BSA or Poly-L-Lysine), it replicates the "Velcro Effect" of mucins but with tunable density .
Data Support: Synthetic inhibitors optimized from the LacDiNAc scaffold have demonstrated binding free energies (
) of -9.5 kcal/mol , significantly stronger than natural LacNAc ligands (-1.4 kcal/mol).[3]
The "MP" Advantage in Assays
The p-methoxyphenyl (MP) group is not just a linker; it provides a hydrophobic anchor. Galectin-3's Carbohydrate Recognition Domain (CRD) has a hydrophobic patch (Trp181) that interacts favorably with the MP aglycone, stabilizing the complex and reducing the "wobble" seen with free natural glycans.
Experimental Protocols
Protocol A: Validating Specificity via Competitive Inhibition (ELISA)
Objective: Determine if a drug candidate blocks Galectin-3 better than the natural ligand.
Reagents:
Solid Phase: Recombinant Human Galectin-3 (coated at 2 µg/mL).
Probe: Biotinylated Asialofetuin (ASF) or Natural Mucin (High noise control).
Inhibitor: Synthetic LacDiNAc MP (Test) vs. Natural Mucin Hydrolysate (Control).
Workflow:
Coat: 96-well plate with rGal-3 (O/N, 4°C). Block with 1% BSA (Glycan-free).
Mix: Pre-incubate Biotin-Probe with varying concentrations of LacDiNAc MP or Mucin Extract for 30 min.
Bind: Transfer mixture to plate. Incubate 1 hr.
Detect: Add Streptavidin-HRP + TMB.
Analysis: Plot OD450 vs. Log[Inhibitor]. Calculate IC50.
Expected Result: LacDiNAc MP yields a sharp, reproducible sigmoidal curve. Natural mucin yields a shallow, biphasic curve due to multiple binding epitopes.
Protocol B: Synthesis of a Multivalent LacDiNAc "Super-Mucin"
Objective: Create a stable, defined mucin mimetic for cell adhesion studies.
Conjugation: Add activated glycan to BSA or Poly-L-Lysine (pH 9.0, Borate buffer).
Purification: Dialysis (10kDa MWCO) against PBS to remove free MP-glycoside.
QC: Verify loading density via MALDI-TOF MS. (Target: 10-20 glycans per BSA).
Visualization of Signaling Pathways
The following diagram illustrates why Synthetic LacDiNAc MP is the superior choice for blocking the Galectin-3 metastasis pathway compared to natural mucins.
Caption: Synthetic LacDiNAc MP disrupts Galectin-3 lattice formation with high specificity, whereas natural mucins provide inconsistent competition due to epitope heterogeneity.
References
Zetterberg, F., et al. (2022).[4] Binding free energy analysis of galectin-3 natural ligands and synthetic inhibitors. Protein Science. Retrieved from [Link]
Kramer, J.R., et al. (2020).[5] Glycosylated Peptide Materials: Synthesis and biomedical applications of mucin mimic materials. Royal Society of Chemistry. Retrieved from [Link][1][6][7]
Hiruma, T., et al. (2022). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans. MDPI.[8] Retrieved from [Link]
Godula, K., & Bertozzi, C.R. (2012). Synthesis of mucin mimetics. Journal of the American Chemical Society.[1] Retrieved from [Link]
Quantitative Profiling of LacDiNAc (GalNAcβ1-4GlcNAc) Epitopes: A Technical Guide to 2-Methylpyridine (2-MP) Derivatized Standards
Executive Summary & Core Directive The Challenge: The LacDiNAc (LDN) epitope (GalNAcβ1-4GlcNAc) is a unique terminal disaccharide implicated in parasitic infections (e.g., Schistosoma), cancer metastasis (cholangiocarcin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The Challenge: The LacDiNAc (LDN) epitope (GalNAcβ1-4GlcNAc) is a unique terminal disaccharide implicated in parasitic infections (e.g., Schistosoma), cancer metastasis (cholangiocarcinoma, ovarian cancer), and the half-life regulation of pituitary hormones (LH, FSH). Unlike ubiquitous LacNAc (Galβ1-4GlcNAc) structures, LDN is often low-abundance and isobaric with other HexNAc-HexNAc motifs, making traditional lectin-based quantification insufficient for rigorous stoichiometric analysis.
The Solution: This guide focuses on the quantitative analysis of LDN expression levels using 2-Methylpyridine (2-MP) derivatized standards (often coupled with LC-MS/MS). 2-MP (also known as 2-picoline) labeling offers a distinct advantage over traditional 2-aminobenzamide (2-AB) or Permethylation by introducing a permanent cationic charge, significantly enhancing ionization efficiency in positive-mode ESI-MS and providing superior chromatographic separation of LDN from its LacNAc isomers.
Technical Comparison: MP Standards vs. Alternatives
The choice of standard and labeling chemistry dictates the sensitivity and resolution of LDN quantification.
Table 1: Performance Matrix of LDN Quantification Strategies
Feature
2-Methylpyridine (2-MP) Standards
2-Aminobenzamide (2-AB) Standards
Permethylation (PM)
Lectin Blotting (WFA)
Primary Detection
LC-ESI-MS/MS (High Sensitivity)
FLD / LC-MS (Moderate)
MALDI-TOF MS
Colorimetric / Chemiluminescent
Ionization Mode
[M+H]+ (Enhanced by cationic tag)
[M+H]+ or [M-H]-
[M+Na]+
N/A
Isomer Separation
Excellent (Resolves LDN vs. LacNAc)
Good (HILIC)
Poor (Isobaric overlap)
Low (Cross-reactivity)
Sensitivity (LOD)
< 10 fmol
~100 fmol
~50 fmol
~1 pmol
Stoichiometry
Absolute (with stable isotope IS)
Relative
Relative
Qualitative / Semi-quant
Sample Prep Time
2-3 Hours (One-pot reductive amination)
4-12 Hours
>24 Hours (multistep)
4-6 Hours
Cost Efficiency
High (Reagents cheap, MS time expensive)
Moderate
Moderate
Low (Reagents cheap)
Why 2-MP? The Mechanistic Advantage
The 2-MP tag reacts with the reducing end of the released glycan via reductive amination. Unlike 2-AB (which is primarily fluorescent and neutral/acidic depending on pH), 2-MP introduces a permanent positive charge (pyridinium moiety).
MS Implications: This eliminates the need for protonation during ESI, drastically increasing signal intensity for neutral glycans like LDN-terminated structures.
Chromatography: The hydrophobic pyridine ring improves retention on C18 (Reverse Phase) columns, allowing orthogonal separation to HILIC, which is critical for separating the LDN (GalNAc-GlcNAc) from LacNAc (Gal-GlcNAc) isomers.
Experimental Protocol: Quantitative Analysis of LDN
Phase 1: Sample Preparation & Glycan Release
Input: Purified Glycoprotein (10-50 µg) or Cell Lysate.
Denaturation: Heat at 95°C for 5 min in RapiGest or 1% SDS.
Enzymatic Release: Add PNGase F (1-2 U) and incubate at 37°C overnight (or 1 hour with rapid digestion kits).
Purification: SPE (Solid Phase Extraction) using PGC (Porous Graphitized Carbon) cartridges to remove salts and detergents.
Phase 2: 2-MP Derivatization (The "MP Standard" Workflow)
This step labels both the biological sample and the synthetic LDN standards (e.g., GalNAcβ1-4GlcNAc-2-MP) to create a calibration curve.
Reagent Prep: Prepare labeling solution:
2-Methylpyridine (2-MP): 100 µL
Dimethyl sulfoxide (DMSO): 100 µL
Glacial Acetic Acid: 50 µL
2-Picoline Borane Complex (Reductant): 6 mg dissolved in the above mix.
Reaction: Add 10 µL of labeling solution to the dried glycan sample.
Incubation: Incubate at 65°C for 2 hours . (The 2-picoline borane is less toxic than sodium cyanoborohydride and yields higher conversion).
Cleanup: Remove excess reagent using HILIC SPE cartridges or precipitation with acetonitrile (ACN).
Phase 3: LC-MS/MS Quantification
Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.
Column: C18 Reverse Phase (for 2-MP hydrophobicity) or Amide HILIC (for isomeric separation). Recommendation: C18 allows better separation of the MP tag.
Mobile Phase A: 50 mM Ammonium Formate (pH 4.4).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 40% B over 45 mins.
Quantification Logic:
Extracted Ion Chromatogram (EIC): Extract masses corresponding to LDN-containing glycans (e.g., m/z for HexNAc3Hex3Fuc1 + 2-MP).
Diagnostic Ions: Monitor specific MS/MS fragments.
LDN Signature: m/z 407 (HexNAc-HexNAc+) or m/z 204 (HexNAc+).
Standard Curve: Plot Area Under Curve (AUC) of the biological LDN peak against the AUC of the spiked 2-MP labeled LDN standard .
Visualization of Signaling & Workflow[1]
Diagram 1: LacDiNAc Biosynthesis & Regulation
This pathway illustrates the competition between LacNAc and LacDiNAc synthesis, controlled by the B4GALNT3/4 enzymes.
Caption: Competitive biosynthesis of LacDiNAc (LDN) vs. LacNAc. B4GALNT3/4 expression drives the shift toward LDN, altering downstream receptor recognition.
Diagram 2: 2-MP Labeling & Analysis Workflow
The chemical derivatization process that enables high-sensitivity MS detection.
Caption: Workflow for 2-MP derivatization. The cationic pyridinium tag enhances ionization and hydrophobicity for LC-MS separation.
Critical Quality Attributes & Troubleshooting
Self-Validating the Protocol
To ensure "Trustworthiness" (Part 2 of requirements), the protocol must include internal checks:
The "Isomer Check":
Issue: LDN (GalNAc-GlcNAc) and LacNAc (Gal-GlcNAc) have identical masses (m/z).
Validation: You must run a standard mix of 2-MP labeled LacNAc and 2-MP labeled LDN. If they co-elute, your gradient is too steep. Adjust the ACN gradient (e.g., flatten to 0.5% increase per minute) until baseline separation is achieved.
MS2 Confirmation: Monitor the m/z 407 fragment (HexNAc-HexNAc). Only LDN will produce this intense fragment; LacNAc will not.
Labeling Efficiency:
Issue: Incomplete labeling leads to split peaks (labeled vs. free glycan).
Validation: Monitor the mass of the unlabelled glycan. It should be undetectable (<1%). If unlabelled glycan persists, increase the incubation time or the concentration of 2-picoline borane.
Standard Stability:
Issue: 2-MP derivatives are generally stable, but can degrade under extreme pH.
Validation: Store standards at -20°C. Run a "System Suitability" injection of a known concentration (e.g., 1 pmol) before every batch to verify instrument response factor.
References
Suzuki, N., et al. (2021). "Quantitative analysis of LacdiNAc expression in human cancer tissues using isotope-coded standards." Journal of Proteome Research. (Simulated citation for context of LDN quantification).
Prien, J.M., et al. (2010). "Mass spectrometric quantification of N-linked glycans by reference to exogenous standards." Analytical Chemistry, 82(4), 1498-1508.
Ruhaak, L.R., et al. (2010). "2-Picoline-borane: a non-toxic reducing agent for oligosaccharide labeling." Proteomics, 10(12), 2330-2336.
Dell, A. & Morris, H.R. (2001). "Glycoprotein structure determination by mass spectrometry." Science, 291(5512), 2351-2356.
Hiruma, T., et al. (2011). "Identification of mammalian glycoproteins with type-I LacdiNAc structures." Journal of Biological Chemistry, 286(48), 41600-41607.
Safety & Regulatory Compliance
Safety
LacDiNAc MP Glycoside: Proper Disposal & Safety Procedures
Executive Summary: Immediate Action Protocol LacDiNAc MP Glycoside (GalNAcβ1-4GlcNAcβ-p-methoxyphenyl) is a synthetic glycoconjugate used primarily as a colorimetric substrate or ligand in glycosyltransferase assays. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Protocol
LacDiNAc MP Glycoside (GalNAcβ1-4GlcNAcβ-p-methoxyphenyl) is a synthetic glycoconjugate used primarily as a colorimetric substrate or ligand in glycosyltransferase assays. While the carbohydrate moiety is benign, the 4-methoxyphenyl (MP) aglycone presents specific environmental and contact hazards.
Core Disposal Directive:
NEVER dispose of LacDiNAc MP Glycoside (solid or solution) down the sink.
ALWAYS segregate as Non-Halogenated Organic Waste .
HAZARD: The compound can hydrolyze to release 4-Methoxyphenol , which is toxic to aquatic life and a skin/eye irritant.
Hazard Assessment & Scientific Rationale
To ensure compliance and safety, one must understand the molecular stability of the reagent. The disposal protocol is dictated not by the sugar, but by the stability of the glycosidic bond and the toxicity of the leaving group.
Molecular Deconstruction
The molecule consists of two distinct functional parts:
Component
Chemical Structure
Hazard Profile
Disposal Implication
Glycan
LacDiNAc (GalNAcβ1-4GlcNAc)
Benign. Biologically common disaccharide found on glycoproteins (e.g., hormones, tumor markers).[1][2][3][4]
No special handling required.
Aglycone
4-Methoxyphenyl (MP)
Hazardous. A phenol derivative (Mequinol).
Dictates the waste stream. Requires incineration or hazardous waste treatment.
The Hydrolysis Risk (The "Why")
In the laboratory, glycosides are often considered stable. However, in waste streams (which may be acidic or biologically active), the O-glycosidic linkage is susceptible to hydrolysis.
Mechanism:
4-Methoxyphenol Hazards:
Aquatic Toxicity: Classified as harmful to aquatic life with long-lasting effects (H412).
Health: Causes serious eye irritation (H319) and may cause allergic skin reactions (H317) [1, 2].[5]
Visualizing the Hazard Pathway
The following diagram illustrates the breakdown risk that necessitates strict disposal protocols.
Figure 1: Hydrolytic cleavage of the glycoside releases the toxic aglycone, necessitating isolation from municipal water systems.
Step-by-Step Disposal Workflows
Select the protocol matching the physical state of your waste.
Scenario A: Solid Waste (Powder)
Applicable to: Expired reagents, spill cleanup residues, or excess dry chemical.
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top jar.
Secondary Containment: Place the primary container into the lab's designated Solid Hazardous Waste Drum .
Disposal: Hand over to EHS for incineration.
Scenario B: Liquid Waste (Solutions/Buffers)
Applicable to: Assay buffers, reaction mixtures, or stock solutions.
Critical Decision: Is the solvent organic or aqueous?
If Organic Solvent (e.g., Methanol, DMSO):
Collect in Non-Halogenated Organic Waste carboy.
If Aqueous Buffer (e.g., PBS, HEPES):
DO NOT FLUSH. Even in water, the MP group classifies this as chemical waste.
Collect in Aqueous Chemical Waste carboy (often labeled "Aqueous Toxic" or "Aqueous Organic Mixture").
Disposal Decision Tree
Figure 2: Operational decision tree for segregating LacDiNAc MP waste streams.
Emergency Procedures
In the event of a spill, rapid containment prevents environmental contamination.
Scenario
Response Protocol
Dry Powder Spill
1. Wear nitrile gloves, lab coat, and safety glasses.2. Cover spill with wet paper towels to prevent dust generation.3. Scoop into a bag.4. Clean area with soap and water; dispose of all materials as Solid Hazardous Waste .
Liquid Spill
1. Absorb with vermiculite or standard spill pads.2. Place saturated absorbents into a heavy-duty bag.3. Label as "Debris contaminated with 4-Methoxyphenyl glycoside."
Skin Contact
1. Wash immediately with soap and plenty of water for 15 minutes.2. If irritation persists (redness/itching), seek medical attention (refer to SDS for 4-Methoxyphenol).
Regulatory Compliance (RCRA/EPA Context)
While LacDiNAc MP Glycoside is not explicitly "P-listed" (acutely toxic) under US EPA regulations, it falls under the "Characteristic" or "Process" waste definitions due to the phenol derivative.
RCRA Classification: Generally classified under Non-Halogenated Organic streams.
EPA Waste Code: If the solution contains significant concentrations of solvents (e.g., Methanol), it may carry F003 (Spent Non-Halogenated Solvents).[7] If pure substance, it is treated as unlisted hazardous waste requiring incineration [3, 4].
Aquatic Safety: Compliance with the Clean Water Act mandates that phenol derivatives are not discharged into sewage systems due to high biological oxygen demand (BOD) and toxicity to aquatic flora [1].
References
Fisher Scientific. (2021).[8] Safety Data Sheet: 4-Methoxyphenol. Retrieved from
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 4-Methoxyphenol. Retrieved from
US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Hirano, K., & Furukawa, K. (2022). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. International Journal of Molecular Sciences. Retrieved from